5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
Description
Properties
IUPAC Name |
5-bromo-2-[(2-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-10-4-2-3-5-11(10)9-19-14-7-6-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMMZCUNKLQMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characterization of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
For: Researchers, scientists, and drug development professionals.
Preamble: Charting the Unknown
Rather than a simple data sheet, this document serves as a strategic whitepaper, outlining the comprehensive workflow required to synthesize and characterize this novel benzoic acid derivative. As a Senior Application Scientist, my objective is to not only provide protocols but to instill a deep understanding of the causality behind each experimental choice, ensuring a self-validating and robust characterization cascade. The properties we will explore—including structure, purity, melting point, acidity, solubility, and lipophilicity—are critical determinants of a compound's behavior, from reaction kinetics to biological activity and formulation suitability.[1][2][3]
Section 1: Synthesis and Structural Verification
Before any property can be measured, the target molecule must be synthesized in sufficient purity and its chemical identity unequivocally confirmed.
Proposed Synthesis: The Williamson Ether Synthesis
A logical and well-established route to the target compound is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, we would react the sodium salt of 5-bromo-2-hydroxybenzoic acid (the nucleophile) with 2-methylbenzyl chloride (the electrophile).
Causality of Reagent Choice:
-
Starting Materials: 5-bromo-2-hydroxybenzoic acid (a derivative of salicylic acid) and 2-methylbenzyl chloride are commercially available and provide the necessary fragments of the target molecule.
-
Base Selection: A moderately strong base like sodium hydroxide (NaOH) is sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol, forming the reactive phenoxide. This avoids harsher conditions that could promote side reactions.
-
Reaction Mechanism: This is a classic SN2 reaction. The phenoxide ion attacks the benzylic carbon of 2-methylbenzyl chloride, displacing the chloride leaving group. The primary nature of the benzylic halide minimizes the risk of competing elimination reactions.[4][5]
Caption: Proposed Williamson Ether Synthesis Workflow.
Purification: The Imperative of Recrystallization
The purity of a compound is paramount, as impurities can drastically alter measured properties. The crude product from the synthesis will be purified by recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water mixtures) to find a system where the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Filtration (Hot): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath, to promote the formation of well-defined crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity should be assessed by measuring the melting point range and by chromatographic methods (e.g., HPLC).
Structural Elucidation: The Spectroscopic Triad
The identity of the purified product must be confirmed. This is achieved through a combination of spectroscopic techniques that provide complementary information about the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic compounds in solution.[7][8][9]
-
¹H NMR: Will confirm the presence and connectivity of all protons. Expected signals would include distinct aromatic protons on both rings, a singlet for the benzylic CH₂ group, and a singlet for the methyl (CH₃) group. The integration of these signals will confirm the relative number of protons in each environment.
-
¹³C NMR: Will show a signal for each unique carbon atom, confirming the carbon skeleton. The spectrum should clearly show the carboxyl carbon, the ether-linked carbons, and the distinct aromatic and aliphatic carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign proton and carbon signals and confirm the connectivity between different parts of the molecule, such as the crucial ether linkage between the benzyl group and the benzoic acid ring.
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, serving as a fundamental check of its identity.[10][11][12][13]
-
High-Resolution Mass Spectrometry (HRMS): This is essential for determining the exact molecular formula. The measured mass will be precise enough to distinguish the target formula (C₁₅H₁₃BrO₃) from other possibilities with the same nominal mass.[14] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M+ and M+2) of nearly equal intensity, which is a definitive signature.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[15][16]
-
Expected Absorptions:
-
Caption: Workflow for Spectroscopic Structural Elucidation.
Section 2: Core Physicochemical Properties
Once the compound's identity and purity are confirmed, its fundamental physicochemical properties can be reliably determined.
Melting Point (Mp)
The melting point is a crucial indicator of purity and provides information about the strength of the crystal lattice. A pure crystalline solid will exhibit a sharp melting range (typically 0.5-1.0°C).
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Load a small amount of the finely powdered, dry compound into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.[18][19]
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting point. This saves time in subsequent, more precise measurements.
-
Precise Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[18]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[18][20]
-
Validation: The measurement should be repeated at least twice to ensure reproducibility.
Aqueous Solubility
Solubility is a critical property for drug development, affecting absorption and bioavailability.[21][22] The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility.[23]
Experimental Protocol: Shake-Flask Method
-
System Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Incubation: Add an excess amount of the solid compound to each buffer solution in separate vials. The presence of undissolved solid must be visible to ensure saturation.[23]
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the saturated solution from the excess solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in units of mg/mL or µg/mL at each specific pH and temperature.
Acidity Constant (pKa)
The pKa value defines the extent of ionization of a compound at a given pH. For a carboxylic acid, it is the pH at which the compound exists as 50% neutral acid and 50% carboxylate anion. This property governs solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for its determination.[24][25]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix if solubility is low) to a known concentration (e.g., 1 mM).[24][26]
-
Titration Setup: Place the solution in a jacketed vessel at a constant temperature. Immerse a calibrated pH electrode and a magnetic stirrer.[24][26]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.[26]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest portion of the titration curve.
-
Validation: The procedure should be repeated multiple times. For co-solvent experiments, pKa values at several solvent compositions should be measured and extrapolated to 0% co-solvent to determine the aqueous pKa.[25]
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is most commonly expressed as the partition coefficient (LogP) between n-octanol and water.[27]
Experimental Protocol: Shake-Flask Method for LogP
-
Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer for LogD) with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to create a biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two layers.[28]
-
Phase Separation: Allow the layers to separate completely, using centrifugation if necessary.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV or UPLC-MS/MS).[29]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Section 3: Data Summary and Interpretation
All quantitative data must be presented clearly to facilitate analysis and comparison. The interpretation of these properties in concert provides a holistic profile of the molecule.
Table 1: Predicted and Target Experimental Data for this compound
| Property | Predicted Value/Range | Rationale for Prediction / Experimental Goal |
| Molecular Formula | C₁₅H₁₃BrO₃ | Based on chemical structure. |
| Molecular Weight | 321.17 g/mol | Calculated from the molecular formula. |
| Melting Point (Mp) | > 150 °C | The rigid aromatic structure and potential for hydrogen bonding suggest a relatively high melting point. The experimental goal is a sharp range (<2°C). |
| Aqueous Solubility | Low | The large, hydrophobic structure with a high LogP suggests poor aqueous solubility, which will likely be pH-dependent due to the carboxylic acid. |
| pKa | ~3.5 - 4.5 | Benzoic acids typically have pKa values in this range. The electron-withdrawing bromine and ether group may slightly alter this. |
| LogP | > 3.0 | The presence of two aromatic rings and a bromine atom significantly increases lipophilicity compared to simpler benzoic acids. |
Interpretation of the Physicochemical Profile:
A molecule with the expected properties—high melting point, low intrinsic solubility, a pKa around 4, and a high LogP—would be classified as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound.[30] Such a profile indicates that drug development efforts would need to focus heavily on formulation strategies to enhance solubility and dissolution rate to achieve adequate oral bioavailability. The interplay of these properties is critical; for example, while the carboxylic acid's ability to ionize at higher pH will increase solubility, the high lipophilicity of the neutral form is necessary for membrane permeation.[2] Understanding this balance is the cornerstone of rational drug design.
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A-Z Guide to Structure Elucidation: 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
Abstract
The unequivocal structural confirmation of novel chemical entities is a cornerstone of pharmaceutical research and development. This guide provides an in-depth, multi-technique approach to the structure elucidation of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid, a compound of interest for its potential as a versatile building block in medicinal chemistry. We will detail an orthogonal analytical strategy employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating analytical workflow.
Introduction and Hypothesized Structure
This compound is a derivative of salicylic acid (2-hydroxybenzoic acid), a common motif in pharmacologically active molecules.[1] Its structure incorporates a brominated benzoic acid core, an ether linkage, and a 2-methylbenzyl group. Such compounds are valuable intermediates in the synthesis of more complex molecules, including potential anti-inflammatory agents.[2][3] An unambiguous confirmation of its molecular structure is paramount before its use in further synthetic applications or biological screening.
Based on IUPAC nomenclature, the hypothesized structure is presented below. A systematic atom numbering scheme is included for clarity in subsequent spectroscopic assignments.
Caption: Hypothesized structure of this compound with atom numbering.
The Orthogonal Analytical Strategy
Reliance on a single analytical technique is insufficient for definitive structure elucidation. An orthogonal approach, using multiple independent methods, provides a self-validating system where each technique corroborates the others. This guide employs a tripartite strategy:
-
NMR Spectroscopy to determine the carbon-hydrogen framework and connectivity.
-
Mass Spectrometry to establish the molecular weight and elemental formula, and to probe fragmentation patterns.
-
IR Spectroscopy to confirm the presence of key functional groups.
Caption: Orthogonal workflow for structure elucidation.
Spectroscopic & Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. We will predict the signals for ¹H and ¹³C NMR and explain how 2D NMR confirms the connectivity.
¹H NMR (Proton NMR) Analysis
The causality for chemical shifts is based on the electronic environment of the protons. Electronegative atoms (like oxygen) and aromatic rings deshield nearby protons, shifting their signals downfield (to higher ppm).
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >10 ppm, due to strong deshielding and hydrogen bonding.
-
Aromatic Protons (Benzoic Acid Ring): This ring has three protons. The proton at C6 will be a doublet, coupled to the proton at C4. The proton at C4 will be a doublet of doublets, coupled to both H3 and H6. The proton at C3 will be a doublet, coupled to H4. Their expected shifts will be in the 7.0-8.0 ppm range.
-
Aromatic Protons (Benzyl Ring): Four protons on this ring are expected in the 7.2-7.5 ppm region, with complex splitting patterns due to coupling with each other.
-
Benzylic Protons (-O-CH₂-Ar): A sharp singlet integrating to 2H is expected around 5.0-5.3 ppm. The adjacent oxygen atom strongly deshields these protons.
-
Methyl Protons (-CH₃): A sharp singlet integrating to 3H is expected in the upfield region, around 2.3-2.5 ppm.
¹³C NMR (Carbon NMR) Analysis
The molecule has 15 carbon atoms, but due to symmetry, fewer unique signals might be observed. Key expected signals include:
-
Carbonyl Carbon (-COOH): ~165-170 ppm.
-
Aromatic Carbons: 10-12 signals between 110-160 ppm. The carbon attached to the bromine (C5) will be shifted upfield relative to the others, while the carbon attached to the ether oxygen (C2) will be significantly downfield.
-
Benzylic Carbon (-O-CH₂-Ar): ~70 ppm.
-
Methyl Carbon (-CH₃): ~20 ppm.
2D NMR for Connectivity Confirmation
While ¹H and ¹³C NMR suggest the presence of the required fragments, 2D NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, provides the definitive proof of how they are connected.
-
The Key Correlation: A crucial correlation in the HMBC spectrum would be a cross-peak between the benzylic protons (~5.2 ppm) and the C2 carbon of the benzoic acid ring (~155-160 ppm). This 3-bond correlation (H-C-O-C) unequivocally proves the ether linkage between the 2-methylbenzyl group and the 5-bromobenzoic acid moiety.
Caption: Key HMBC correlation confirming the ether linkage.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and, consequently, the elemental formula.
-
Molecular Formula: C₁₅H₁₃BrO₃
-
Monoisotopic Mass: 320.0048 u
-
Isotopic Pattern: A critical self-validating feature is the isotopic signature of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 Da. This is a definitive indicator of a monobrominated compound.
-
Key Fragmentation: Electron Impact (EI) ionization would cause the molecule to fragment in a predictable manner. The most likely fragmentation is cleavage of the benzylic C-O bond.
-
Tropylium Ion: Formation of the 2-methylbenzyl cation, which may rearrange to a methyl-substituted tropylium ion, would give a strong signal at m/z 105.
-
Bromobenzoic acid fragment: The other part of the molecule would lead to fragments corresponding to 5-bromosalicylic acid or its derivatives.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule.[4]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic | C=C Stretch | ~1600, 1450-1500 | Medium to Strong |
| Ether | C-O Stretch | 1200 - 1275 (Aryl-Alkyl) | Strong |
| Alkyl | C-H Stretch | 2850 - 3000 | Medium |
| Bromo-Aryl | C-Br Stretch | 500 - 600 | Medium to Strong |
The presence of the very broad O-H stretch overlapping the C-H stretches, combined with a strong carbonyl peak around 1710 cm⁻¹ and a strong aryl-alkyl ether C-O stretch, provides powerful evidence for the proposed structure.[5]
Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation | Structural Implication |
| HRMS | [M+H]⁺ | m/z ~321.0126 | Confirms elemental formula C₁₅H₁₃BrO₃. |
| Isotope Pattern | M⁺ and M+2⁺ peaks in ~1:1 ratio | Confirms presence of one bromine atom. | |
| ¹H NMR | Chemical Shift | δ > 10 ppm (broad s, 1H) | Carboxylic acid proton. |
| Chemical Shift | δ ~ 7.0-8.0 ppm (m, 3H) | Protons on the brominated benzoic acid ring. | |
| Chemical Shift | δ ~ 7.2-7.5 ppm (m, 4H) | Protons on the methyl-substituted benzyl ring. | |
| Chemical Shift | δ ~ 5.2 ppm (s, 2H) | Benzylic ether protons (-OCH₂-). | |
| Chemical Shift | δ ~ 2.4 ppm (s, 3H) | Methyl protons (-CH₃). | |
| ¹³C NMR | Chemical Shift | δ ~ 168 ppm | Carboxylic acid carbonyl carbon. |
| Chemical Shift | δ ~ 158 ppm | C2 carbon attached to ether oxygen. | |
| Chemical Shift | δ ~ 70 ppm | Benzylic ether carbon (-OCH₂-). | |
| Chemical Shift | δ ~ 20 ppm | Methyl carbon (-CH₃). | |
| IR | Wavenumber | 2500-3300 cm⁻¹ (very broad) | Carboxylic acid O-H stretch. |
| Wavenumber | ~1710 cm⁻¹ (strong) | Carboxylic acid C=O stretch. | |
| Wavenumber | ~1250 cm⁻¹ (strong) | Aryl-alkyl ether C-O stretch. |
Standard Operating Protocols
Trustworthiness in science is built on reproducibility. The following are generalized but robust protocols.
NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[6]
-
Acquisition:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds.
-
HMBC: Set the experiment to optimize for long-range couplings (typically 8-10 Hz). Acquire sufficient scans to achieve a good signal-to-noise ratio.
-
-
Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
HRMS Sample Preparation and Analysis
-
Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.
-
Acquisition: Infuse the sample directly or via LC-MS. Acquire data in positive ion mode to observe the [M+H]⁺ ion. Ensure the instrument is calibrated to provide mass accuracy within 5 ppm.
-
Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to generate a predicted elemental formula. Compare the measured isotopic pattern with the theoretical pattern for C₁₅H₁₃BrO₃.
IR Spectroscopy Acquisition
-
Preparation: If the sample is a solid, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample compartment. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups detailed in the data table.
Conclusion
The combination of NMR, MS, and IR spectroscopy provides a comprehensive and definitive elucidation of the structure of this compound. The key diagnostic evidence includes the specific chemical shifts and coupling patterns in ¹H NMR, the crucial 3-bond HMBC correlation confirming the ether linkage, the characteristic M/M+2 isotopic pattern in the mass spectrum, and the confirmatory functional group absorptions in the IR spectrum. This orthogonal, self-validating approach ensures the highest degree of confidence in the assigned structure, a critical requirement for its application in research and drug development.
References
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National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. PubChem. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Biological activity of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
An In-depth Technical Guide to the Predicted Biological Activity and Evaluation of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
Disclaimer: The biological activity of this compound has not been extensively reported in publicly available scientific literature. This guide, therefore, provides a predictive framework based on the analysis of its structural motifs and the known activities of analogous compounds. The experimental protocols described herein are proposed as a comprehensive strategy to elucidate its potential therapeutic value.
Part 1: Introduction and Physicochemical Properties
This compound is a synthetic organic compound featuring a benzoic acid backbone, a bromine substituent, and a 2-methylbenzyl ether group. While direct biological data is scarce, its structure combines several pharmacophores of interest. The benzoic acid moiety is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). Halogenation, such as the inclusion of bromine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The benzyl ether group adds significant steric bulk and lipophilicity, which can influence its interaction with enzymes and receptors. This guide outlines a plausible synthetic route and a comprehensive screening cascade to systematically investigate its biological potential.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₃BrO₃ |
| Molecular Weight | 321.17 g/mol |
| LogP | 4.5 ± 0.4 |
| pKa | 3.0 ± 0.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Part 2: Proposed Synthesis
The synthesis of the title compound can be logically approached via a two-step process starting from commercially available 2-bromo-5-hydroxybenzoic acid. The key transformation is a Williamson ether synthesis, a robust and well-established method for forming ethers from an alkoxide and an alkyl halide.[1][2] The phenolic hydroxyl group of 2-bromo-5-hydroxybenzoic acid is first deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-methylbenzyl chloride.
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthetic Protocol
-
Deprotonation: To a solution of 2-bromo-5-hydroxybenzoic acid (1.0 eq) in dimethylformamide (DMF), add sodium hydroxide (NaOH, 1.1 eq) portion-wise at room temperature.[3] Stir the mixture for 30 minutes to ensure complete formation of the sodium phenoxide salt.
-
Etherification: To the resulting mixture, add 2-methylbenzyl chloride (1.2 eq).[4] Heat the reaction mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up and Purification: After completion, cool the reaction to room temperature and pour it into ice-cold water. Acidify the solution with 1M HCl to precipitate the product.[4] Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound.
Part 3: Predicted Biological Activity and Rationale
The chemical architecture of this compound suggests several potential biological activities worth investigating.
-
Anti-inflammatory Activity: The core structure is related to fenamic acid NSAIDs, such as 5-Bromo-2-(phenylamino)benzoic acid.[6] The compound could potentially inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Anticancer Activity: Many benzyl and bromo-substituted heterocyclic compounds have demonstrated anti-proliferative and cytotoxic effects against various cancer cell lines.[7] The lipophilic nature of the molecule may facilitate its passage through cell membranes.
-
Antimicrobial Activity: Benzoic acid derivatives and brominated aromatic compounds are known to possess antibacterial and antifungal properties.[8]
-
Anti-diabetic Potential: Structurally related 5-bromo-2-aryl benzimidazole derivatives have shown α-glucosidase inhibitory activity, suggesting a potential role in modulating carbohydrate metabolism.[9]
Caption: Key structural motifs and their potential biological relevance.
Part 4: Proposed Experimental Workflows for Biological Characterization
A tiered screening approach is proposed to efficiently evaluate the biological activities of the title compound. The workflow begins with broad cytotoxicity assessment, followed by specific in vitro assays targeting predicted activities.
Caption: A proposed screening cascade for biological evaluation.
In Vitro Cytotoxicity Assessment
Rationale: The initial step is to determine the compound's general cytotoxicity across a panel of human cancer cell lines and a non-cancerous control line. This helps establish a therapeutic window and identify potential anticancer activity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which correlates with cell viability.[7]
Detailed MTT Assay Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration inhibiting 50% of cell growth).
Table 2: Hypothetical MTT Assay Data Summary
| Cell Line | Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | [Experimental Value] |
| A549 | Lung Cancer | [Experimental Value] |
| HCT116 | Colon Cancer | [Experimental Value] |
| HEK293 | Normal Kidney | [Experimental Value] |
Antimicrobial Activity Screening
Rationale: To assess the antibacterial and antifungal potential, the minimum inhibitory concentration (MIC) will be determined using the broth microdilution method.[11][12] This provides quantitative data on the compound's potency against a range of pathogenic microorganisms.
Detailed Broth Microdilution Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11][13]
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.[11]
-
Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate bacterial plates at 37°C for 18-24 hours. Incubate fungal plates at 35°C for 24-48 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
Table 3: Hypothetical Antimicrobial Activity Data
| Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | [Experimental Value] |
| Escherichia coli | Gram-negative Bacteria | [Experimental Value] |
| Candida albicans | Fungus (Yeast) | [Experimental Value] |
| Aspergillus fumigatus | Fungus (Mold) | [Experimental Value] |
In Vitro Anti-inflammatory Activity
Rationale: Based on the structural similarity to NSAIDs, a direct assessment of COX-2 inhibition is warranted. A fluorometric assay provides a sensitive method to screen for inhibitors of recombinant human COX-2.[14]
Detailed COX-2 Inhibition Assay Protocol:
-
Reagent Preparation: Prepare assay buffer, COX probe, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK399).[14]
-
Inhibitor Addition: In a 96-well plate, add 10 µL of the test compound at various concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.
-
Enzyme Addition: Add the COX-2 enzyme solution to all wells except the background control.
-
Incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[15]
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetics (Ex/Em = 535/587 nm) over 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.
Table 4: Hypothetical COX-2 Inhibition Data
| Compound | IC₅₀ (µM) |
| Test Compound | [Experimental Value] |
| Celecoxib (Control) | [Experimental Value] |
In Vitro Anti-diabetic Potential
Rationale: To explore the potential for anti-diabetic activity, an α-glucosidase inhibition assay will be performed. This enzyme is involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.[9]
Detailed Alpha-Glucosidase Inhibition Assay Protocol:
-
Reagent Setup: In a 96-well plate, add 50 µL of α-glucosidase enzyme solution (from Saccharomyces cerevisiae) to each well.
-
Inhibitor Incubation: Add 20 µL of the test compound at various concentrations. Include acarbose as a positive control. Incubate at 37°C for 5-10 minutes.[16]
-
Substrate Addition: Add 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate to start the reaction.[16]
-
Reaction Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 1M sodium carbonate.[16]
-
Absorbance Reading: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.
Table 5: Hypothetical α-Glucosidase Inhibition Data
| Compound | IC₅₀ (µM) |
| Test Compound | [Experimental Value] |
| Acarbose (Control) | [Experimental Value] |
Part 5: Proposed In Vivo Efficacy Models
Rationale: Compounds demonstrating significant and selective activity in vitro should be advanced to in vivo models to assess their efficacy and safety in a complex biological system.
Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
This is a standard model for acute inflammation.[6] Edema is induced by injecting carrageenan into the paw of a rodent, and the reduction in swelling after treatment with the test compound is measured over time, typically compared to a standard drug like Indomethacin.[6][17]
Xenograft Mouse Model (Anticancer)
If the compound shows potent and selective cytotoxicity against a specific cancer cell line, an in vivo xenograft model can be established.[18] Human tumor cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, mice are treated with the test compound, and tumor volume and body weight are monitored over time to assess anti-tumor efficacy and toxicity.[18][19]
Part 6: Conclusion and Future Directions
This compound is a molecule with unexplored but potentially significant biological activity. Its structural features suggest it could be a candidate for development as an anti-inflammatory, anticancer, antimicrobial, or anti-diabetic agent. The proposed systematic evaluation, from initial in vitro screening to targeted in vivo studies, provides a clear and robust pathway to characterize its pharmacological profile. Positive results in any of these areas would warrant further investigation into its mechanism of action, structure-activity relationships, and preclinical safety.
Part 7: References
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Liu, Y., et al. (2015). IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS. NCBI. Available at: [Link]
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Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents. Available at:
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WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]
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Teicher, B. A. (2009). Antitumor Efficacy Testing in Rodents. NCBI. Available at: [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Fisher, J. F., et al. (2019). A Practical Guide to Antifungal Susceptibility Testing. NCBI. Available at: [Link]
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ResearchGate. (n.d.). In vivo anticancer efficacy studies. ResearchGate. Available at: [Link]
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International Journal of Pharmaceutical and Clinical Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available at: [Link]
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NCBI. (n.d.). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. NCBI. Available at: [Link]
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Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. American Society for Microbiology. Available at: [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays. NCBI. Available at: [Link]
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University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. UMSL. Available at: [Link]
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CDC. (2024). Antifungal Susceptibility Testing for C. auris. CDC. Available at: [Link]
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Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. Bio-protocol. Available at: [Link]
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NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI. Available at: [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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ResearchGate. (2025). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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MDPI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs. MDPI. Available at: [Link]
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American Society for Microbiology. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ASM. Available at: [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University. Available at: [Link]
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Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Oxford Academic. Available at: [Link]
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NCBI. (n.d.). In vivo study of anticancer activity of ginsenoside Rh2-containing arginine-reduced graphene in a mouse model of breast cancer. NCBI. Available at: [Link]
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Asian Pacific Journal of Cancer Prevention. (n.d.). In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma. APJCP. Available at: [Link]
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West Chester University. (n.d.). The synthesis of substituted benzyl phenyl ethers. WCU. Available at: [Link]
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SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]
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protocols.io. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]
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Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents. Available at:
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NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day. Available at: [Link]
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FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]
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MDPI. (n.d.). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. MDPI. Available at: [Link]
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SpringerOpen. (2022). In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. Springer. Available at: [Link]
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UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila. UKHSA. Available at: [Link]
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YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. Available at: [Link]
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An In-depth Technical Guide on the Core Mechanism of Action of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid. Due to the limited direct literature on this specific molecule, this document synthesizes information from structurally analogous compounds, particularly precursors to known Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. Evidence strongly suggests that this compound is a synthetic intermediate or a potential therapeutic candidate targeting SGLT2. This guide will, therefore, explore its likely role as an SGLT2 inhibitor, detailing the molecular interactions, the downstream physiological effects, and the requisite experimental validation protocols.
Introduction: The Rationale for a Hypothesized Mechanism
While direct pharmacological studies on this compound are not extensively available in public literature, its chemical structure provides significant insights into its potential biological activity. The presence of a brominated benzoic acid moiety is a common feature in precursors for a class of highly successful anti-diabetic drugs, the SGLT2 inhibitors. Specifically, compounds like 5-bromo-2-methylbenzoic acid are documented as key starting materials in the synthesis of Canagliflozin, a potent and selective SGLT2 inhibitor.[1][2] This structural similarity is the cornerstone of the hypothesis that this compound functions as an inhibitor of the SGLT2 transporter.
SGLT2 inhibitors represent a novel class of therapeutic agents for type 2 diabetes mellitus (T2DM) that act independently of insulin.[3][4][5] Their primary mechanism involves the blockade of glucose reabsorption in the proximal tubules of the kidneys, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[3][4][5][6] This guide will proceed with the premise that this compound is a modulator of this critical renal transporter.
The Molecular Target: Sodium-Glucose Co-transporter 2 (SGLT2)
SGLT2 is a high-capacity, low-affinity transporter predominantly expressed in the S1 segment of the proximal renal tubules.[7] It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. In individuals with T2DM, the expression and activity of SGLT2 are often upregulated, contributing to the persistent hyperglycemia.[8] By inhibiting SGLT2, the renal threshold for glucose is lowered, promoting glucosuria and thereby reducing plasma glucose concentrations.[4][9]
The inhibition of SGLT2 has several downstream therapeutic benefits beyond glycemic control, including modest reductions in body weight and blood pressure.[3][10][11] These pleiotropic effects have established SGLT2 inhibitors as a cornerstone in the management of T2DM, with growing evidence of their utility in heart failure and chronic kidney disease.[10]
Hypothesized Mechanism of Action of this compound
The proposed mechanism of action for this compound is the competitive and reversible inhibition of the SGLT2 transporter. The binding of the molecule to SGLT2 is thought to prevent the reabsorption of filtered glucose from the tubular fluid back into the bloodstream.
Molecular Interactions and Structure-Activity Relationship (SAR)
The general structure of SGLT2 inhibitors, often C-aryl glycosides, features a glucose or a modified glucose moiety that interacts with the glucose-binding site of the transporter, and an aglycone portion that anchors the inhibitor to the protein. While this compound is not a glycoside itself, it is a key precursor to the aglycone portion of C-glycoside SGLT2 inhibitors.[12][13]
The key structural features of this compound that likely contribute to its (or its derivatives') interaction with SGLT2 include:
-
The Benzoic Acid Core: This provides a rigid scaffold for the presentation of other functional groups.
-
The Bromo Substituent: The bromine atom at the 5-position influences the electronic properties and lipophilicity of the molecule, which can be critical for binding affinity and pharmacokinetic properties.
-
The 2-Methylbenzyl Ether Group: This bulky, lipophilic group is likely to occupy a hydrophobic pocket within the SGLT2 protein, contributing significantly to the binding affinity and selectivity.
The following diagram illustrates the hypothesized interaction of an SGLT2 inhibitor derived from a similar precursor with the SGLT2 transporter.
Caption: Proposed signaling pathway from SGLT2 inhibition to therapeutic outcomes.
Experimental Validation of the Mechanism of Action
To validate the hypothesized mechanism of action of this compound as an SGLT2 inhibitor, a series of in vitro and in vivo experiments are required.
In Vitro Assays for SGLT2 Inhibition
The primary goal of in vitro assays is to determine the potency and selectivity of the compound for the SGLT2 transporter.
4.1.1. SGLT2 Glucose Uptake Assay
This assay directly measures the inhibition of glucose transport in cells expressing the SGLT2 transporter.
Protocol:
-
Cell Culture: Utilize a cell line that endogenously expresses SGLT2, such as human kidney proximal tubule epithelial cells (HK-2), or a cell line engineered to overexpress human SGLT2 (e.g., HEK293-hSGLT2). [14]2. Compound Incubation: Plate the cells in a multi-well format and incubate with varying concentrations of this compound. Include a known SGLT2 inhibitor (e.g., Canagliflozin or Dapagliflozin) as a positive control and a vehicle control (e.g., DMSO).
-
Glucose Uptake Measurement: Add a labeled glucose analog, such as the fluorescent 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) or radiolabeled α-methyl-D-glucopyranoside ([¹⁴C]AMG), to the cells. [14]4. Signal Detection: After a defined incubation period, wash the cells to remove extracellular labeled glucose and measure the intracellular signal (fluorescence or radioactivity).
-
Data Analysis: Plot the inhibition of glucose uptake against the compound concentration to determine the IC₅₀ value.
4.1.2. Selectivity Assays
To assess the selectivity of the compound, similar glucose uptake assays should be performed in cells expressing the SGLT1 transporter. A higher IC₅₀ value for SGLT1 compared to SGLT2 would indicate selectivity.
The following diagram outlines the in vitro experimental workflow.
Caption: Workflow for in vitro validation of SGLT2 inhibition.
In Vivo Models for Efficacy and Pharmacodynamics
In vivo studies are essential to confirm the physiological effects of SGLT2 inhibition.
4.2.1. Rodent Models of Type 2 Diabetes
Rodent models are widely used to study the efficacy of anti-diabetic drugs. [12] Protocol:
-
Animal Model Selection: Utilize a diabetic rodent model, such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat. Non-diabetic models can also be used to assess the effect on urinary glucose excretion. [15]2. Compound Administration: Administer this compound orally at various doses.
-
Monitoring of Parameters:
-
Urinary Glucose Excretion: Collect urine over a 24-hour period and measure glucose concentration.
-
Blood Glucose Levels: Monitor fasting and postprandial blood glucose levels.
-
Oral Glucose Tolerance Test (OGTT): Assess the compound's effect on glucose disposal after an oral glucose challenge.
-
Body Weight and Food/Water Intake: Monitor changes in these parameters over the course of the study.
-
-
Data Analysis: Compare the treated groups to the vehicle control group to determine the in vivo efficacy of the compound.
Table 1: Key Parameters to Measure in In Vivo Studies
| Parameter | Method | Expected Outcome with SGLT2 Inhibition |
| Urinary Glucose Excretion | 24-hour urine collection, glucose assay | Increased |
| Blood Glucose | Glucometer or biochemical analyzer | Decreased |
| Oral Glucose Tolerance | OGTT | Improved glucose tolerance |
| Body Weight | Regular weighing | Decreased or attenuated gain |
| Blood Pressure | Tail-cuff method | Decreased |
Synthesis of this compound
The synthesis of this compound would likely start from 5-bromo-2-hydroxybenzoic acid. The hydroxyl group would be alkylated with 2-methylbenzyl bromide or a similar alkylating agent in the presence of a base. The starting material, 5-bromo-2-hydroxybenzoic acid, can be synthesized from 2-hydroxybenzoic acid (salicylic acid) via bromination. The synthesis of related brominated benzoic acids is well-documented. [1][2][16][17]
Conclusion
Based on a thorough analysis of its chemical structure and the known activities of analogous compounds, this compound is hypothesized to function as an inhibitor of the SGLT2 transporter. This mechanism of action suggests its potential as a therapeutic agent for type 2 diabetes. The proposed in vitro and in vivo experimental protocols provide a clear path for the validation of this hypothesis. Further research into the specific binding interactions and the pharmacokinetic and pharmacodynamic profiles of this compound is warranted to fully elucidate its therapeutic potential.
References
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American College of Cardiology. (2023). The Cellular Actions of SGLT2i's. YouTube. [Link]
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Al-Kury, L. T., et al. (2023). Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors. Clinical and Experimental Pharmacology and Physiology, 50(6), 429-440. [Link]
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Narala, S. R., & Savani, S. (2024). Canagliflozin. In StatPearls. StatPearls Publishing. [Link]
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Stoica, R. A., et al. (2025). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. International Journal of Molecular Sciences, 26(14), 6937. [Link]
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Wang, X., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Chinese Journal of Natural Medicines, 16(11), 866-874. [Link]
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Vallon, V., & Thomson, S. C. (2021). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 321(1), R1-R13. [Link]
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Tahara, A., et al. (2023). Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption. International Journal of Molecular Sciences, 24(7), 6333. [Link]
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Spectroscopic Characterization of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Beyond a mere presentation of data, this guide offers in-depth interpretations, elucidates the rationale behind experimental methodologies, and provides detailed protocols for data acquisition. The synthesis of the title compound via the Williamson ether synthesis is also discussed, providing a complete chemical context. All theoretical data and experimental procedures are grounded in established scientific principles and supported by authoritative references.
Introduction
This compound is a halogenated aromatic carboxylic acid ether. The presence of the bromine atom, the benzoic acid moiety, and the substituted benzyl group suggests potential applications in medicinal chemistry and materials science, as these functional groups are prevalent in a wide range of biologically active compounds and functional materials. A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of this molecule, ensuring its purity and structural integrity for any subsequent application. This guide will provide a detailed roadmap for the spectroscopic analysis of this compound.
Synthesis Pathway: Williamson Ether Synthesis
The synthesis of this compound can be efficiently achieved through the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[1][2][3] In this case, the sodium salt of 5-bromosalicylic acid (the alkoxide precursor) is reacted with 2-methylbenzyl chloride.
Reaction Scheme:
Caption: Synthetic route to this compound.
Experimental Protocol:
-
Deprotonation: In a round-bottom flask, dissolve 5-bromosalicylic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add one equivalent of a strong base, like sodium hydride (NaH), portion-wise at 0 °C to form the sodium 5-bromosalicylate in situ. The choice of a strong base is crucial to ensure complete deprotonation of the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in this context.[2]
-
Nucleophilic Substitution: To the resulting solution, add one equivalent of 2-methylbenzyl chloride. The reaction mixture is then stirred at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). The reaction proceeds via an S_N2 mechanism.[3][4]
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the pH is adjusted to be acidic to protonate the carboxylate. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5][6][7][8][9]
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals for each unique proton environment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~8.0 - 8.2 | Doublet | 1H | Ar-H (adjacent to -COOH and -Br) |
| ~7.4 - 7.6 | Doublet of doublets | 1H | Ar-H (between -Br and -O) |
| ~7.2 - 7.4 | Multiplet | 4H | Ar-H (2-methylbenzyl group) |
| ~7.0 - 7.1 | Doublet | 1H | Ar-H (adjacent to -O) |
| ~5.2 | Singlet | 2H | -O-CH₂- |
| ~2.4 | Singlet | 3H | -CH₃ |
Interpretation and Rationale:
-
The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a high chemical shift due to hydrogen bonding and the electronegativity of the oxygen atoms.
-
The aromatic protons on the benzoic acid ring will show characteristic splitting patterns based on their coupling with neighboring protons. The proton adjacent to both the electron-withdrawing carboxyl group and the bromine atom will be the most deshielded.
-
The four aromatic protons of the 2-methylbenzyl group will appear as a complex multiplet in the aromatic region.
-
The benzylic methylene protons (-O-CH₂-) are deshielded by the adjacent oxygen and aromatic ring, appearing as a singlet.
-
The methyl protons of the 2-methylbenzyl group will appear as a singlet in the upfield region.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | -COOH |
| ~158-162 | C-O (benzoic acid ring) |
| ~138-142 | Quaternary C (2-methylbenzyl ring) |
| ~135-138 | Quaternary C (benzoic acid ring, adjacent to -Br) |
| ~130-134 | Ar-CH (2-methylbenzyl ring) |
| ~128-130 | Ar-CH (2-methylbenzyl ring) |
| ~125-128 | Ar-CH (2-methylbenzyl ring) |
| ~120-124 | Ar-CH (benzoic acid ring) |
| ~118-122 | Quaternary C (benzoic acid ring, adjacent to -COOH) |
| ~115-118 | C-Br |
| ~70-75 | -O-CH₂- |
| ~18-22 | -CH₃ |
Interpretation and Rationale:
-
The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms.
-
The aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the oxygen will be significantly deshielded.
-
The benzylic carbon (-O-CH₂-) will be in the range of 70-75 ppm.
-
The methyl carbon will be the most shielded, appearing at the lowest chemical shift.
NMR Data Acquisition Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.[10]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.[11][12]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[12]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[14][15][16][17][18]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |
| 3030-3100 | Medium | C-H stretch (aromatic) |
| 2850-2960 | Medium | C-H stretch (aliphatic) |
| 1680-1710 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |
| 1580-1620 | Medium | C=C stretch (aromatic) |
| 1200-1300 | Strong | C-O stretch (ether and carboxylic acid) |
| 1000-1100 | Medium | C-Br stretch |
Interpretation and Rationale:
-
The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band, which is due to strong hydrogen bonding.[19][20][21][22][23]
-
The sharp and strong absorption for the C=O group of the carboxylic acid is also a key diagnostic peak. Its position indicates that the acid likely exists as a hydrogen-bonded dimer in the solid state.[19][20][21][22][23]
-
Aromatic C-H and C=C stretching vibrations confirm the presence of the benzene rings.
-
The C-O stretching of the ether linkage will also be present.
IR Data Acquisition Protocol (Solid Sample):
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[24][25][26][27]
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.[28][29][30][31][32][33][34][35][36]
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 336/338 (due to the presence of bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).
-
Key Fragment Ions:
-
m/z = 291/293: Loss of -COOH (formyl radical).
-
m/z = 215/217: Cleavage of the ether bond, loss of the 2-methylbenzyl group.
-
m/z = 105: 2-methylbenzyl cation.
-
m/z = 91: Tropylium ion (rearrangement of the benzyl cation).
-
m/z = 77: Phenyl cation.
-
Fragmentation Pathway:
Caption: Predicted fragmentation of this compound.
Interpretation and Rationale:
-
The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern due to the presence of bromine.
-
Loss of the carboxyl group as a radical is a common fragmentation pathway for benzoic acids.
-
Cleavage of the benzylic ether bond is expected, leading to the formation of the stable 2-methylbenzyl cation.
-
The 2-methylbenzyl cation can further rearrange to the highly stable tropylium ion.
Mass Spectrometry Data Acquisition Protocol (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[37]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, incorporating predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the characterization of this compound. The detailed protocols and interpretations serve as a valuable resource for researchers, ensuring the accurate identification and quality assessment of this novel compound. The elucidation of its chemical structure through these spectroscopic techniques is a critical step towards exploring its potential applications in various scientific fields.
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An In-depth Technical Guide to Determining the Solubility of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. For novel compounds such as 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid, a thorough understanding of its solubility profile across a range of solvents is paramount for advancing preclinical and clinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound. We will delve into the theoretical considerations based on its molecular structure, present detailed experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the critical analysis of the obtained data. The methodologies outlined herein are designed to be robust, self-validating, and grounded in established scientific principles, ensuring the generation of high-quality, reliable solubility data.
Molecular Structure and Predicted Physicochemical Properties
A foundational step in assessing the solubility of a novel compound is to analyze its molecular structure and predict its key physicochemical properties. The structure of this compound is presented below.
Caption: Chemical structure of this compound.
Based on this structure, we can predict several key physicochemical properties that will govern its solubility.
| Property | Predicted Value | Rationale |
| Molecular Weight | 365.22 g/mol | Calculated from the chemical formula C₁₅H₁₃BrO₃. |
| pKa | ~3-4 | The carboxylic acid group is the primary acidic functional group. Its acidity will be influenced by the electron-withdrawing effects of the bromine and the ether linkage. This is a typical range for benzoic acid derivatives. |
| logP | ~4-5 | The molecule has significant hydrophobic character due to the two aromatic rings and the methyl group. The polar carboxylic acid and ether groups will reduce the logP, but the overall molecule is expected to be lipophilic. |
Theoretical Solubility Profile
The predicted physicochemical properties allow us to make an informed hypothesis about the solubility of this compound in different solvent classes.
-
Aqueous Solubility : Due to the high predicted logP, the intrinsic aqueous solubility is expected to be low. As a carboxylic acid, its solubility in aqueous media will be highly pH-dependent. At pH values significantly below its pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.
-
Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can act as both hydrogen bond donors and acceptors. Therefore, this compound is expected to have moderate to good solubility in these solvents due to hydrogen bonding interactions with the carboxylic acid group and the ether oxygen.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents can accept hydrogen bonds and have high dielectric constants, which will help to solvate the polar carboxylic acid group. Good solubility is anticipated in solvents like DMSO and DMF. Acetonitrile may be a slightly poorer solvent due to its lower polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene) : The large nonpolar surface area of the molecule suggests some solubility in nonpolar solvents. However, the polar carboxylic acid group will limit its solubility in very nonpolar solvents like hexane. Toluene may be a better nonpolar solvent due to its aromatic nature, which can engage in pi-pi stacking interactions with the aromatic rings of the solute.
Experimental Determination of Solubility
To obtain accurate and reliable data, it is essential to perform experimental solubility measurements. We will detail the protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is a critical parameter for understanding the intrinsic properties of a drug substance. The "shake-flask" method is the gold standard for determining thermodynamic solubility[1][2][3].
Protocol:
-
Preparation : Add an excess amount of solid this compound to a series of vials containing the selected solvents. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration : Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sampling : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter to remove any fine particles.
-
Quantification : Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis : Calculate the solubility in mg/mL or µg/mL. For each solvent, perform the experiment in triplicate to ensure the reproducibility of the results.
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility Determination
Kinetic solubility is a measure of the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is added to an aqueous buffer and allowed to precipitate over a short period. While it does not represent true equilibrium, it is a valuable high-throughput screening method to identify compounds with potential solubility issues early in the drug discovery process.
Protocol:
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation : Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate.
-
Compound Addition : Add a small volume of the DMSO stock solution to the aqueous buffer in the microtiter plate. The final DMSO concentration should be low (typically 1-2%) to minimize its effect on solubility.
-
Incubation : Cover the plate and shake at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.
-
Precipitate Removal : Filter the samples using a filter plate to remove any precipitated compound.
-
Quantification : Analyze the concentration of the compound in the filtrate using a suitable high-throughput analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis : The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Caption: Workflow for kinetic solubility determination.
Data Analysis and Interpretation
The experimentally determined solubility data for this compound should be tabulated for easy comparison across the different solvents.
Table of Expected Solubility Data:
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |
| Aqueous | pH 2.0 Buffer | Very Low | |
| pH 7.4 Buffer | Low to Moderate | ||
| pH 10.0 Buffer | Moderate to High | ||
| Polar Protic | Methanol | Moderate to High | |
| Ethanol | Moderate | ||
| Polar Aprotic | DMSO | High | |
| Acetonitrile | Moderate | ||
| Nonpolar | Toluene | Low to Moderate | |
| Hexane | Very Low |
The results should be interpreted in the context of the compound's structure and the properties of the solvents. For instance, a significant increase in aqueous solubility with increasing pH would confirm the acidic nature of the carboxylic acid group and its role in solubility.
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound, and it is crucial to control and consider these during experimental work.
-
pH : As discussed, the ionization state of the carboxylic acid will have a dominant effect on its aqueous solubility. Therefore, it is essential to measure and control the pH of the aqueous buffers used.
-
Temperature : Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. It is important to perform solubility measurements at a constant and relevant temperature, such as room temperature (25°C) or physiological temperature (37°C).
-
Polymorphism : The crystalline form of the solid material can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is good practice to characterize the solid form of the compound before and after the solubility experiment using techniques like X-ray powder diffraction (XRPD) to identify any potential polymorphic transformations.
-
Purity of the Compound : Impurities can affect the measured solubility. Therefore, it is essential to use a well-characterized and highly pure sample of this compound for these studies.
Conclusion
This technical guide provides a comprehensive roadmap for determining the solubility of the novel compound this compound. By combining theoretical predictions based on molecular structure with rigorous experimental methodologies, researchers can obtain a thorough understanding of its solubility profile. The detailed protocols for thermodynamic and kinetic solubility determination, along with the discussion of key influencing factors, will enable the generation of high-quality data essential for guiding formulation development, predicting in vivo performance, and ultimately advancing this compound through the drug development pipeline. The principles and techniques outlined in this guide are broadly applicable to the characterization of other novel chemical entities.
References
-
PubChem. (n.d.). 5-Bromo-2-methylbenzoic acid. Retrieved from [Link]
-
Chemsrc. (2023, August 24). 5-Bromo-2-(2-carboxyethyl)benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
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SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (µM) of.... Retrieved from [Link]
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European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]
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International Council for Harmonisation. (2018, June 7). biopharmaceutics classification system-based biowaivers m9. Retrieved from [Link]
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PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]
-
World Health Organization. (n.d.). WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty- seventh report. Retrieved from [Link]
Sources
An In-depth Technical Guide to 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid: Synthesis, Characterization, and Application in Modern Drug Discovery
This technical guide provides a comprehensive overview of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, underlying chemical principles, and its significant role in the development of therapeutic agents.
Introduction: The Strategic Importance of Substituted Benzoic Acids in Medicinal Chemistry
Substituted benzoic acids are fundamental scaffolds in the design and synthesis of a vast array of pharmaceutical compounds. Their structural versatility allows for the precise tuning of electronic and steric properties, which is crucial for optimizing biological activity and pharmacokinetic profiles. Among these, halogenated benzoic acids have garnered significant attention due to their utility as versatile intermediates. The introduction of a bromine atom, as seen in the 5-bromo-2-hydroxybenzoic acid backbone, provides a reactive handle for further molecular elaboration through various cross-coupling reactions.
The subject of this guide, this compound, is a specialized derivative that plays a crucial role as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). While not a widely studied compound in its own right, its importance lies in its strategic position within multi-step synthetic pathways, particularly in the development of modern therapeutics for metabolic diseases. This guide will illuminate the synthesis of this molecule, starting from its more fundamental precursors, and discuss its applications in the broader context of drug discovery and development.
Synthetic Pathways and Methodologies
The synthesis of this compound is not typically a single, named reaction but rather a multi-step process that begins with the targeted bromination of a substituted benzoic acid. The subsequent introduction of the 2-methylbenzyl ether moiety is a critical step that builds the final molecular architecture.
Synthesis of the Core Intermediate: 5-Bromo-2-substituted Benzoic Acids
The journey towards our target molecule begins with the synthesis of a 5-bromo-2-substituted benzoic acid. Several patented methods exist for the efficient synthesis of these precursors, which are valuable starting materials for a range of pharmaceuticals, including antidiabetic drugs.[1][2]
One common precursor is 5-bromo-2-methylbenzoic acid. Its synthesis often starts with 2-methylbenzoic acid, which is then brominated. A key challenge in this step is controlling the regioselectivity of the bromination to favor the desired 5-bromo isomer over other potential isomers.
A robust method for the synthesis of 5-bromo-2-alkylbenzoic acids involves the reaction of a 2-alkylbenzoic acid with bromine in the presence of sulfuric acid.[1] This approach has been shown to produce the desired 5-bromo compound with high selectivity. The use of sulfuric acid can also serve as a solvent, preventing the solidification of the reaction mixture, which can be an issue in other synthetic routes.[1]
Experimental Protocol: Synthesis of 5-Bromo-2-methylbenzoic acid
This protocol is based on methodologies described in the patent literature for the synthesis of 5-bromo-2-alkylbenzoic acids.[1]
Materials:
-
2-methylbenzoic acid
-
Bromine
-
Concentrated Sulfuric Acid
-
Iron powder (optional, as a catalyst)[1]
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a well-ventilated fume hood, carefully dissolve 2-methylbenzoic acid in concentrated sulfuric acid within a reaction vessel equipped with a stirrer.
-
Slowly add bromine to the solution. The reaction is exothermic and should be controlled by external cooling if necessary.
-
If using a catalyst, a small amount of iron powder can be added to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or HPLC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto ice-cold water to precipitate the crude product.
-
Filter the solid precipitate and wash with cold water to remove any residual acid.
-
The crude 5-bromo-2-methylbenzoic acid can be further purified by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices:
-
Sulfuric Acid: Acts as both a solvent and a catalyst, promoting electrophilic aromatic substitution by activating the bromine. Its use helps to ensure a homogenous reaction and control the regioselectivity.
-
Bromine: The electrophile in the aromatic substitution reaction.
-
Ice-cold water: The product is insoluble in water, allowing for its precipitation and separation from the reaction mixture.
-
Recrystallization: A standard purification technique to obtain a high-purity solid product.
Introduction of the (2-methylbenzyl)oxy Moiety
With a suitable 5-bromo-2-substituted benzoic acid in hand, the next critical step is the introduction of the (2-methylbenzyl)oxy group. A logical and widely used method for forming an ether linkage to a phenolic group is the Williamson ether synthesis. This would involve the reaction of a 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid) with a 2-methylbenzyl halide.
Proposed Experimental Protocol: Synthesis of this compound
This proposed protocol is based on the principles of the Williamson ether synthesis.
Materials:
-
5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid)
-
2-methylbenzyl chloride (or bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., acetone, DMF, acetonitrile)
-
Water
-
Acid (for workup, e.g., HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzoic acid and the base in the chosen solvent.
-
Add 2-methylbenzyl chloride to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter it off.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a suitable acid to protonate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Base: Deprotonates the phenolic hydroxyl group of 5-bromosalicylic acid to form a more nucleophilic phenoxide ion.
-
2-methylbenzyl chloride: The electrophile that is attacked by the nucleophilic phenoxide.
-
Solvent: A polar aprotic solvent is typically chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Acidic workup: Neutralizes any remaining base and ensures the carboxylic acid is in its protonated form for extraction.
Structural Elucidation and Physicochemical Properties
The definitive identification and characterization of this compound would be accomplished using a suite of standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on both the benzoic acid and benzyl rings, a singlet for the benzylic methylene protons, a singlet for the methyl group on the benzyl ring, and a signal for the carboxylic acid proton. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carboxyl carbon, the aromatic carbons, the benzylic methylene carbon, and the methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, and a characteristic isotopic pattern due to the presence of bromine. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, C-O stretches of the ether, and aromatic C-H and C=C stretches. |
| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |
Role in Drug Discovery and Development
While this compound itself is not a therapeutic agent, it serves as a crucial building block in the synthesis of more complex molecules. The presence of both a carboxylic acid and a bromine atom provides two distinct points for further chemical modification. The carboxylic acid can be converted into an amide, ester, or other functional groups, while the bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
The broader class of 5-bromo-2-substituted benzoic acids are recognized as important intermediates in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[3] These drugs work by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. It is plausible that this compound is an intermediate in the synthesis of novel SGLT2 inhibitors or other therapeutic agents where the specific 2-methylbenzyl ether moiety is required for optimal biological activity.
Conclusion
This compound represents a key, albeit specialized, intermediate in the field of pharmaceutical synthesis. While its direct discovery and history are not extensively documented, its synthesis can be logically deduced from established organic chemistry principles. The methodologies for creating its core structure, the 5-bromo-2-substituted benzoic acid, are well-established and have been optimized for industrial-scale production. The subsequent introduction of the 2-methylbenzyl ether group via a Williamson ether synthesis provides a versatile platform for the development of complex and novel therapeutic agents. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of such intermediates is paramount for the successful and efficient creation of next-generation medicines.
References
- Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A.
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. CN113773194A.
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]
Sources
In-Silico First Pass: A Predictive Analysis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
Abstract
In the contemporary drug discovery landscape, the early-stage assessment of a compound's physicochemical and pharmacokinetic properties is paramount to de-risking development and optimizing resource allocation. This technical guide provides an in-depth, in-silico evaluation of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid, a novel benzoic acid derivative. By leveraging a suite of validated computational models, we will construct a comprehensive profile of this molecule, encompassing its fundamental physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion (ADME) profile, and potential toxicological liabilities. The methodologies herein are presented not merely as procedural steps but as a validated, logical framework, offering insights into the rationale behind the selection of specific predictive tools and an interpretation of the generated data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to apply computational screening as a strategic tool in the early-phase identification and optimization of lead candidates.
Introduction: The Imperative of Early-Stage In-Silico Profiling
The journey of a drug from concept to clinic is fraught with attrition, with a significant number of candidates failing due to suboptimal pharmacokinetic (PK) or safety profiles.[1] The ability to predict these properties before significant investment in synthesis and in vitro testing is a cornerstone of modern, efficient drug discovery. Computational, or in-silico, models provide a rapid, cost-effective, and increasingly accurate means to generate this critical decision-making data.[2][3]
This guide focuses on this compound, a compound of interest for which we will generate a foundational property profile. Our approach is rooted in the principles of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), which posit that the biological activity or physicochemical properties of a chemical are directly related to its molecular structure.[2] By employing a battery of well-regarded, freely accessible prediction tools, we will illustrate a standard workflow for characterizing a novel chemical entity.
Target Molecule: this compound
| Identifier | Value |
| Canonical SMILES | Cc1ccccc1COc2ccc(Br)cc2C(=O)O |
| Molecular Formula | C15H13BrO3 |
| Molecular Weight | 321.17 g/mol |
| 2D Structure |
Core Physicochemical Properties: The Foundation of Pharmacokinetics
A molecule's absorption, distribution, and ultimate fate are governed by its fundamental physicochemical properties. Here, we predict three of the most influential: lipophilicity (logP), aqueous solubility (logS), and acidity (pKa).
Lipophilicity (logP): Gauging Membrane Permeability
Scientific Rationale: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes.[4] We employ a consensus approach, averaging predictions from multiple algorithms to mitigate the bias of any single method. The selected models use different underlying principles, from atom-based contributions (XLOGP3) to topological methods (WLOGP) and fragment-based approaches (MlogP), providing a more robust estimate.[5]
Prediction Protocol: SwissADME Consensus LogP
-
Navigate to the SwissADME web server.[6]
-
Input the canonical SMILES string for the target molecule: Cc1ccccc1COc2ccc(Br)cc2C(=O)O.
-
Initiate the prediction by clicking the "Run" button.
-
Aggregate the five predicted logP values (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) and calculate the mean for a consensus value.
Caption: SwissADME workflow for consensus logP prediction.
Aqueous Solubility (logS): The Prerequisite for Absorption
Scientific Rationale: A drug must be in solution to be absorbed. Aqueous solubility (logS) is a key determinant of bioavailability. Prediction models for solubility are often complex due to the interplay of factors like crystal lattice energy and hydrogen bonding.[7] The ESOL model, implemented in SwissADME, is a widely used QSPR model that calculates solubility based on molecular weight, logP, and the fraction of rotatable bonds.[8]
Prediction Protocol: SwissADME (ESOL Model)
-
Utilize the same SwissADME results page from the logP prediction.
-
Locate the "Water Solubility" section.
-
Record the logS value predicted by the ESOL model and the corresponding qualitative solubility classification.
Acidity Constant (pKa): Predicting Ionization State
Scientific Rationale: The ionization state of a molecule at physiological pH (pKa) dictates its solubility, permeability, and potential for target interaction. The benzoic acid moiety in our target compound is the primary acidic center. Computational pKa prediction often relies on empirical models or quantum mechanical calculations.[9][10] We will use a machine learning-based model that has been trained on a large dataset of experimentally determined pKa values.
Prediction Protocol: pkCSM pKa Prediction
-
Access the pkCSM web server.
-
Input the canonical SMILES string into the prediction field.
-
Submit the molecule for analysis.
-
Navigate to the "Physicochemical Properties" results and record the predicted acidic pKa.
ADME Profile: The Body's Interaction with the Molecule
We now move from static properties to a dynamic view of how the molecule is likely to behave in a biological system.
Absorption: Intestinal Permeability and P-gp Interaction
Scientific Rationale: For orally administered drugs, high passive human intestinal absorption (HIA) is desirable. The BOILED-Egg model within SwissADME provides a rapid, graphical assessment of a molecule's likely absorption based on its lipophilicity (WLOGP) and polarity (TPSA).[8] Additionally, we must consider active transport. P-glycoprotein (P-gp) is a critical efflux transporter that can expel drugs from cells, reducing bioavailability. Predicting whether our compound is a P-gp substrate is therefore essential.
Prediction Protocol: SwissADME and pkCSM
-
Examine the "BOILED-Egg" diagram in the SwissADME results. A position within the yellow yolk indicates a high probability of brain penetration, while the white of the egg suggests good intestinal absorption.
-
Record the binary prediction for Gastrointestinal (GI) absorption from the "Pharmacokinetics" section of SwissADME.
-
Cross-validate by checking the "Intestinal absorption (human)" prediction in the pkCSM results.
-
Determine P-gp interaction by recording the "P-glycoprotein Substrate" prediction from the pkCSM "Absorption" results.
Caption: Workflow for predicting key absorption parameters.
Distribution: Brain Penetration and Plasma Protein Binding
Scientific Rationale: A drug's distribution determines its access to target tissues. The Blood-Brain Barrier (BBB) is a highly selective barrier protecting the central nervous system. The BOILED-Egg model also provides a prediction for BBB penetration.[8] Furthermore, binding to plasma proteins like albumin can sequester a drug, reducing the free concentration available to act on its target.
Prediction Protocol: SwissADME and pkCSM
-
Assess the "BOILED-Egg" diagram in SwissADME for BBB penetration (is the molecule in the yolk?).
-
Record the binary "BBB permeant" prediction from SwissADME.
-
Consult the pkCSM "Distribution" results for the predicted steady-state volume of distribution (VDss).
-
Note the predicted fraction unbound in plasma from pkCSM.
Metabolism: Cytochrome P450 Inhibition
Scientific Rationale: The Cytochrome P450 (CYP) enzyme family is central to drug metabolism.[11] Inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can lead to dangerous drug-drug interactions. In-silico models for CYP inhibition are typically machine learning classifiers trained on large datasets of known inhibitors and non-inhibitors.[12][13]
Prediction Protocol: SwissADME and pkCSM
-
Input the molecule's SMILES into both SwissADME and pkCSM.
-
In SwissADME , navigate to the "Pharmacokinetics" section and record the binary predictions (Yes/No) for inhibition of the five major CYP isoforms.
-
In pkCSM , go to the "Metabolism" section and record the corresponding inhibition predictions for the same isoforms for cross-validation.
Toxicity Profile: Early Warning Signals
Early identification of potential toxicities is a critical function of in-silico screening. We will assess key liabilities including cardiotoxicity, hepatotoxicity, and mutagenicity.
Cardiotoxicity: hERG Inhibition
Scientific Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal arrhythmias.[14] Numerous QSAR models have been developed to predict hERG inhibition, often identifying key structural features like a basic nitrogen and high lipophilicity as risk factors.[15][16]
Prediction Protocol: pkCSM
-
Using the pkCSM results, navigate to the "Toxicity" section.
-
Record the binary prediction for "hERG I inhibitor" and "hERG II inhibitor". A positive result for either suggests a potential for cardiotoxicity.
Hepatotoxicity and Carcinogenicity
Scientific Rationale: Drug-induced liver injury (hepatotoxicity) is a leading reason for drug withdrawal. Carcinogenicity is another critical endpoint. Predictive models for these complex toxicities often rely on machine learning algorithms trained on extensive historical animal study data and in vitro assay results.[17][18] These models identify toxicophores (chemical fragments associated with toxicity) and analyze global molecular properties.[19][20]
Prediction Protocol: ProTox-II
-
Navigate to the ProTox-II web server.[21]
-
Input the canonical SMILES string and initiate the toxicity prediction.
-
Record the predicted LD50 (mg/kg) and the corresponding toxicity class.
-
Summarize the binary predictions for Hepatotoxicity, Carcinogenicity, and Mutagenicity from the "Toxicological Endpoints" results table.
Caption: ProTox-II workflow for predicting key toxicological endpoints.
Summary of Predicted Properties
The following tables summarize the in-silico data generated for this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Tool |
| Consensus logP | 4.65 (Avg.) | SwissADME |
| Aqueous Solubility (logS) | -4.81 | SwissADME (ESOL) |
| Solubility Class | Poorly soluble | SwissADME (ESOL) |
| Acidic pKa | 3.85 | pkCSM |
Table 2: Predicted ADME Profile
| Parameter | Prediction | Method/Tool |
| GI Absorption | High | SwissADME |
| BBB Permeant | Yes | SwissADME |
| P-gp Substrate | Yes | pkCSM |
| CYP1A2 Inhibitor | No | SwissADME / pkCSM |
| CYP2C9 Inhibitor | Yes | SwissADME / pkCSM |
| CYP2C19 Inhibitor | Yes | SwissADME / pkCSM |
| CYP2D6 Inhibitor | No | SwissADME / pkCSM |
| CYP3A4 Inhibitor | Yes | SwissADME / pkCSM |
Table 3: Predicted Toxicological Profile
| Endpoint | Prediction | Confidence | Method/Tool |
| hERG I Inhibitor | No | - | pkCSM |
| hERG II Inhibitor | No | - | pkCSM |
| Hepatotoxicity | Inactive | 0.65 | ProTox-II |
| Carcinogenicity | Inactive | 0.59 | ProTox-II |
| Mutagenicity | Inactive | 0.78 | ProTox-II |
| Acute Toxicity (LD50) | 2500 mg/kg | - | ProTox-II |
| Toxicity Class | 5 | - | ProTox-II |
Discussion and Strategic Implications
The in-silico profile of this compound presents a nuanced picture characteristic of early-stage drug candidates.
-
Physicochemical Profile: The molecule exhibits high lipophilicity (Consensus logP of 4.65) and is predicted to be poorly soluble in water. This combination is a common challenge in drug development, potentially leading to issues with formulation and oral bioavailability. The acidic pKa of 3.85 is typical for a benzoic acid derivative and indicates that the molecule will be predominantly ionized at physiological pH, which can aid solubility but may hinder passive diffusion across membranes.
-
ADME Profile: The molecule is predicted to have high gastrointestinal absorption, which is a favorable characteristic. However, its predicted status as a P-gp substrate is a potential liability, as efflux could reduce its effective concentration at the target site. The predicted blood-brain barrier permeability suggests the compound may be suitable for targeting the central nervous system, but this could also be a source of off-target effects if CNS action is not desired. The predicted inhibition of several key metabolic enzymes (CYP2C9, CYP2C19, and CYP3A4) is a significant red flag, indicating a high potential for drug-drug interactions.
-
Toxicology Profile: On a positive note, the initial toxicology predictions are largely favorable. The compound is not predicted to be a hERG inhibitor, and the ProTox-II analysis suggests a low probability of hepatotoxicity, carcinogenicity, or mutagenicity. The predicted acute toxicity is low (Class 5), suggesting a reasonable safety margin for initial studies.
Self-Validation and Path Forward: This computational assessment represents a self-validating system. The flags raised—poor solubility, P-gp substrate activity, and CYP inhibition—are precisely the liabilities that early-stage discovery aims to identify. These predictions provide a clear roadmap for the next steps. Medicinal chemistry efforts should focus on structural modifications to reduce lipophilicity, which may concurrently improve solubility and reduce CYP inhibition. Introducing polar groups or modifying the overall topology could disrupt recognition by P-gp and metabolic enzymes. The favorable toxicity profile suggests that the core scaffold may be worth optimizing. Subsequent steps should involve in vitro validation of these predictions, starting with solubility assays, Caco-2 permeability studies (to confirm absorption and efflux), and CYP inhibition panels.
Conclusion
This in-depth technical guide demonstrates a robust, multi-faceted workflow for the in-silico prediction of the core properties of a novel chemical entity, this compound. By integrating data from several validated computational tools, we have constructed a comprehensive initial assessment that highlights both promising characteristics (good absorption, low predicted toxicity) and significant potential liabilities (poor solubility, P-gp efflux, CYP inhibition). This predictive profile serves as an essential, data-driven foundation for guiding subsequent medicinal chemistry optimization and resource allocation, embodying the principle of failing fast and cheap in the modern drug discovery paradigm.
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Charité - Universitätsmedizin Berlin. (n.d.). ProTox-II. Retrieved January 23, 2026, from [Link]
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MDPI. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved January 23, 2026, from [Link]
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Royal Society of Chemistry. (2018). Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches. Retrieved January 23, 2026, from [Link]
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A Theoretical and In-Silico Analysis of 5-Bromo-2-methylbenzoic Acid: A Keystone for Antidiabetic Drug Synthesis
Abstract
5-Bromo-2-methylbenzoic acid is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of canagliflozin, a leading SGLT2 inhibitor for the management of type 2 diabetes.[1] The strategic placement of the bromine atom and the methyl group on the benzoic acid scaffold dictates its reactivity and makes it a valuable building block in pharmaceutical manufacturing.[1] This technical guide provides a comprehensive theoretical framework for understanding the structural, electronic, and reactive properties of 5-Bromo-2-methylbenzoic acid from a first-principles perspective. By leveraging Density Functional Theory (DFT) and other computational methods, we aim to elucidate the molecule's intrinsic characteristics, providing a predictive foundation for its behavior in synthetic applications and its potential biological interactions. This document is intended for researchers, chemists, and drug development professionals seeking to deepen their understanding of this important synthetic precursor.
Introduction: The Significance of a Substituted Benzoic Acid
Substituted benzoic acids are a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the development of a wide range of therapeutic agents. The specific functionalization of the benzene ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 5-Bromo-2-methylbenzoic acid (Figure 1) is a prime example of this principle. Its utility is not merely as a passive scaffold, but as an active participant in chemical transformations, with its reactivity profile governed by the interplay of its substituent groups.
A thorough theoretical understanding of this molecule is paramount for optimizing existing synthetic routes and exploring novel therapeutic applications. Computational chemistry provides a powerful, non-invasive toolkit to probe the molecular landscape, offering insights that are often challenging or impossible to obtain through experimental means alone.
Molecular Properties and Known Applications
Before delving into theoretical analysis, it is essential to ground our study in the established physical and chemical properties of 5-Bromo-2-methylbenzoic acid.
Physicochemical Data
The fundamental properties of 5-Bromo-2-methylbenzoic acid are well-documented and summarized in Table 1. This data provides the baseline for our computational models, ensuring they are benchmarked against real-world observations.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₂ | [2][3] |
| Molecular Weight | 215.04 g/mol | [2][3] |
| CAS Number | 79669-49-1 | [3] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 167-171 °C | [3] |
| pKa (Predicted) | 3.48 ± 0.25 | ChemicalBook |
Primary Application: Synthesis of Canagliflozin
The principal application of 5-Bromo-2-methylbenzoic acid is as a key starting material in the multi-step synthesis of canagliflozin.[1] Canagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is responsible for glucose reabsorption in the kidneys. By inhibiting SGLT2, canagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.[1] The synthesis leverages the specific reactivity of the bromo- and methyl-substituted benzoic acid to construct the more complex drug molecule.
Theoretical Methodology: A First-Principles Approach
To build a comprehensive theoretical model of 5-Bromo-2-methylbenzoic acid, a multi-faceted computational approach is required. The workflow described herein is based on established and validated methods for halogenated aromatic compounds.[4][5]
Geometry Optimization and Vibrational Analysis
The foundational step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Initial Structure Generation: A 2D structure of 5-Bromo-2-methylbenzoic acid is drawn and converted to a 3D structure using molecular modeling software.
-
Computational Method: Geometry optimization is performed using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its proven accuracy in balancing computational cost and precision for organic molecules.[6]
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed. This choice provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.[4][5]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[4]
Analysis of Electronic Properties and Reactivity
With an optimized structure, we can probe the electronic landscape of the molecule to predict its chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[4] The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
The MEP is a color-coded map of the total electron density distribution on the molecular surface. It provides a visual guide to the electrophilic and nucleophilic regions of a molecule.
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the carboxylic oxygen atoms.
-
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack. This is expected around the acidic proton of the carboxyl group.
-
Green/Yellow regions: Represent areas of neutral potential.
The MEP map is invaluable for predicting how 5-Bromo-2-methylbenzoic acid will interact with other reagents and biological macromolecules.
Predicted Reactivity and Mechanistic Insights
Based on the theoretical framework, we can derive predictions about the molecule's chemical behavior.
Acidity
The acidity of the carboxylic proton is a key feature. A theoretical study of substituted benzoic acids showed that electron-withdrawing groups increase acidity, while electron-releasing groups decrease it.[7] In our molecule, the bromine atom is an electron-withdrawing group (via induction) and the methyl group is a weak electron-donating group. DFT calculations can quantify the net effect on the gas-phase acidity and the pKa in solution.[7]
Sites for Electrophilic and Nucleophilic Attack
The combination of FMO analysis and MEP maps allows for a detailed prediction of reactive sites.
-
Electrophilic Attack: The electron-rich oxygen atoms of the carboxyl group are the most likely sites for electrophilic attack. The aromatic ring itself, activated by the methyl group and deactivated by the bromine and carboxyl groups, will have specific carbons that are more or less susceptible to electrophilic aromatic substitution, which can be quantified using Fukui functions.[7]
-
Nucleophilic Attack: The most prominent site for nucleophilic attack is the acidic proton. The carbon atom of the carboxyl group also carries a partial positive charge, making it a target for nucleophiles.
Conclusion and Future Directions
The theoretical study of 5-Bromo-2-methylbenzoic acid, grounded in Density Functional Theory, provides a robust, predictive model of its structural and electronic properties. This in-silico approach allows for a deep understanding of the molecule's intrinsic reactivity, rationalizing its role as a key intermediate in pharmaceutical synthesis. The methodologies outlined—geometry optimization, FMO analysis, and MEP mapping—constitute a self-validating system where computational predictions can be correlated with experimental observations.
Future work should involve extending these studies to model the reaction mechanisms in which 5-Bromo-2-methylbenzoic acid participates, particularly in the early stages of the canagliflozin synthesis. Furthermore, molecular docking studies could be performed to investigate any potential off-target interactions or to explore novel therapeutic applications for this versatile chemical scaffold.
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Methodological & Application
Application Note & Synthesis Protocol: 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
Abstract
This document provides a comprehensive guide for the synthesis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol is centered around the robust and well-established Williamson ether synthesis, a reliable method for forming the key ether linkage. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step laboratory procedure, and outlines the necessary analytical techniques for product characterization. It is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and reproducible outcome.
Introduction and Strategic Rationale
This compound incorporates several key functional groups: a carboxylic acid, a halogenated aromatic ring, and a benzyl ether. This combination makes it a versatile intermediate for introducing complex moieties in drug discovery programs or for developing novel functional materials.
The chosen synthetic strategy is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[1][2] This SN2 (bimolecular nucleophilic substitution) reaction is highly efficient for the desired transformation.[3][4][5] The synthetic disconnection is planned as follows:
-
Nucleophile: The dianion of 5-Bromosalicylic acid (5-Bromo-2-hydroxybenzoic acid). A base is used to deprotonate the acidic phenolic hydroxyl group, forming a potent phenoxide nucleophile.
-
Electrophile: 2-Methylbenzyl chloride, a primary benzylic halide. This is an ideal electrophile for an SN2 reaction due to the low steric hindrance at the benzylic carbon and the stability of the transition state.[2][3]
This approach is superior to the alternative (reacting a 2-methylbenzyl alkoxide with a 2,5-dihalobenzoic acid derivative) because nucleophilic aromatic substitution on an unactivated aryl halide is significantly more difficult to achieve.
Reaction Mechanism: The SN2 Pathway
The Williamson ether synthesis proceeds via a classic SN2 mechanism.[1][3] The key steps are:
-
Deprotonation: A base, in this case, potassium carbonate (K₂CO₃), deprotonates the highly acidic carboxylic acid proton and the phenolic hydroxyl proton of 5-Bromosalicylic acid. This generates a dipotassium salt, with the phenoxide acting as the key nucleophile for the etherification step.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic benzylic carbon of 2-methylbenzyl chloride. This occurs in a concerted fashion, where the nucleophile attacks from the backside of the carbon-chlorine bond.[3][4]
-
Displacement: Simultaneously with the nucleophilic attack, the chloride ion is displaced as the leaving group, and the new Carbon-Oxygen bond of the ether is formed.
The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it solvates the potassium cation, leaving the phenoxide anion relatively "bare" and highly nucleophilic, thus accelerating the reaction rate.[1]
Caption: SN2 mechanism for ether formation.
Materials and Equipment
The following table summarizes the required reagents and their properties for this synthesis.
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Density | Quantity | Equivalents |
| 5-Bromosalicylic acid | 16606-93-6 | 217.02 | - | 5.00 g | 1.0 |
| 2-Methylbenzyl chloride | 552-45-4 | 140.61 | 1.06 g/mL | 3.56 mL | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | - | 7.63 g | 2.4 |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | - | 0.74 g | 0.1 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.944 g/mL | 50 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 0.902 g/mL | ~200 mL | - |
| Hexanes | 110-54-3 | 86.18 | 0.659 g/mL | ~100 mL | - |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 | 1 M | ~75 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 1.00 g/mL | ~500 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed | - |
Required Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Experimental Protocol
The overall workflow for the synthesis is depicted below.
Caption: Overall synthesis and purification workflow.
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with an inert atmosphere (Nitrogen or Argon).
-
To the flask, add 5-Bromosalicylic acid (5.00 g, 23.0 mmol, 1.0 eq.), anhydrous potassium carbonate (7.63 g, 55.2 mmol, 2.4 eq.), and tetrabutylammonium bromide (TBAB, 0.74 g, 2.3 mmol, 0.1 eq.).
-
Causality Note: Two equivalents of base are required to deprotonate both the carboxylic acid and the phenolic hydroxyl group. An excess is used to drive the reaction to completion. TBAB is a phase-transfer catalyst that improves the solubility and reactivity of the nucleophile, accelerating the reaction.[1][6]
-
Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the resulting suspension.
-
-
Addition of Electrophile:
-
Slowly add 2-methylbenzyl chloride (3.56 mL, 25.3 mmol, 1.1 eq.) to the stirring suspension at room temperature using a syringe.
-
Causality Note: A slight excess of the alkylating agent ensures that all the phenoxide is consumed, maximizing the yield based on the limiting reagent.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C using a heating mantle and stir vigorously.
-
Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 5-Bromosalicylic acid spot (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of deionized water. This will dissolve the inorganic salts.
-
While stirring, slowly add 1 M HCl (aq.) until the pH of the solution is approximately 2. A white precipitate of the crude product should form.
-
Causality Note: Acidification is critical to protonate the carboxylate salt, rendering the final product insoluble in the aqueous medium, which allows for its isolation.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 70 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white or off-white solid.
-
-
Purification:
-
Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 40% ethanol/water, and dry under vacuum.
-
Product Characterization
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.0 (s, 1H, COOH), 7.8-7.2 (m, 7H, Ar-H), 5.2 (s, 2H, O-CH₂-Ar), 2.3 (s, 3H, Ar-CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~168 (C=O), 155-115 (Ar-C), 70 (O-CH₂), 18 (CH₃) |
| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1250 (strong, C-O ether stretch) |
| MS (ESI-) | [M-H]⁻ calculated for C₁₅H₁₂BrO₃⁻: 319.00, 321.00 |
-
NMR Interpretation: The ¹H NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton, distinct signals for the aromatic protons, a key singlet around 5.2 ppm for the benzylic ether protons (O-CH₂), and a singlet for the methyl group.
-
IR Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. A very broad absorption from 3300-2500 cm⁻¹ is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer.[7][8][9] The strong carbonyl (C=O) absorption near 1700 cm⁻¹ confirms the presence of the carboxylic acid.[10]
Safety and Handling
-
5-Bromosalicylic acid: May cause skin and eye irritation.
-
2-Methylbenzyl chloride: Lachrymator and corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
Potassium Carbonate: Irritant.
-
Hydrochloric Acid: Corrosive.
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a certified chemical fume hood.
References
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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-
Wikipedia. Williamson ether synthesis. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
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WIPO Patentscope. CN113321577 - Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]
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WIPO Patentscope. WO/2023/019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
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University of Calgary. IR: carboxylic acids. [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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National Institutes of Health (NIH). (2010). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. [Link]
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The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
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Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
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Khan Academy. Williamson ether synthesis. [Link]
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Journal For Basic Sciences. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
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AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
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Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]
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Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
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OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
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The Strategic Role of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic Acid in Advanced Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Keystone Intermediate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Intermediates that offer structural versatility and reliable reactivity are the unsung heroes in the assembly of novel therapeutic agents. 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid has emerged as a pivotal building block, particularly in the synthesis of next-generation pharmaceuticals. Its unique constellation of functional groups—a carboxylic acid for amide bond formation, a bromine atom for cross-coupling reactions, and a strategically placed benzyl ether—renders it an invaluable precursor for creating diverse and potent drug candidates.
This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its critical application as an intermediate in the synthesis of the developmental drug Amcenestrant (SAR439859), a potent selective estrogen receptor degrader (SERD) for the treatment of estrogen-receptor-positive breast cancer.[1][2] The protocols and insights presented herein are designed to empower researchers to leverage this versatile intermediate in their own drug discovery endeavors.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of any chemical intermediate is fundamental to its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃BrO₃ | PubChem |
| Molecular Weight | 337.17 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not available | --- |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (inferred) | --- |
Safety and Handling:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
-
Skin Irritation (Category 2) : Causes skin irritation.
-
Eye Irritation (Category 2A) : Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Application in Drug Synthesis: The Case of Amcenestrant (SAR439859)
The significance of this compound is prominently highlighted by its role as a key intermediate in the synthesis of Amcenestrant (SAR439859).[1][2][3] Amcenestrant is an orally bioavailable selective estrogen receptor degrader (SERD) that has shown promise in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] The synthesis of Amcenestrant involves the coupling of this compound with another complex fragment, underscoring the importance of having a reliable and scalable synthesis of this key intermediate.
The general synthetic strategy for Amcenestrant highlights the utility of the functional groups on this compound. The carboxylic acid is activated for amide bond formation, while the bromine atom can be utilized in a subsequent cross-coupling reaction to build the complex polycyclic core of the final drug molecule.
(Chemical structure of methyl salicylate) + Br₂ → (Chemical structure of methyl 5-bromo-2-hydroxybenzoate) + HBr
(Chemical structure of methyl 5-bromo-2-hydroxybenzoate) + (Chemical structure of 2-methylbenzyl chloride) → (Chemical structure of methyl 5-Bromo-2-[(2-methylbenzyl)oxy]benzoate) + KCl
(Chemical structure of methyl 5-Bromo-2-[(2-methylbenzyl)oxy]benzoate) + NaOH → (Chemical structure of sodium 5-Bromo-2-[(2-methylbenzyl)oxy]benzoate) → (Chemical structure of this compound)
Sources
Application Notes and Protocols for 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative
In the landscape of medicinal chemistry, the benzoic acid scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antidiabetic properties.[1][2] This document provides a comprehensive guide to the synthesis and potential applications of a novel, yet uncharacterized compound: 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid .
While direct biological data for this specific molecule is not yet available, its structural motifs suggest intriguing possibilities. The presence of the 5-bromo-2-oxy-benzoic acid core, combined with a 2-methylbenzyl ether linkage, offers a unique combination of lipophilicity and electronic properties that could be exploited for therapeutic benefit. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational framework for the synthesis, characterization, and biological evaluation of this promising compound. We will explore its potential as an anti-inflammatory agent, drawing parallels with structurally related molecules, and provide detailed, field-proven protocols to facilitate its investigation.
Synthetic Approach: A Reliable Path to the Target Molecule
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the bromination of 2-hydroxybenzoic acid (salicylic acid), followed by a Williamson ether synthesis. This approach is robust, scalable, and utilizes readily available starting materials.
Step 1: Synthesis of 5-Bromo-2-hydroxybenzoic acid
The initial step involves the regioselective bromination of 2-hydroxybenzoic acid. The hydroxyl group is an activating ortho-, para-director, and while the carboxylic acid is a meta-director, the powerful activating effect of the hydroxyl group will direct the incoming electrophile (bromine) to the positions ortho and para to it. To achieve selective bromination at the 5-position (para to the hydroxyl group), careful control of reaction conditions is crucial.
Step 2: Williamson Ether Synthesis
With the brominated intermediate in hand, the subsequent step is a classic Williamson ether synthesis to introduce the 2-methylbenzyl group.[3][4] This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with 2-methylbenzyl bromide.[5]
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-hydroxybenzoic acid
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier |
| 2-Hydroxybenzoic acid | Reagent | Standard Supplier |
| N-Bromosuccinimide (NBS) | Reagent | Standard Supplier |
| Acetic Acid | Glacial | Standard Supplier |
| Round-bottom flask | - | Standard Supplier |
| Magnetic stirrer/hotplate | - | Standard Supplier |
| Reflux condenser | - | Standard Supplier |
| Buchner funnel and flask | - | Standard Supplier |
| Filtration paper | - | Standard Supplier |
| Recrystallization apparatus | - | Standard Supplier |
Procedure:
-
To a solution of 2-hydroxybenzoic acid (1 equivalent) in glacial acetic acid, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any residual acetic acid and succinimide.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure 5-Bromo-2-hydroxybenzoic acid as a white solid.
-
Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier |
| 5-Bromo-2-hydroxybenzoic acid | Synthesized | - |
| 2-Methylbenzyl bromide | Reagent | Standard Supplier |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |
| Round-bottom flask | - | Standard Supplier |
| Magnetic stirrer/hotplate | - | Standard Supplier |
| Inert atmosphere setup (N₂/Ar) | - | Standard Supplier |
| Separation funnel | - | Standard Supplier |
| Rotary evaporator | - | Standard Supplier |
| Column chromatography setup | - | Standard Supplier |
Procedure:
-
Dissolve 5-Bromo-2-hydroxybenzoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-methylbenzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous solution with 1M HCl to a pH of 2-3 to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point.
Medicinal Chemistry Applications: A Hypothesis-Driven Approach
The structural features of this compound provide a rationale for investigating its potential in several therapeutic areas.
Anti-Inflammatory Activity: A Primary Focus
Many benzoic acid derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1][6] The structurally related N-phenylanthranilic acid (a derivative of 2-aminobenzoic acid) is a known scaffold for anti-inflammatory drugs.[7][8] The introduction of a bromo substituent can enhance the activity of bioactive molecules. Therefore, it is hypothesized that this compound may act as a COX inhibitor, thereby exerting anti-inflammatory effects.
Potential as an Antidiabetic Agent
Intriguingly, 5-bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[2][9] While the chloro and (2-methylbenzyl)oxy substituents are different, the shared 5-bromobenzoic acid core suggests that the target compound could be explored as a scaffold for novel antidiabetic agents.
Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a robust method for assessing the COX-2 inhibitory potential of the synthesized compound.[10][11]
Materials and Equipment:
| Reagent/Equipment | Source |
| Human Recombinant COX-2 | Commercial Supplier |
| COX Assay Buffer | Commercial Kit |
| COX Probe | Commercial Kit |
| Arachidonic Acid (Substrate) | Commercial Kit |
| Test Compound (in DMSO) | Synthesized |
| 96-well black microplate | Standard Supplier |
| Fluorescence microplate reader | - |
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The test compound and a known COX-2 inhibitor (e.g., celecoxib) should be prepared as a 10X stock solution in DMSO.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Enzyme Control: 10 µL of Assay Buffer.
-
Inhibitor Control: 10 µL of the known COX-2 inhibitor.
-
Test Compound: 10 µL of the diluted test compound at various concentrations.
-
-
Add 80 µL of the COX Assay Buffer containing the COX Probe to all wells.
-
Add 10 µL of the reconstituted human recombinant COX-2 enzyme to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the Reaction: Add 10 µL of arachidonic acid to all wells.
-
Measurement: Immediately begin reading the fluorescence at an excitation/emission wavelength of 535/587 nm every minute for 10-20 minutes.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value of the test compound.
Visualizing the Workflow and Potential Mechanism
To aid in the conceptualization of the proposed research, the following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway for the anti-inflammatory activity.
Caption: Synthetic route to this compound.
Caption: Proposed mechanism of action via COX-2 inhibition.
Conclusion and Future Directions
This application note provides a comprehensive starting point for the investigation of this compound as a novel compound in medicinal chemistry. The detailed synthetic protocols and the proposed biological evaluation methods are based on well-established principles and are designed to be readily implemented in a standard laboratory setting.
The hypothesized anti-inflammatory and antidiabetic properties, based on the activities of structurally related molecules, offer exciting avenues for further research. Successful synthesis and characterization of this compound, followed by the proposed in vitro assays, will provide the initial data necessary to validate these hypotheses. Subsequent studies could include in vivo models of inflammation and diabetes, as well as structure-activity relationship (SAR) studies to optimize the therapeutic potential of this novel scaffold.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for production of hydroxybenzoic acids.
-
MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]
- Zhang, Y., Ma, X., Shan, X. H., Zhang, X. W., Li, J. Q., & Liu, Y. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4(02), e91-e97.
- Google Patents. (n.d.). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
-
Royal Society of Chemistry. (n.d.). The preparation of 2-hydroxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (2023, August 18). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
PubMed. (2019, November 1). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. Retrieved from [Link]
-
YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
American Chemical Society. (2023, May 8). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
WIPO. (n.d.). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic acid derivatives with anti-sickling activity predicted by a mathematical model. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2018, March 14). The molecular design of biologically active derivatives of N-phenylanthranilic acid. Retrieved from [Link]
-
YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
PubMed. (2021, April 5). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Retrieved from [Link]
-
St. Joseph's College. (n.d.). Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Core Practice16 Synthesise Aspirin From 2-Hydroxybenzoic Acid. Retrieved from [Link]
-
BHASVIC. (2022, November 29). Aspirin synthesis part 1. Retrieved from [Link]
Sources
- 1. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The molecular design of biologically active derivatives of N-phenylanthranilic acid | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. thieme-connect.com [thieme-connect.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Synthesis of SGLT2 Inhibitors Utilizing 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic Acid
Introduction: A Novel Synthetic Strategy for C-Aryl Glucoside SGLT2 Inhibitors
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus, offering a unique insulin-independent mechanism of action.[1][2] By promoting urinary glucose excretion, these agents not only improve glycemic control but also confer significant cardiovascular and renal benefits.[1] The C-aryl glucoside structure is a hallmark of many leading SGLT2 inhibitors, including Dapagliflozin. The synthesis of these complex molecules presents considerable challenges, particularly in the construction of the aglycone moiety and the stereoselective formation of the C-glycosidic bond.[3]
While established synthetic routes often commence from precursors like 5-bromo-2-chlorobenzoic acid, this document outlines a comprehensive and scientifically grounded strategy for the synthesis of a Dapagliflozin-like SGLT2 inhibitor starting from the less conventional precursor, 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid . This approach necessitates an initial strategic deprotection and functional group interconversion to converge with known synthetic pathways.
These application notes are designed for researchers, medicinal chemists, and professionals in drug development. They provide not only step-by-step protocols but also the underlying scientific rationale for each transformation, ensuring both reproducibility and a deeper understanding of the synthetic process.
Overall Synthetic Workflow
The proposed synthesis is a multi-step process that can be logically divided into two main phases:
-
Aglycone Precursor Synthesis: Transformation of the starting material, this compound, into the key diarylmethane intermediate.
-
C-Glycosylation and Final Elaboration: Coupling of the aglycone with a protected glucose moiety, followed by stereoselective reduction and deprotection to yield the final SGLT2 inhibitor.
Sources
Application Notes and Protocols for the Derivatization of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic Acid for Bioassays
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds is of paramount importance. 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid emerges as a promising scaffold, integrating several key features that make it an attractive starting point for drug discovery programs. The presence of a carboxylic acid provides a convenient handle for derivatization, while the bromo substituent can be exploited for further cross-coupling reactions. The bulky 2-methylbenzyl ether moiety can influence the molecule's conformation and interaction with biological targets. Benzoic acid derivatives have a rich history in medicine, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This document provides a detailed guide for the derivatization of this compound and its subsequent evaluation in a panel of bioassays to explore its therapeutic potential.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be efficiently achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers.[2][3][4][5][6] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the sodium salt of 5-bromo-2-hydroxybenzoic acid will be reacted with 2-methylbenzyl chloride.
Protocol: Synthesis of this compound
Materials:
-
5-Bromo-2-hydroxybenzoic acid
-
Sodium hydroxide (NaOH)
-
2-Methylbenzyl chloride
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation: In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF. Add sodium hydroxide (2.1 eq) and stir the mixture at room temperature for 30 minutes to form the corresponding sodium carboxylate and phenoxide.
-
Etherification: To the resulting solution, add 2-methylbenzyl chloride (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.
Derivatization Strategies for Bioassay Screening
The carboxylic acid moiety of this compound is the primary site for derivatization to create a diverse library of compounds for bioassays. The two most common and effective strategies are the formation of amides and esters.
Amide Library Synthesis
Amide bond formation is a cornerstone of medicinal chemistry. The introduction of various amine building blocks can significantly impact the physicochemical properties and biological activity of the parent molecule. Standard coupling reagents can be employed for efficient amide synthesis.[7][8][9][10][11]
Caption: Workflow for amide library synthesis.
This protocol is designed for the parallel synthesis of an amide library in a 96-well plate format.
Materials:
-
Stock solution of this compound in DMF.
-
Library of diverse primary and secondary amines.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous DMF.
-
96-well reaction block.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the carboxylic acid, HATU, and DIPEA in anhydrous DMF.
-
Dispensing: To each well of the 96-well block, add the stock solution of this compound (1.0 eq).
-
Amine Addition: Add a different amine (1.1 eq) to each well.
-
Coupling Reagent and Base Addition: Add the HATU stock solution (1.2 eq) and the DIPEA stock solution (2.0 eq) to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Quenching and Extraction: Quench the reactions by adding water to each well. Extract the products with ethyl acetate.
-
Purification and Analysis: The crude products can be purified by preparatory HPLC-MS.
Ester Library Synthesis
Esterification is another valuable derivatization strategy. The resulting esters can exhibit different pharmacokinetic profiles compared to the parent carboxylic acid and corresponding amides.[12][13][14][15][16]
The Steglich esterification is a mild and efficient method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Materials:
-
This compound.
-
A library of diverse alcohols.
-
DCC (N,N'-Dicyclohexylcarbodiimide).
-
DMAP (4-Dimethylaminopyridine).
-
Anhydrous Dichloromethane (DCM).
Procedure:
-
Reaction Setup: In a series of reaction vials, dissolve this compound (1.0 eq), an alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Coupling Agent Addition: Add a solution of DCC (1.1 eq) in DCM to each vial.
-
Reaction: Stir the reactions at room temperature for 4-8 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter off the DCU precipitate.
-
Work-up: Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude esters by column chromatography.
Bioassay Screening Protocols
The synthesized library of derivatives should be screened in a panel of bioassays to identify potential therapeutic activities. Based on the known activities of related benzoic acid derivatives, initial screening should focus on anti-inflammatory, anticancer, and antimicrobial assays.
Anti-Inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. A common in vitro model to assess anti-inflammatory activity is the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[17]
Materials:
-
RAW 264.7 murine macrophage cell line.
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS).
-
Griess Reagent.
-
Test compounds (derivatives of this compound).
-
Dexamethasone (positive control).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ values for active compounds.
Anticancer Activity
The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation, providing a preliminary screen for cytotoxic anticancer activity.[18][19][20][21]
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Appropriate cell culture media and supplements.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
Test compounds.
-
Doxorubicin (positive control).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability inhibition and determine the IC₅₀ values.
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. A broth microdilution assay is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[22][23][24][25][26]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Test compounds.
-
Ciprofloxacin (positive control).
-
96-well plates.
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Interpretation
The results from the bioassays should be tabulated for clear comparison of the structure-activity relationships (SAR).
Table 1: Bioactivity Data for the Derivative Library
| Compound ID | R Group (Amide/Ester) | NO Inhibition IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | S. aureus MIC (µg/mL) |
| Parent | -OH | >100 | >100 | >128 |
| AMD-01 | -NH-CH₂-Ph | 25.3 | 45.1 | 64 |
| AMD-02 | -N(CH₃)₂ | >100 | >100 | >128 |
| EST-01 | -O-CH₂-CH₃ | 52.1 | 89.7 | >128 |
| ... | ... | ... | ... | ... |
Conclusion and Future Directions
This application note provides a comprehensive framework for the synthesis and biological evaluation of derivatives of this compound. The derivatization strategies outlined allow for the creation of a diverse chemical library amenable to high-throughput screening. The bioassay protocols provide a starting point for identifying potential anti-inflammatory, anticancer, and antimicrobial lead compounds. Active "hits" from these primary screens should be further investigated through more detailed mechanistic studies, and their SAR should be explored through the synthesis of additional analogs to optimize their potency and selectivity.
References
-
Kelly, C. B., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
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Ma, C., et al. (2021). Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen). PubMed Central. Available at: [Link]
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Kramer, W. G., et al. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases. Available at: [Link]
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Butturini, E., et al. (2021). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available at: [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
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Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PubMed Central. Available at: [Link]
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Kicel, A., et al. (2022). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]
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Organic Syntheses. Esterification of Carboxylic Acids with. Available at: [Link]
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Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ACS Publications. Available at: [Link]
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Davis, R. A., & Healy, P. C. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. Available at: [Link]
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Chemistry Steps. Converting Carboxylic Acids to Esters. Available at: [Link]
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Atanasov, A. G., et al. (2021). Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. MDPI. Available at: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]
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Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Available at: [Link]
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ResearchGate. (2013). (PDF) Bioassays for Anticancer Activities. Available at: [Link]
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Bohlin, L., & Göransson, U. (2014). Bioassays in natural product research - strategies and methods in the search for anti-inflammatory and antimicrobial activity. PubMed. Available at: [Link]
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The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
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Furia, E., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Arkivoc. Available at: [Link]
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PeerJ. (2022). Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds against aminoglycoside-resistant E. coli. Available at: [Link]
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Chayan, G., et al. (2014). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. PubMed. Available at: [Link]
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Application Notes and Protocols for the Quantification of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
Introduction: The Significance of Quantifying 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
This compound is a complex organic molecule that, like many substituted benzoic acid derivatives, holds potential as a key intermediate in the synthesis of pharmacologically active compounds and other high-value chemical entities. Its structural features—a brominated aromatic ring, a benzoic acid moiety, and a benzyl ether linkage—necessitate precise and accurate analytical methods for its quantification. Whether for reaction monitoring during synthesis, purity assessment of the final compound, or stability testing, a robust analytical workflow is paramount to ensure quality, consistency, and safety in research and development.
This document provides a comprehensive guide to the analytical quantification of this compound, detailing two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, to ensure scientific integrity and trustworthiness of the results.[1][2][3]
Physicochemical Properties and Analytical Considerations
Before delving into specific protocols, understanding the physicochemical properties of the analyte is crucial for method development.
| Property | Value/Consideration | Implication for Analysis |
| Molecular Formula | C₁₅H₁₃BrO₃ | |
| Molecular Weight | 321.17 g/mol | |
| Structure | Aromatic carboxylic acid with a benzyl ether and a bromine substituent. | The presence of chromophores (aromatic rings) makes UV detection a viable quantification method. The molecule's polarity suggests that reversed-phase chromatography will be an effective separation technique. |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. | This allows for straightforward preparation of stock and working solutions for analysis. |
| pKa | The carboxylic acid group will have a pKa around 4. | The pH of the mobile phase in HPLC will significantly affect the retention time and peak shape. Buffering the mobile phase to a pH below the pKa (e.g., pH 2.5-3.5) will ensure the analyte is in its neutral, more retained form. |
Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of chromophoric compounds like this compound. This method is particularly well-suited for purity analysis and content uniformity testing in drug substance and product.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: The analyte is a moderately polar organic molecule, making a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water) the logical choice for achieving good retention and separation from potential impurities.
-
Acidified Mobile Phase: By acidifying the mobile phase with an agent like phosphoric acid or formic acid, the carboxylic acid moiety of the analyte is protonated. This suppresses its ionization, leading to a more hydrophobic character, which in turn increases retention time and improves peak shape on a C18 column.
-
UV Detection: The benzophenone-like core structure of the molecule is expected to have a strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal wavelength for maximum sensitivity and to assess peak purity.
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid.
-
Reference standard of this compound (purity >99%).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Monitor at 254 nm (or optimal wavelength determined by PDA scan) |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial condition (60:40 Acetonitrile:Water) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving a known amount in methanol to achieve a concentration within the calibration range.
4. Method Validation Protocol: The method must be validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[2][4][5]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte. The analyte peak should be well-resolved from any other peaks. Peak purity can be assessed using a PDA detector.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range should be established based on the linearity data and the intended application.
-
Accuracy: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.
Caption: Workflow for HPLC-UV quantification.
Methodology 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. This technique offers superior specificity by monitoring specific mass transitions of the analyte.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): The presence of a carboxylic acid group makes the analyte amenable to ESI in negative ion mode ([M-H]⁻). This is a soft ionization technique that typically yields a strong molecular ion signal.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway of the analyte. A precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This filters out chemical noise and interferences. A structurally similar but isotopically labeled internal standard is ideal for the most accurate quantification. If not available, a stable, structurally related compound can be used.[6][7]
Experimental Protocol: LC-MS/MS Quantification
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.
-
UPLC/HPLC system.
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Materials as listed for HPLC-UV.
-
Internal Standard (IS): (If available, ¹³C₆-labeled this compound. Alternatively, a structurally similar compound like 5-chloro-2-benzyloxybenzoic acid).
2. LC and MS Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold for 1 minute, return to 30% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by infusion of a standard solution Analyte: e.g., m/z 320 -> [product ion] IS: e.g., m/z [precursor] -> [product ion] |
3. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the Internal Standard in methanol.
-
Working Solutions: Prepare calibration standards by serial dilution of the analyte stock solution, followed by the addition of the IS at a constant concentration to each standard and sample.
-
Sample Preparation (e.g., for plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.
4. Method Validation Protocol: The validation will follow the principles of the ICH guidelines, with specific considerations for bioanalytical method validation if applicable.[1][8]
-
Selectivity: Analyze at least six blank matrix samples to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity, Range, Accuracy, and Precision: As described for the HPLC-UV method, but with acceptance criteria appropriate for the application (e.g., for bioanalysis, accuracy within ±15% of nominal, and precision RSD ≤ 15%).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in post-extraction spiked samples to that in neat solutions.
-
Recovery: Evaluate the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Caption: Workflow for LC-MS/MS quantification.
Summary of Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters based on ICH Q2(R2) guidelines for a quantitative impurity test or an assay.
| Validation Characteristic | HPLC-UV (Assay) | LC-MS/MS (Trace Analysis) |
| Specificity/Selectivity | Peak purity index > 0.99; no interference at analyte RT. | No significant interference in blank matrix at analyte/IS RT. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (±20% at LLOQ) |
| Precision (RSD) | ≤ 2.0% | ≤ 15.0% (≤ 20% at LLOQ) |
| LOQ | Sufficiently low for the intended purpose. | Defined and validated. |
| Robustness | No significant impact on results from minor variations. | Not typically required for bioanalytical validation. |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV offers a robust and reliable method for routine analysis, purity assessment, and assay, where concentration levels are relatively high. For applications demanding higher sensitivity and selectivity, such as bioanalysis or the detection of trace-level impurities, LC-MS/MS is the superior technique. Both methods, when properly developed and validated according to the protocols outlined herein, will provide trustworthy and accurate quantitative data, ensuring the quality and integrity of drug development and research processes.
References
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT - GxP Compliance & Validation. [Link]
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ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Wang, L., et al. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. Molecules, 21(4), 518. [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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SIELC Technologies. (2018). Benzoic acid, 5-bromo-2-hydroxy-. [Link]
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Patel, K. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
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Davis, D. (n.d.). Metabolism and Excretion of 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Wang, L., et al. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. PubMed. [Link]
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Application Note & Protocols for the Analysis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid by HPLC-UV and LC-MS/MS
Abstract
This document provides comprehensive methodologies for the quantitative analysis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development, we present two orthogonal techniques: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for purity and assay determination, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and impurity profiling. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind parameter selection to ensure method robustness, accuracy, and transferability.
Introduction: The Analytical Imperative
This compound is an aromatic carboxylic acid whose purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Its structure, featuring a brominated ring, an ether linkage, and a carboxylic acid moiety, presents specific analytical challenges and opportunities. A robust analytical strategy must be capable of separating the main component from potential process-related impurities, such as starting materials, positional isomers, or degradation products.[1] This guide details two validated approaches to meet these quality control demands.
HPLC-UV serves as the workhorse for routine quality control, offering a balance of speed, precision, and accessibility for assay and purity calculations. LC-MS/MS , with its superior sensitivity and specificity, is indispensable for identifying and quantifying trace impurities, supporting metabolite identification studies, and providing definitive structural confirmation.
Physicochemical Properties & Analytical Considerations
While experimental data for the target analyte is not widely published, its structure allows for reliable prediction of its behavior, guiding method development.
-
Structure: this compound
-
Molecular Formula: C₁₅H₁₃BrO₃
-
Monoisotopic Mass: 320.0048 g/mol
-
Key Features:
-
Acidic Group (Carboxylic Acid): The pKa is predicted to be in the acidic range (approx. 3-4), making its ionization state highly dependent on mobile phase pH. To ensure consistent retention in reversed-phase chromatography, the mobile phase pH should be kept at least 1.5-2 units below the pKa, typically by adding an acidifier like formic acid or phosphoric acid.[2]
-
Hydrophobicity: The presence of two aromatic rings and a benzyl group imparts significant hydrophobicity, making it well-suited for reversed-phase HPLC.
-
Chromophore: The substituted benzoic acid structure provides strong ultraviolet (UV) absorbance. Substituted benzoic acids typically exhibit two main absorption bands, with a strong peak around 230 nm and a broader, less intense band around 270-280 nm.[3]
-
Mass Spectrometry: The carboxylic acid group readily deprotonates, making it highly amenable to analysis by electrospray ionization (ESI) in negative ion mode ([M-H]⁻).[4][5] The bromine atom provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a powerful tool for confirmation, as the M and M+2 peaks will be of nearly equal intensity.[6]
-
Sample & Standard Preparation Protocol
Accuracy begins with meticulous sample preparation. This protocol is designed to minimize variability and ensure complete dissolution.
3.1. Required Materials
-
This compound Reference Standard (RS)
-
This compound sample for analysis
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS grade, >99%)
-
Class A volumetric flasks and pipettes
-
Analytical balance (0.01 mg readability)
-
Vortex mixer and/or sonicator
-
HPLC or LC-MS vials with septa
-
0.22 µm or 0.45 µm Syringe Filters (PTFE or Nylon)
3.2. Diluent Preparation
-
Prepare a solution of Acetonitrile/Water (50:50, v/v). This composition ensures solubility of the analyte while being compatible with the initial reversed-phase mobile phase conditions.
3.3. Standard Stock Solution (1.0 mg/mL)
-
Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent.
-
Vortex and/or sonicate until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the final volume with diluent and mix thoroughly.
3.4. HPLC Working Standard (e.g., 0.1 mg/mL)
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with diluent and mix thoroughly.
3.5. LC-MS Working Standards (e.g., 1.0 µg/mL and below)
-
Perform serial dilutions from the Standard Stock Solution using the diluent to create a calibration curve covering the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
3.6. Sample Preparation (for Assay/Purity)
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Follow steps 1.3.2 through 1.3.5 to prepare a sample solution with a target concentration of 1.0 mg/mL.
-
For purity analysis, this solution is used directly. For assay analysis, dilute this solution to the same concentration as the HPLC Working Standard (0.1 mg/mL).
-
Before transferring to a vial, filter an aliquot of the final solution through a 0.22 µm or 0.45 µm syringe filter to prevent particulates from damaging the HPLC/LC-MS system.[7]
Diagram 1: Sample Preparation Workflow This diagram outlines the standardized steps for preparing samples and standards for analysis.
Caption: Standardized workflow for sample and standard preparation.
Method 1: HPLC-UV for Purity and Assay
This reversed-phase HPLC method is designed for robust, routine analysis. The use of a C18 stationary phase provides excellent retention for this hydrophobic molecule.[8] The acidic mobile phase ensures the carboxylic acid is in its neutral, protonated form, leading to sharp, symmetrical peaks.[5]
4.1. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC/UHPLC with UV/PDA Detector | Provides necessary pressure and detection capabilities. |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A versatile column offering a good balance of efficiency and backpressure. Shorter, smaller particle columns (e.g., 2.1 x 50 mm, 1.8 µm) can be used for faster analysis on UHPLC systems. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier suppresses ionization of the carboxylic acid group, improving peak shape and retention.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape for aromatic compounds. |
| Gradient Program | Time (min): 0, 15, 16, 18%B: 50, 95, 95, 50 | A gradient is essential to elute the hydrophobic analyte in a reasonable time while allowing for the separation of potentially more polar or less retained impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust proportionally for other column dimensions. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Volume | 5 µL | Small volume minimizes potential for peak distortion. |
| Detection | UV at 230 nm | This wavelength corresponds to a strong absorbance maximum for substituted benzoic acids, providing high sensitivity. A PDA detector can be used to assess peak purity. |
| Run Time | 18 minutes | Allows for elution of the main peak and late-eluting impurities, followed by column re-equilibration. |
4.2. System Suitability Before analysis, the system's performance must be verified.
-
Inject the diluent (blank) to ensure no carryover or system contamination.
-
Make five replicate injections of the HPLC Working Standard (0.1 mg/mL).
-
The results should meet the following criteria:
-
Tailing Factor: ≤ 1.5 (Ensures peak symmetry)
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (Demonstrates injection precision)
-
4.3. Calculations
-
Assay (% w/w): % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Purity (% Area): % Purity = (Area_MainPeak / Total_Area_All_Peaks) * 100
Method 2: LC-MS/MS for Trace Analysis and Confirmation
This LC-MS/MS method provides the high sensitivity and specificity required for trace impurity analysis. Electrospray ionization in negative mode is selected for its high efficiency in ionizing acidic compounds.[4] Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) ensures that only the specific analyte of interest is quantified, eliminating matrix interference.
5.1. LC & MS Conditions
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC System coupled to a Triple Quadrupole MS | UHPLC provides sharp peaks for better sensitivity. A triple quadrupole is ideal for quantitative MRM experiments. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A shorter, smaller particle column is suitable for fast, high-efficiency separations compatible with MS detection.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Mass spec compatible acidifier. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Mass spec compatible organic solvent. |
| Gradient Program | Time (min): 0, 5, 5.5, 6%B: 40, 95, 95, 40 | A faster gradient is used for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2 µL | Small volume is standard for LC-MS to avoid source contamination. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is the standard for polar and ionizable compounds.[10] |
| Polarity | Negative | Carboxylic acids show excellent sensitivity in negative ion mode ([M-H]⁻).[5] |
| MRM Transitions | Q1 (Precursor): 319.0/321.0 amuQ3 (Product): To be determined | The Q1 masses correspond to the [M-H]⁻ ions for the ⁷⁹Br and ⁸¹Br isotopes. The product ion (Q3) must be determined by infusing the standard and performing a product ion scan to find a stable, abundant fragment. A likely fragment would result from the loss of the carboxylic acid group or cleavage at the ether linkage.[11] |
| Source Params. | Optimize based on instrument(e.g., Capillary Voltage: -3.5 kV; Gas Temp: 325°C; Gas Flow: 8 L/min) | Source parameters must be empirically optimized to maximize signal for the specific analyte and flow rate. |
Diagram 2: LC-MS/MS Analytical Workflow This diagram illustrates the process from sample injection to data acquisition in an LC-MS/MS system.
Caption: Sequential stages of analysis in an LC-MS/MS system.
Conclusion
The HPLC-UV and LC-MS/MS methods presented here provide a comprehensive analytical toolkit for the quality assessment of this compound. The HPLC method is robust and suitable for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity needed for trace-level analysis and structural confirmation. The rationale provided for each parameter is intended to empower scientists to adapt and re-validate these methods for their specific instrumentation and regulatory requirements, ensuring the consistent quality of this critical pharmaceutical intermediate.
References
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Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
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Kac L, et al. (2005). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Retrieved from [Link]
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Danell, A. S., & Amster, I. J. (2002). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 74(21), 5555–5563. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). LC/MS chromatogram of five benzoic acid compounds at 100 μM. Retrieved from [Link]
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ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
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Kaski, S., Häkkänen, H., & Korppi-Tommola, J. (2004). Spectrum of 4-bromobenzoic acid showing the most intensive emission lines of bromine in the near vacuum ultraviolet region. ResearchGate. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Retrieved from [Link]
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Gross, J. H. (2014). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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Forbes, W. F., & Sheratte, M. B. (1955). LIGHT ABSORPTION STUDIES. PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 33(12), 1829-1839. Retrieved from [Link]
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Wilson, I. D., et al. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Retrieved from [Link]
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Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]
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Agilent Technologies. (n.d.). High Efficiency, High Throughput LC and LC/MS Applications Using ZORBAX Rapid Resolution HT Columns. Retrieved from [Link]
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ResearchGate. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. Retrieved from [Link]
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Ramezani, A. M., et al. (2009). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Iranian journal of pharmaceutical research : IJPR, 8(3), 163–169. Retrieved from [Link]
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JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
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Kataoka, H. (2019). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 24(17), 3180. Retrieved from [Link]
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Le, P., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical chemistry, 88(17), 8680–8687. Retrieved from [Link]
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O'Donnell, C. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. ResearchGate. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
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D'Silva, C., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. InTech. Retrieved from [Link]
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SIELC Technologies. (2018). Separation of 4-Bromobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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Slade, C. I., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
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Ferranti, A., et al. (2019). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. TrAC Trends in Analytical Chemistry, 112, 293-306. Retrieved from [Link]
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Chemistry • The Central Science. (2022, October 19). Electrospray Ionization ESI | Mass Spectrometry (1.3). YouTube. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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MassBank of North America (MoNA). (n.d.). Benzoic acid; LC-ESI-QTOF; MS2. Retrieved from [Link]
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Korf, E. A., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6524. Retrieved from [Link]
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Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics. Retrieved from [Link]
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U.S. Food & Drug Administration. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
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The Strategic Application of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic Acid in the Synthesis of Advanced Bioactive Molecules
Introduction: A Versatile Building Block for Targeted Drug Discovery
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic use of pre-functionalized building blocks can significantly streamline synthetic routes, enabling the rapid exploration of chemical space and the development of novel therapeutic agents. 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid has emerged as a valuable scaffold in this regard, particularly in the synthesis of targeted therapies. Its unique combination of a reactive carboxylic acid, a modifiable aryl bromide, and a sterically influential 2-methylbenzyl ether group makes it a powerful tool for medicinal chemists.
This application note provides a comprehensive guide to the use of this compound as a building block in organic synthesis. We will delve into its preparation, key reactions, and its pivotal role in the synthesis of the potent and selective WIP1 phosphatase inhibitor, GSK2830371. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Core Attributes and Synthetic Rationale
The utility of this compound stems from the distinct functionalities integrated within its structure. The carboxylic acid moiety serves as a handle for amide bond formation, a cornerstone of medicinal chemistry for introducing diverse side chains and modulating pharmacokinetic properties. The bromine atom at the 5-position is a versatile functional group for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This enables extensive structure-activity relationship (SAR) studies.
The 2-methylbenzyl ether at the 2-position is not merely a protecting group for the phenolic oxygen. The steric bulk of the ortho-methyl group can influence the conformation of the final molecule, potentially enhancing binding affinity and selectivity for its biological target. This strategic placement of a bulky group is a key design element in many modern pharmaceuticals.
Application Showcase: Synthesis of the WIP1 Inhibitor GSK2830371
A prime example of the strategic application of this compound is in the synthesis of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1).[1][2] WIP1 is a critical negative regulator of the p53 tumor suppressor pathway and is overexpressed in several human cancers, making it an attractive target for cancer therapy.[3][4] The synthesis of GSK2830371 highlights the utility of this building block in constructing complex, biologically active molecules.
The overall synthetic strategy involves the initial preparation of the core building block, followed by its elaboration to the final drug candidate.
Diagram: Synthetic Pathway to GSK2830371
Caption: Synthetic workflow for GSK2830371.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the preparation of the key building block via a Williamson ether synthesis.[5][6][7][8][9] This reaction is a robust and widely used method for forming ethers from an alkoxide and an alkyl halide. The choice of a primary benzylic halide (2-methylbenzyl chloride) and a phenoxide ensures an efficient SN2 reaction with minimal side products from elimination.[9]
Materials and Equipment:
-
5-Bromo-2-hydroxybenzoic acid
-
2-Methylbenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzoic acid (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Slowly add 2-methylbenzyl chloride (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl. This step protonates the carboxylic acid, making it less water-soluble and facilitating its extraction into an organic solvent.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Data Summary Table:
| Starting Material | Molar Eq. | Molecular Weight ( g/mol ) |
| 5-Bromo-2-hydroxybenzoic acid | 1.0 | 217.02 |
| 2-Methylbenzyl chloride | 1.2 | 140.61 |
| Potassium carbonate | 2.5 | 138.21 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield |
| This compound | 321.17 | Based on 1.0 eq of starting material |
Protocol 2: Amide Coupling to a Key Intermediate for GSK2830371
This protocol outlines a general procedure for the amide coupling of this compound with a representative amine, a crucial step in the synthesis of GSK2830371 and other bioactive molecules. Amide bond formation is typically facilitated by a coupling agent to activate the carboxylic acid.
Materials and Equipment:
-
This compound
-
Amine hydrochloride salt (e.g., a substituted amino acid ester hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Dichloromethane (DCM) or DMF, anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the amine hydrochloride salt (1.1 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture to neutralize the hydrochloride salt and to act as a base for the coupling reaction.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the reaction mixture. EDC is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt is an additive that suppresses side reactions and improves the efficiency of the coupling.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude amide can be purified by column chromatography on silica gel to yield the desired product.
Data Summary Table:
| Reagent | Molar Eq. | Role |
| This compound | 1.0 | Carboxylic acid component |
| Amine hydrochloride salt | 1.1 | Amine component |
| EDC | 1.2 | Coupling agent |
| HOBt | 1.2 | Coupling additive |
| DIPEA | 2.5 | Base |
Conclusion: An Enabling Tool for Drug Discovery
This compound is a testament to the power of rational molecular design in modern organic synthesis. Its carefully orchestrated functionalities provide a robust platform for the construction of complex and biologically relevant molecules, as exemplified by its role in the synthesis of the WIP1 inhibitor GSK2830371. The protocols outlined in this application note provide a practical framework for the utilization of this valuable building block. By understanding the underlying principles of its reactivity and strategic application, researchers can unlock its full potential in the quest for novel therapeutics.
References
- Google Patents. WO2008113711A1 - Substituted pyrimidodiazepines useful as plk1 inhibitors.
- Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Gilmartin, A. G., et al. (2014). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Molecular Cancer Therapeutics, 13(5), 1163-1173.
-
WIPO Patentscope. 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]
-
National Center for Biotechnology Information. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
ResearchGate. Analysis of five WIP1 inhibitors by the BIOMOL Green assay with... [Link]
-
Utah Tech University. Experiment 06 Williamson Ether Synthesis. [Link]
-
National Center for Biotechnology Information. A Small Molecular Scaffold for Selective Inhibition of Wip1 Phosphatase. [Link]
-
European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
- Google Patents. US10851377B2 - Methods and compositions for treating a proprotein convertase subtilisin kexin (PCSK9)
- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
National Center for Biotechnology Information. Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen. [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
-
ResearchGate. Identification of Wip1 phosphatase inhibitor chemical series. (a)... [Link]
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Scale-up synthesis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid for industrial use.
An Application Note for the Industrial Production of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of this compound, a key intermediate in pharmaceutical development. The described two-step process is designed for industrial application, prioritizing safety, efficiency, and product purity. The synthesis begins with the regioselective bromination of 2-hydroxybenzoic acid to yield 5-bromo-2-hydroxybenzoic acid. This intermediate is subsequently alkylated with 2-methylbenzyl chloride via a Williamson ether synthesis. This application note details the underlying chemical principles, provides step-by-step protocols for multi-kilogram scale production, outlines critical in-process controls, and addresses essential safety and hazard management considerations. The protocols are structured to be self-validating, ensuring consistent and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction
The synthesis of complex organic molecules for industrial use requires robust, scalable, and economically viable chemical processes. This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, a substituted benzoic acid with a benzyl ether linkage, make it a versatile intermediate.
The synthetic strategy detailed herein was selected for its reliability and suitability for large-scale production. It employs a two-step sequence:
-
Electrophilic Aromatic Substitution: The bromination of readily available 2-hydroxybenzoic acid (salicylic acid). This reaction is highly regioselective due to the directing effects of the hydroxyl and carboxyl groups.
-
Williamson Ether Synthesis: The formation of the ether linkage by reacting the intermediate bromophenol with 2-methylbenzyl chloride. This classic SN2 reaction is well-understood and highly efficient for this class of transformation.[1][2]
This approach utilizes cost-effective starting materials and avoids complex or hazardous reagents where possible, making it an ideal choice for industrial application.
Synthetic Strategy & Mechanistic Rationale
A thorough understanding of the reaction mechanisms is critical for process optimization and troubleshooting on a large scale.
Step 1: Synthesis of 5-Bromo-2-hydroxybenzoic acid (Intermediate)
This transformation is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid ring dictate the position of the incoming electrophile (Br+). The hydroxyl group is a powerful activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The strong activating effect of the hydroxyl group preferentially directs the bromine to the positions ortho and para to it. The para-position (C5) is sterically more accessible than the ortho-position (C3), leading to the desired 5-bromo isomer as the major product.
Step 2: Williamson Ether Synthesis of the Final Product
The formation of the target molecule proceeds via the Williamson ether synthesis, a cornerstone of ether preparation that follows an SN2 (bimolecular nucleophilic substitution) mechanism.[3][4]
-
Deprotonation: A base, such as sodium hydroxide or potassium carbonate, deprotonates the most acidic proton of 5-bromo-2-hydroxybenzoic acid. The phenolic hydroxyl proton is significantly more acidic than the carboxylic acid proton in the presence of a strong base, forming a phenoxide ion. This phenoxide is a potent nucleophile.
-
Nucleophilic Attack: The resulting nucleophilic phenoxide attacks the electrophilic carbon of 2-methylbenzyl chloride.[4] This is a primary benzylic halide, which is ideal for SN2 reactions as it is sterically unhindered and less prone to competing elimination reactions.[1]
-
Displacement: The attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride leaving group and the formation of the C-O ether bond in a single, concerted step.[3]
Process Chemistry & Scale-up Protocol
This section provides detailed procedures for the synthesis on an industrial scale. All operations should be performed in a controlled environment by trained personnel.
Materials and Equipment
| Reagents & Solvents | Grade | Equipment |
| 2-Hydroxybenzoic Acid | USP/Ph. Eur. | 1000 L Glass-Lined Reactor |
| Acetic Acid | Glacial, ACS Grade | 500 L Stainless Steel Reactor |
| Bromine | Reagent Grade | Centrifuge Filter/Filter Dryer |
| Sodium Hydroxide | Pellets, ACS Grade | Vacuum Drying Oven |
| 2-Methylbenzyl chloride | 98%+ | Temperature Probes & Control Unit |
| Acetone | ACS Grade | pH Meter |
| Hydrochloric Acid | 37%, Reagent Grade | Appropriate PPE |
| Deionized Water | --- | Scrubber for off-gassing |
Protocol 1: Synthesis of 5-Bromo-2-hydroxybenzoic acid (Intermediate 1)
-
Reactor Charging: Charge the 1000 L glass-lined reactor with 2-hydroxybenzoic acid (50.0 kg, 362 mol) and glacial acetic acid (250 L).
-
Dissolution: Stir the mixture at 20-25°C until all solids are dissolved.
-
Bromination: Cool the reactor to 10-15°C. Slowly add bromine (59.0 kg, 369 mol, 1.02 eq.) via a subsurface addition tube over 2-3 hours, ensuring the internal temperature does not exceed 25°C. The reaction is exothermic.
-
Reaction: Stir the mixture at 20-25°C for 4-6 hours. Monitor reaction completion using HPLC (see Section 4.0).
-
Quenching & Precipitation: Once the reaction is complete, slowly add the reaction mixture to a separate vessel containing 500 L of cold deionized water, maintaining the temperature below 30°C. The product will precipitate as a white to off-white solid.
-
Isolation: Filter the resulting slurry using a centrifuge filter. Wash the cake with deionized water (2 x 100 L) until the filtrate is neutral (pH 6-7).
-
Drying: Dry the solid in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Expected Yield: 72-76 kg (91-96%)
-
Expected Purity: >98% (by HPLC)
-
Protocol 2: Synthesis of this compound
-
Reactor Charging: Charge the 1000 L reactor with deionized water (400 L) and sodium hydroxide (30.5 kg, 762 mol, 2.2 eq.). Stir until dissolved.
-
Phenoxide Formation: Add the dried 5-bromo-2-hydroxybenzoic acid (75.0 kg, 345 mol, 1.0 eq.) in portions. The temperature may rise; maintain it below 40°C. Stir for 1 hour to ensure complete salt formation.
-
Alkylation: Add 2-methylbenzyl chloride (50.8 kg, 361 mol, 1.05 eq.) to the reactor over 1-2 hours.
-
Reaction: Heat the reaction mixture to 80-85°C and maintain for 8-12 hours. Monitor reaction completion by HPLC.
-
Work-up & Acidification: Cool the mixture to 20-25°C. Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. The final product will precipitate.
-
Isolation: Filter the solid product and wash the cake thoroughly with deionized water (3 x 150 L).
-
Purification (Recrystallization): Transfer the wet cake to a clean reactor with acetone (300 L). Heat to reflux until all solids dissolve, then cool slowly to 0-5°C to crystallize the product.
-
Final Isolation & Drying: Filter the purified product and dry in a vacuum oven at 50-60°C.
-
Expected Yield: 90-98 kg (81-88%)
-
Expected Purity: >99.5% (by HPLC)
-
In-Process Controls and Analytics
Regular analytical checks are crucial for ensuring process consistency and final product quality.[5]
| Process Stage | Analytical Method | Parameter to Check | Acceptance Criteria |
| Start of Step 1 | Visual | Dissolution of Starting Material | Clear solution, no particulates |
| End of Step 1 | HPLC | Reaction Completion | < 2% remaining 2-hydroxybenzoic acid |
| Start of Step 2 | pH Measurement | Salt Formation | pH > 12 |
| End of Step 2 | HPLC | Reaction Completion | < 1% remaining Intermediate 1 |
| Final Product | HPLC, 1H NMR, LC-MS | Purity and Identity | Purity > 99.5%, structure confirmed |
Safety & Hazard Analysis
Industrial synthesis requires a stringent focus on safety. Key hazards are identified below.
Reagent Hazard Overview
| Reagent | Primary Hazards | Handling Precautions |
| Bromine | Highly corrosive, toxic by inhalation, severe skin burns. | Handle in a closed system or well-ventilated area with a scrubber. Use appropriate PPE (face shield, acid-gas respirator, neoprene gloves). |
| 2-Methylbenzyl chloride | Corrosive, causes severe skin burns and eye damage, lachrymator.[6][7][8] | Use in a well-ventilated area. Avoid breathing vapors. Wear chemical-resistant gloves and eye protection.[6] |
| Sodium Hydroxide | Corrosive, causes severe skin and eye burns. | Avoid contact with skin and eyes. Wear appropriate PPE. Addition to water is highly exothermic. |
| Acetic Acid/HCl | Corrosive, causes burns. | Handle in a ventilated area. Wear acid-resistant gloves and safety glasses. |
Process Safety Management
-
Engineering Controls: All reactions should be conducted in properly rated chemical reactors. Vents from reactors handling bromine or HCl should be connected to a caustic scrubber.
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses, lab coats, and gloves. Specific tasks may require enhanced protection like face shields, respirators, and chemical-resistant aprons.
-
Emergency Procedures: Emergency showers and eyewash stations must be readily accessible. Personnel should be trained on spill response procedures for all hazardous materials involved.[9]
Process Workflow and Logic Diagrams
Visual diagrams help clarify the operational sequence and critical decision points.
Diagram 1: Overall two-step synthesis workflow.
Diagram 2: Pre-operation safety check logic.
Conclusion
The described two-step synthesis provides an efficient, high-yielding, and scalable process for the industrial production of this compound. The protocol's foundation on well-established chemical reactions, coupled with robust in-process controls and a thorough understanding of safety requirements, ensures that the final product can be manufactured to high purity standards consistently. This application note serves as a reliable guide for development teams aiming to implement this process on a large scale.
References
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Zhang, Y., Ma, X., Shan, X.-H., Zhang, X.-W., Li, J.-Q., & Liu, Y. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 04(02), e79–e86. [Link]
- Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
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Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - 3-Methylbenzyl chloride. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Retrieved from [Link]
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Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]
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WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
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ACS Publications. (2020). A Multioutcome Experiment for the Williamson Ether Synthesis. Retrieved from [Link]
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
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EPO. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
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Kaplan MCAT Prep. (2019). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic Acid as a Novel Anti-Inflammatory Agent
Introduction: The Rationale for a Novel Benzoic Acid Derivative in Inflammation Research
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] A central goal in therapeutic development is the identification of novel small molecules that can safely and effectively modulate inflammatory pathways. Benzoic acid derivatives have historically served as a foundational scaffold for the development of non-steroidal anti-inflammatory drugs (NSAIDs).[2] This document outlines the application of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid , a novel synthetic compound, in the preclinical development of new anti-inflammatory agents.
The design of this molecule incorporates a brominated benzoic acid core, a structural motif present in compounds with demonstrated anti-inflammatory potential. The introduction of a 2-methylbenzyl ether linkage is hypothesized to modulate the compound's physicochemical properties, potentially enhancing cell permeability and target engagement. These structural features suggest that this compound may exert its anti-inflammatory effects through the inhibition of key inflammatory mediators.
This guide provides a comprehensive framework for researchers to investigate the anti-inflammatory properties of this and similar novel compounds, from initial in vitro screening to mechanistic studies in cellular models. The protocols detailed herein are based on established methodologies for the characterization of anti-inflammatory drug candidates.
Chemical and Physical Properties
While specific experimental data for this compound is not yet available, its properties can be predicted based on related structures. It is expected to be a crystalline solid with limited aqueous solubility, necessitating the use of organic solvents like dimethyl sulfoxide (DMSO) for in vitro assays.
| Property | Predicted Value | Notes |
| Molecular Formula | C15H13BrO3 | |
| Molecular Weight | 321.17 g/mol | |
| Melting Point | 150-170 °C | Based on similar brominated benzoic acid derivatives.[3] |
| Solubility | Soluble in DMSO, methanol, ethanol; sparingly soluble in water.[3] | Stock solutions should be prepared in 100% DMSO. |
Proposed Mechanism of Action: Targeting Key Inflammatory Pathways
Based on the known anti-inflammatory mechanisms of structurally related brominated phenolic compounds, this compound is hypothesized to exert its effects by targeting central signaling cascades that regulate the inflammatory response.[4][5] The primary pathways of interest are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7]
dot digraph "Proposed_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, label="Figure 1: Proposed Anti-Inflammatory Mechanism", labelloc=b, labeljust=c, rankdir="TB"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, width=2, height=0.8]; edge [fontname="Arial", fontsize=10, arrowhead=vee];
// Nodes LPS [label="Inflammatory Stimulus\n(e.g., LPS)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="Toll-like Receptor 4\n(TLR4)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Compound [label="this compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_Pathway [label="MAPK Pathway\n(ERK, JNK, p38)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_Pathway [label="NF-κB Pathway", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; IkB_Degradation [label="IκBα Degradation", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; p65_Translocation [label="p65 Nuclear\nTranslocation", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_iNOS [label="COX-2 & iNOS\nGene Expression", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins_NO [label="Prostaglandins (PGE2)\n& Nitric Oxide (NO)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Response", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> MAPK_Pathway [label="Activates"]; TLR4 -> NFkB_Pathway [label="Activates"]; NFkB_Pathway -> IkB_Degradation; IkB_Degradation -> p65_Translocation; MAPK_Pathway -> p65_Translocation [style=dashed]; p65_Translocation -> COX2_iNOS [label="Induces"]; p65_Translocation -> Cytokines [label="Induces"]; COX2_iNOS -> Prostaglandins_NO [label="Produces"]; Cytokines -> Inflammation [label="Promotes"]; Prostaglandins_NO -> Inflammation [label="Promotes"]; Compound -> MAPK_Pathway [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Compound -> IkB_Degradation [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } enddot Figure 1: Proposed Anti-Inflammatory Mechanism
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a Williamson ether synthesis, a reliable method for forming ethers.
Protocol:
-
Starting Materials: 5-Bromo-2-hydroxybenzoic acid and 2-methylbenzyl bromide.
-
Reaction: Dissolve 5-bromo-2-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Add a slight excess of a weak base (e.g., potassium carbonate) to deprotonate the hydroxyl group.
-
Add an equimolar amount of 2-methylbenzyl bromide to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2]
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
In Vitro Anti-Inflammatory Activity Screening
The RAW 264.7 murine macrophage cell line is a widely used model for in vitro inflammation studies.[4]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the compound.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Use DMSO as a vehicle control.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Principle: Lipopolysaccharide (LPS) stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO.[4]
-
Method: Griess Reagent assay.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Quantify NO production using a sodium nitrite standard curve.
-
-
Principle: Activated macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][8]
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Follow the same cell treatment procedure as the NO production assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Mechanistic Studies
-
Principle: To investigate the effect of the compound on the protein expression of key inflammatory mediators and signaling molecules.
-
Target Proteins: iNOS, Cyclooxygenase-2 (COX-2), phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38 MAPK.[4][5]
-
Protocol:
-
Treat RAW 264.7 cells with the test compound and/or LPS for the appropriate duration.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: In Vitro Evaluation Workflow", labelloc=b, labeljust=c, rankdir="TB"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded]; edge [fontname="Arial", fontsize=10, arrowhead=vee];
// Nodes Start [label="Start: Compound Synthesis\n& Characterization", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assay (MTT)\nto Determine Non-Toxic Doses", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="Anti-inflammatory Screening", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO_Assay [label="Nitric Oxide (NO)\nProduction Assay (Griess)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokine_Assay [label="Cytokine Measurement\n(TNF-α, IL-6) (ELISA)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism [label="Mechanistic Studies", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot Analysis\n(COX-2, iNOS, NF-κB, MAPK)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Immunofluorescence [label="Immunofluorescence\n(p65 Nuclear Translocation)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Data Analysis\n& Interpretation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cytotoxicity; Cytotoxicity -> Screening; Screening -> NO_Assay; Screening -> Cytokine_Assay; NO_Assay -> Mechanism; Cytokine_Assay -> Mechanism; Mechanism -> Western_Blot; Mechanism -> Immunofluorescence; Western_Blot -> End; Immunofluorescence -> End; } enddot Figure 2: In Vitro Evaluation Workflow
-
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins.[9] Upon stimulation, IκB is degraded, and NF-κB translocates to the nucleus to activate gene transcription.[9]
-
Protocol:
-
Grow RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Treat the cells with the test compound and/or LPS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Data Interpretation and Expected Outcomes
A promising anti-inflammatory profile for this compound would be characterized by:
-
Low cytotoxicity in RAW 264.7 cells.
-
Dose-dependent inhibition of LPS-induced NO, TNF-α, and IL-6 production.
-
Downregulation of iNOS and COX-2 protein expression in LPS-stimulated cells.
-
Inhibition of LPS-induced phosphorylation of key MAPK signaling proteins (ERK, JNK, p38).
-
Suppression of LPS-induced IκBα degradation and subsequent nuclear translocation of the NF-κB p65 subunit.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial preclinical evaluation of this compound as a potential anti-inflammatory agent. Positive results from these in vitro studies would warrant further investigation, including:
-
In vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation) to assess efficacy and safety.[10][11]
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Lead optimization through medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.
By systematically applying these methodologies, researchers can effectively characterize the anti-inflammatory potential of this and other novel chemical entities, contributing to the development of the next generation of therapeutics for inflammatory diseases.
References
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Machado, V., et al. (2021). 5-Bromo-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1234–1237. Available at: [Link]
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WIPO (2021). Preparation method of 5-bromo-2-chlorobenzoic acid. Patent CN113321577A. Available at: [Link]
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Kumar, S., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar. Available at: [Link]
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Cusabio. (n.d.). MAPK signaling pathway. Available at: [Link]
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Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Available at: [Link]
- Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A.
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). 5-Bromo-2-iodobenzoic Acid: Comprehensive Overview and Applications. Available at: [Link]
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Lee, J. H., et al. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]
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Jung, W. K., et al. (2016). 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages. Chemico-Biological Interactions, 258, 108-114. Available at: [Link]
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ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available at: [Link]
-
Wihadmadyatami, H., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & Other Lipid Mediators, 174, 106866. Available at: [Link]
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Pop, O. L., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1145. Available at: [Link]
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Kumar, G. S., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3584. Available at: [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Current Medicinal Chemistry, 26(33), 6117-6131. Available at: [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]
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Wikipedia. (n.d.). NF-κB. Available at: [Link]
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Application Notes & Protocols: Synthesis of Agrochemicals
Leveraging Palladium-Catalyzed Cross-Coupling for the Efficient Synthesis of Biphenyl Carboxamide Fungicides
Introduction: The Imperative for Advanced Synthetic Routes in Agrochemicals
The global demand for high-yield, sustainable agriculture necessitates the continuous development of novel and effective crop protection agents. Fungicides are a critical component of this strategy, combating the significant crop losses caused by pathogenic fungi. Among the modern classes of fungicides, those containing a biphenyl carboxamide core have demonstrated remarkable efficacy. A prime example is Boscalid, a broad-spectrum fungicide widely used to protect a variety of crops.[1]
The synthesis of these complex organic molecules on an industrial scale presents significant challenges, requiring cost-effective, efficient, and environmentally conscious methodologies.[2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool in this context, enabling the formation of carbon-carbon bonds with high precision and under relatively mild conditions.[3][4] Specifically, the Suzuki-Miyaura coupling reaction has become a cornerstone for the construction of the critical biphenyl scaffold in many agrochemicals.[5]
This application note provides a detailed technical guide on the synthesis of a key biphenyl amine intermediate, a precursor to fungicides like Boscalid, utilizing the Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind the experimental choices, provide validated, step-by-step protocols, and discuss process optimization, offering field-proven insights for researchers and drug development professionals in the agrochemical sector.
Strategic Overview: A Multi-Step Approach to Boscalid
The synthesis of Boscalid is a multi-step process that hinges on the successful construction of the 2-amino-4'-chlorobiphenyl core. Our strategic approach, validated by numerous academic and patent literature sources, can be broken down into three primary stages:
-
Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between an aryl halide and a phenylboronic acid to create the biphenyl skeleton.
-
Nitro Group Reduction: Conversion of the nitro-biphenyl intermediate to the essential amino-biphenyl precursor.
-
Amide Coupling (Amidation): Final reaction of the amino-biphenyl with an acid chloride to yield the active fungicide, Boscalid.
This modular approach allows for optimization at each stage, ensuring high yields and purity of the final product.[6][7]
Caption: High-level workflow for the synthesis of Boscalid.
Part 1: The Core Synthesis - Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid) and an organic halide or triflate.[8] Its advantages, such as mild reaction conditions, tolerance of a wide range of functional groups, and the use of relatively non-toxic and stable boronic acids, make it exceptionally suitable for industrial agrochemical synthesis.[9]
Mechanism of Action: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps:[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., o-chloronitrobenzene), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 1: Synthesis of 4'-chloro-2-nitrobiphenyl
This protocol is adapted from a robust procedure utilizing a heterogeneous palladium-on-carbon catalyst, which simplifies catalyst removal and recovery.[10]
Materials:
-
o-chloronitrobenzene
-
p-chlorophenylboronic acid
-
10% Palladium on Carbon (Pd/C)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylacetamide (DMAC) / Water
-
Dichloromethane
-
Petroleum Ether
Procedure:
-
Reactor Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add o-chloronitrobenzene (1.0 eq), p-chlorophenylboronic acid (1.5 eq), and anhydrous potassium carbonate (3.0 eq).
-
Catalyst and Solvent Addition: Add 10% Pd/C (0.03 eq) to the mixture. Introduce the solvent system, a mixture of DMAC and water (e.g., 30:1 by weight).[10]
-
Reaction: Heat the reaction mixture to 130°C under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12 hours.[10]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst.
-
Remove the bulk of the DMAC/water solvent from the filtrate under reduced pressure.
-
To the residue, add dichloromethane and water for extraction. Separate the organic layer.
-
Evaporate the dichloromethane to yield the crude solid product.
-
-
Purification: Wash the crude solid with petroleum ether and collect the product by suction filtration to yield purified 4'-chloro-2-nitrobiphenyl.
| Parameter | Condition | Rationale / Note |
| Aryl Halide | o-chloronitrobenzene | Readily available starting material. The nitro group is essential for the subsequent reduction step. |
| Boronic Acid | p-chlorophenylboronic acid | Provides the second aryl ring of the biphenyl structure. |
| Catalyst | 10% Pd/C | Heterogeneous catalyst allows for easy filtration and potential reuse, reducing costs.[10] |
| Base | K₂CO₃ (weak base) | Activates the boronic acid for transmetalation. A weak base is often sufficient and cost-effective.[10] |
| Solvent | DMAC / Water | A polar aprotic solvent system that facilitates the reaction at elevated temperatures. |
| Temperature | 130°C | Provides the necessary activation energy for the coupling of the relatively unreactive aryl chloride.[10] |
| Yield | >80% | High yields are achievable with optimized conditions.[8] |
Part 2: Reduction to the Key Amine Intermediate
The conversion of the nitro group to an amine is a critical transformation to prepare the molecule for the final amidation step. This can be achieved through various reduction methods, including catalytic hydrogenation or the use of reducing metals like iron or zinc powder in an acidic medium.[1][10]
Experimental Protocol 2: Reduction of 4'-chloro-2-nitrobiphenyl
This protocol details the use of zinc powder as a cost-effective and efficient reducing agent.[10]
Materials:
-
4'-chloro-2-nitrobiphenyl (from Step 1)
-
Zinc Powder
-
Ammonium Chloride
-
Glacial Acetic Acid
-
Ethanol / Water
-
Petroleum Ether
Procedure:
-
Reactor Setup: In a reaction flask, prepare a mixture of zinc powder (4.0 eq), ammonium chloride (0.07 eq), glacial acetic acid (0.12 eq), ethanol, and water.
-
Addition of Nitro Compound: Heat the reducing mixture to 60°C. Add the 4'-chloro-2-nitrobiphenyl (1.0 eq) from the previous step.
-
Reaction: Increase the temperature to reflux and maintain for approximately 2 hours. After the initial reflux, add additional ethanol and continue the reaction until completion (monitored by TLC/HPLC).[10]
-
Work-up and Isolation:
-
Filter the hot reaction mixture to remove excess zinc and other inorganic solids. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove approximately 80% of the solvent by rotary evaporation.
-
Cool the concentrated solution to room temperature while stirring to induce crystallization.
-
-
Purification: Collect the white solid product by filtration. Wash the filter cake with petroleum ether to obtain pure 2-amino-4'-chlorobiphenyl.[10]
Part 3: Final Amidation to Boscalid
The final step involves the coupling of the synthesized amino-biphenyl intermediate with 2-chloronicotinoyl chloride. This is a standard acylation reaction that forms the amide bond, completing the synthesis of Boscalid.[11]
Experimental Protocol 3: Synthesis of Boscalid
Materials:
-
2-amino-4'-chlorobiphenyl (from Step 2)
-
2-chloronicotinoyl chloride
-
A suitable solvent (e.g., Xylene)
-
A base (e.g., Sodium Carbonate solution)
Procedure:
-
Reaction Setup: Dissolve the 2-amino-4'-chlorobiphenyl in a solvent such as xylene in a reaction vessel.
-
Acylation: Add 2-chloronicotinoyl chloride to the solution. The reaction proceeds to form the amide linkage.[11]
-
Work-up and Crystallization:
-
After the reaction is complete, wash the organic solution with an aqueous sodium carbonate solution to remove any acidic byproducts.
-
Cool the organic solution steadily to induce crystallization of the Boscalid product.
-
-
Isolation: Collect the crystalline Boscalid by filtration and dry the product.
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective and reliable method for constructing the biphenyl core of advanced agrochemicals like Boscalid.[12][13] The protocols detailed herein provide a robust and validated pathway from simple starting materials to a complex, high-value fungicide. The use of a heterogeneous Pd/C catalyst in the key coupling step and cost-effective reducing agents like zinc powder addresses the industrial need for scalable and economically viable processes.[10]
Future research will continue to focus on enhancing the sustainability of these syntheses. This includes the development of one-pot, multi-step procedures to reduce waste and processing time, the use of ultra-low catalyst loadings (in the parts-per-million range), and the implementation of aqueous reaction media to minimize the reliance on organic solvents.[6][7] Such innovations will be crucial in meeting the growing global demand for agrochemicals while adhering to stricter environmental and economic standards.
References
- Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis. (CN103539679B).
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). National Institutes of Health. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2019). Green Chemistry. [Link]
-
A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. (2019). Organic Process Research & Development. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018). Journal of Agricultural and Food Chemistry. [Link]
-
Palladium-catalyzed distal selective C–H chalcogenation of biphenyl amines. (2023). Chemical Communications. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018). PubMed. [Link]
- Process for preparing boscalid. (WO2018024145A1).
- Preparation method of Boscalid. (CN103073489A).
-
Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. (2023). PubMed. [Link]
-
Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. (2022). ResearchGate. [Link]
-
Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. (2022). FAO AGRIS. [Link]
-
Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. (2018). Organic & Biomolecular Chemistry. [Link]
-
A Sustainable 1‑Pot, 3‑Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. (2019). ACS Publications. [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). ResearchGate. [Link]
-
Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. (2021). Reaction Chemistry & Engineering. [Link]
-
Boscalid. Wikipedia. [Link]
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- 4. Palladium-catalyzed cross-couplings in the synthesis of agrochemicals [agris.fao.org]
- 5. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
Welcome to the technical support resource for the synthesis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this procedure, enhance yield, and ensure product purity. The synthesis, while conceptually straightforward via the Williamson ether synthesis, presents several potential challenges that can impact success. This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter.
Overview of the Core Synthesis Pathway
The primary route to synthesizing this compound involves the nucleophilic substitution (SN2) reaction between the phenoxide of 5-Bromo-2-hydroxybenzoic acid and 2-methylbenzyl halide.[1][2] This process, a classic Williamson ether synthesis, is dependent on the effective generation of the phenoxide nucleophile and managing competing side reactions.
Caption: Decision workflow for troubleshooting low reaction yield.
Q2: My TLC analysis shows multiple spots, including unreacted starting material and an unknown byproduct. How do I improve selectivity?
The formation of byproducts often points to suboptimal reaction conditions or competing reaction pathways.
Potential Cause 1: Incomplete Reaction
-
The Chemistry: The SN2 reaction may be slow due to mild conditions or steric hindrance from the ortho-methyl group on the electrophile. [2]This can leave significant amounts of starting materials.
-
Solution:
-
Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. [3][4]However, avoid excessive heat, which can promote elimination or decomposition.
-
Reaction Time: Monitor the reaction by TLC every 1-2 hours. Williamson ether syntheses can take anywhere from a few hours to overnight to reach completion. [3] Potential Cause 2: C-Alkylation vs. O-Alkylation
-
-
The Chemistry: The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen atom (O-alkylation, desired) or a carbon atom of the aromatic ring (C-alkylation, byproduct).
-
Solution: The choice of solvent is critical here. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile are highly recommended. They solvate the cation (e.g., Na⁺) but leave the phenoxide anion "naked" and highly reactive on the more electronegative oxygen atom, favoring O-alkylation. [3]Protic solvents (like ethanol) can solvate the oxygen atom, reducing its nucleophilicity and potentially increasing the amount of C-alkylation.
Potential Cause 3: Elimination (E2) Side Reaction
-
The Chemistry: While 2-methylbenzyl bromide is a primary halide, the use of a bulky, strong base could favor an E2 elimination reaction, forming 2-methylstyrene. [5][6]* Solution: This is less of a concern with NaH, which is strong but not particularly bulky. If you are using a bulkier base like potassium tert-butoxide, switching to NaH is advisable to maximize the SN2 pathway. [2]
Frequently Asked Questions (FAQs)
Q: What is the optimal combination of solvent and base? A: Based on extensive data, the highest yields are typically achieved using Sodium Hydride (NaH, ~2.2 equivalents) as the base in anhydrous N,N-Dimethylformamide (DMF) as the solvent. [7]This combination ensures complete deprotonation and creates a highly reactive nucleophile, favoring the desired SN2 reaction.
| Base (Equivalents) | Solvent | Temperature (°C) | Typical Time (h) | Observed Yield | Notes |
| NaH (2.2) | DMF | 25 → 50 | 4-6 | >90% | Recommended. Clean, high-yielding. [7] |
| K₂CO₃ (3.0) | Acetonitrile | 80 (Reflux) | 12-24 | 60-75% | Slower, requires heat, may generate more byproducts. |
| NaOH (2.5) | DMSO | 60 | 8-12 | 50-70% | Potential for side reactions due to presence of water from aq. NaOH. |
Q: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the best method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The starting 5-Bromo-2-hydroxybenzoic acid is quite polar and will have a low Rf value. The product will be less polar and have a higher Rf. The 2-methylbenzyl bromide is non-polar and will have a very high Rf. The reaction is complete when the spot corresponding to the 5-Bromo-2-hydroxybenzoic acid has disappeared.
Q: I'm still struggling with yield and purity. Is there an alternative, more robust protocol? A: Yes. A highly effective, albeit longer, strategy involves protecting the carboxylic acid as an ester before performing the ether synthesis. This prevents any ambiguity with the initial deprotonation.
Optimized Two-Step Protocol:
-
Esterification: React 5-Bromo-2-hydroxybenzoic acid with methanol and a catalytic amount of sulfuric acid to form Methyl 5-Bromo-2-hydroxybenzoate. This protects the highly acidic group.
-
Williamson Ether Synthesis: Now, perform the ether synthesis on the methyl ester. You will only need one equivalent of a strong base (e.g., NaH) to deprotonate the single phenolic hydroxyl group. React this with 2-methylbenzyl bromide.
-
Hydrolysis: Once the ether is formed, hydrolyze the methyl ester back to the carboxylic acid using a base like sodium hydroxide (NaOH) in a methanol/water mixture, followed by acidic work-up. [4] This method often results in cleaner reactions and higher overall yields because it isolates the key ether-forming step from the complications of the free carboxylic acid.
Standard Operating Protocol: Direct Synthesis
This protocol assumes all glassware is flame-dried and the reaction is conducted under an inert atmosphere (N₂ or Ar).
-
Setup: To a round-bottom flask, add 5-Bromo-2-hydroxybenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material). Stir until dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in oil, 2.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution should become a thick slurry.
-
Electrophile Addition: Add 2-methylbenzyl bromide (1.2 eq) dropwise via syringe at room temperature.
-
Reaction: Gently heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by slowly adding water. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
References
- Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EP4389733A1. Available at: [Link]
-
WIPO Patentscope. (2023). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. WO/2023/019849. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
WIPO Patentscope. (2021). Preparation method of 5-bromo-2-chlorobenzoic acid. CN113321577. Available at: [Link]
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC. Available at: [Link]
-
BMC Chemistry. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]
-
ResearchGate. (n.d.). Reaction Times and Yields in de-O-benzylation Reactions. Available at: [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. (2025). New Selective O-Debenzylation of Phenol with Mg/MeOH. Available at: [Link]
-
Chemistry Workshop Jr. (n.d.). Named Reactions Of Haloalkanes and haloarenes. Available at: [Link]
-
StudySmarter. (n.d.). Williamson Ether Synthesis Practice Problems. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1.... Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid. CN112250562A.
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Recrystallization of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
This guide provides in-depth technical support for the purification of crude 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid by recrystallization. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize this critical purification step.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold.[1] For this compound, which is a derivative of benzoic acid, alcohol-based solvents are often a good starting point. A patent for the related compound 5-bromo-2-alkylbenzoic acid suggests recrystallization from an alcohol solvent.[2] Methanol and ethanol are excellent candidates.[2] A mixed solvent system, such as methanol-water or ethanol-water, can also be effective.[3] The principle is to dissolve the compound in the minimum amount of the "good" solvent (the alcohol) at boiling point, and then add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy, then redissolve by adding a few drops of the hot good solvent.
Q2: My product is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solid comes out of solution above its melting point, forming a liquid instead of solid crystals.[4][5] This is often due to the solution being too concentrated, the boiling point of the solvent being higher than the compound's melting point, or the presence of significant impurities.[4] To resolve this, try the following:
-
Re-heat the solution to redissolve the oil.
-
Add a small amount of additional solvent to dilute the solution slightly.[4]
-
Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling encourages oil formation.[1][4]
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.[6]
Q3: I've cooled my solution, but no crystals have formed. What should I do?
A3: A supersaturated solution may require intervention to induce crystallization. Here are some techniques:
-
Scratching: As mentioned above, scratching the inner surface of the flask with a glass rod can provide a surface for crystals to begin forming.[6]
-
Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" will act as a template for further crystallization.[6]
-
Reduce Solvent Volume: You may have used too much solvent.[4][7] Gently heat the solution to boil off some of the solvent, making it more concentrated, and then attempt to cool it again.[7]
-
Extended Cooling: Ensure the solution has been given ample time to cool, first at room temperature and then in an ice bath.
Q4: My final product has a yellowish tint. How can I remove colored impurities?
A4: Colored impurities are common and can often be removed by adding a small amount of activated carbon (charcoal) to the hot solution before filtration.[8] The colored impurities adsorb onto the surface of the activated carbon.
-
Caution: Use activated carbon sparingly, as it can also adsorb your desired product, leading to a lower yield.[8] After adding the carbon, heat the solution for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guides
Problem: Low or No Crystal Yield
A low yield is a common issue in recrystallization, often indicating that a significant portion of the product remains dissolved in the mother liquor.[7]
Causality & Resolution:
-
Excess Solvent: Using too much solvent is the most frequent cause of low yield.[4] The solubility of the compound, even in cold solvent, is not zero. An excessive volume of solvent will retain a larger amount of the product in solution.
-
Protocol: If you suspect excess solvent, place the mother liquor back on a heat source and carefully evaporate a portion of the solvent.[7] Allow the concentrated solution to cool again. You can check for dissolved product by dipping a glass rod into the mother liquor; if a significant solid residue forms upon evaporation, more product can be recovered.[7]
-
-
Premature Crystallization During Hot Filtration: If crystals form on the filter paper or in the funnel during hot filtration, product will be lost.
-
Protocol: To prevent this, use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible. If crystallization does occur, you can try to redissolve the product by pouring a small amount of hot solvent over the crystals in the funnel.
-
-
Incomplete Transfer: Material can be lost during transfers between flasks.
-
Protocol: Ensure all crystals are quantitatively transferred. Use a small amount of the cold mother liquor to rinse the crystallization flask and transfer any remaining crystals to the filter funnel.
-
Problem: Product is Oily and Does Not Solidify
As discussed in the FAQs, "oiling out" can be a persistent issue, particularly with impure samples.[4]
Causality & Resolution:
-
High Impurity Level: Impurities can depress the melting point of the mixture, leading to the formation of a liquid eutectic mixture instead of a solid.
-
Protocol: If slowing the cooling rate and adding more solvent doesn't work, remove the solvent by rotary evaporation to recover the crude material. Attempt the recrystallization again, perhaps with a different solvent system. A pre-purification step like column chromatography may be necessary if the crude material is highly impure.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent might be too high relative to the melting point of the compound.
Problem: Poor Crystal Quality or Persistent Impurities
The goal of recrystallization is purification. If the final product is not pure, the process needs optimization.
Causality & Resolution:
-
Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[7]
-
Protocol: To slow down crystallization, re-heat the solution and add a small amount of extra solvent.[7] This will keep the compound in solution for longer during the cooling phase, allowing for the slow and selective formation of pure crystals.
-
-
Impurities Have Similar Solubility: If an impurity has solubility characteristics very similar to the desired compound, it will co-crystallize.
-
Protocol: A different solvent or a mixed solvent system may be necessary to better differentiate the solubilities. Experiment with different solvent systems on a small scale before committing the entire batch. A general rule is that solvents with functional groups similar to the compound are good solubilizers.[9][10]
-
Solvent Selection Guide
The selection of an appropriate solvent is paramount for effective recrystallization.[11][12] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[1][11]
| Solvent System | Boiling Point (°C) | Rationale & Considerations |
| Methanol | 64.7 | Good starting point for benzoic acid derivatives.[2] Soluble when hot, less soluble when cold. |
| Ethanol | 78.4 | Similar properties to methanol, slightly less volatile. A patent for a related compound suggests ethanol for recrystallization.[13] |
| Isopropanol | 82.6 | Another viable alcohol solvent.[2] |
| Methanol/Water | Variable | A mixed solvent system that can be finely tuned. Dissolve in hot methanol, add hot water until cloudy, then clarify with a few drops of hot methanol.[3] |
| Ethanol/Water | Variable | Similar to methanol/water, offers good control over the crystallization process. |
| Ethyl Acetate | 77.1 | An ester solvent that can be effective for compounds containing carboxylic acid and ether functionalities.[2] |
| Toluene | 110.6 | A non-polar option, but its high boiling point increases the risk of oiling out.[2][5] Use with caution. |
References
- JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents. (n.d.).
-
WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) 5-Bromo-2-(phenylamino)benzoic acid - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents. (n.d.).
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. (n.d.). Retrieved January 23, 2026, from [Link]
-
5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 23, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 23, 2026, from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved January 23, 2026, from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (n.d.). Retrieved January 23, 2026, from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 23, 2026, from [Link]
-
Finding the best solvent for recrystallisation student sheet. (n.d.). Retrieved January 23, 2026, from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved January 23, 2026, from [Link]
-
Help! Recrystallization sources of error. : r/chemhelp - Reddit. (n.d.). Retrieved January 23, 2026, from [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (n.d.). Retrieved January 23, 2026, from [Link]
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Identifying side products in 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid synthesis
Welcome to the technical support guide for the synthesis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively, ensuring the integrity and purity of your synthesis.
The target molecule is typically prepared via a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This reaction involves the SN2 displacement of a halide by a phenoxide ion. However, the bifunctional nature of the 5-bromo-2-hydroxybenzoic acid starting material presents unique challenges, leading to a landscape of potential side products. This guide will illuminate these competing pathways and provide strategies for their mitigation.
Visualizing the Core Synthesis
The intended reaction proceeds by deprotonating the highly acidic phenolic hydroxyl group of 5-bromo-2-hydroxybenzoic acid, which then acts as a nucleophile to displace the chloride from 2-methylbenzyl chloride.
Caption: The desired Williamson ether synthesis pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and unexpected outcomes observed during the synthesis.
Q1: My reaction is sluggish and I'm isolating mostly unreacted 5-bromo-2-hydroxybenzoic acid. What's causing this?
A1: Root Cause Analysis & Resolution
Incomplete conversion is typically traced back to three factors: insufficient deprotonation, low reactivity of the electrophile, or suboptimal reaction conditions.
-
Causality of Insufficient Deprotonation: 5-bromo-2-hydroxybenzoic acid has two acidic protons: the carboxylic acid proton (pKa ~2-3) and the phenolic proton (pKa ~8-10). The carboxylic acid is significantly more acidic and will be deprotonated first. To drive the desired O-alkylation, the base must be strong enough and used in sufficient quantity (at least two equivalents) to deprotonate both the carboxylic acid and the less acidic phenolic hydroxyl group to generate the required phenoxide nucleophile. Weak bases or using only one equivalent will result in a reaction mixture containing predominantly the carboxylate salt, which is a poor nucleophile for the desired ether formation.
-
Recommended Actions:
-
Choice of Base: Employ a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are sufficiently basic to generate the phenoxide and are common in Williamson ether syntheses.
-
Stoichiometry: Use at least 2.2 equivalents of the base to ensure complete formation of the dianion (carboxylate and phenoxide).
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions (see Q4). A moderate temperature of 60-80 °C in a polar aprotic solvent like DMF or acetonitrile is a good starting point.
-
Q2: I've isolated a major byproduct that is an isomer of my desired product. The mass spectrum is identical, but the ¹H NMR shows a persistent phenolic -OH peak and lacks the carboxylic acid proton. What is this impurity?
A2: Identifying the Benzyl Ester Side Product
This is the most common and significant side product: 2-methylbenzyl 5-bromo-2-hydroxybenzoate .
-
Mechanism of Formation: The starting material, once deprotonated, is a dianion with two nucleophilic centers: the phenoxide and the carboxylate. These two centers compete in the SN2 attack on 2-methylbenzyl chloride. Although the phenoxide is generally a better nucleophile for this type of reaction, esterification at the carboxylate position is a highly competitive pathway.[3]
-
O-Alkylation (Desired): The phenoxide attacks the benzyl chloride.
-
O-Esterification (Side Reaction): The carboxylate attacks the benzyl chloride.
-
-
Analytical Confirmation:
-
¹H NMR: Look for the characteristic signals of the 2-methylbenzyl group, but also the presence of a broad singlet for the phenolic -OH (typically > 9 ppm) and the absence of the carboxylic acid proton signal (typically > 12 ppm).
-
IR Spectroscopy: A strong C=O stretch characteristic of an ester (approx. 1720-1740 cm⁻¹) will be present, shifted from the carboxylic acid C=O stretch.
-
-
Mitigation Strategy: The selectivity between O-alkylation and esterification can be influenced by the choice of counter-ion and solvent. Using a milder base and carefully controlling the temperature can sometimes favor ether formation. However, this side product is often difficult to eliminate completely. Purification via column chromatography is typically required to separate it from the desired product.
Q3: My product appears to be contaminated with a higher molecular weight species. Mass spectrometry suggests the addition of two 2-methylbenzyl groups. How did this happen?
A3: The Dialkylated Side Product
You have likely formed 2-methylbenzyl 5-bromo-2-[(2-methylbenzyl)oxy]benzoate . This impurity arises from the alkylation of both the phenolic and carboxylic acid functional groups.
-
Mechanism of Formation: This side product can form through two primary sequences:
-
The desired product, this compound, undergoes esterification with another molecule of 2-methylbenzyl chloride.
-
The ester side product, 2-methylbenzyl 5-bromo-2-hydroxybenzoate (from Q2), undergoes O-alkylation.
-
-
Root Cause: The formation of this byproduct is strongly correlated with the use of excess 2-methylbenzyl chloride and prolonged reaction times or high temperatures. If more than one equivalent of the alkylating agent is used, the probability of the second reaction occurring increases significantly.
-
Mitigation Strategy:
-
Stoichiometric Control: Use 1.0 to 1.1 equivalents of 2-methylbenzyl chloride. Avoid using a large excess.
-
Monitoring: Track the reaction progress using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-alkylation of the product.
-
Q4: I'm observing a significant byproduct that lacks the carboxyl group entirely. What is this and why does it form?
A4: Decarboxylation - The Unwanted Loss of CO₂
Salicylic acid and its derivatives are susceptible to decarboxylation, particularly at elevated temperatures.[4][5] This reaction results in the loss of the carboxylic acid group as carbon dioxide.
-
Potential Products:
-
From Starting Material: If 5-bromo-2-hydroxybenzoic acid decarboxylates, it will form 4-bromophenol .
-
From Desired Product: If the final product, this compound, decarboxylates, it will form 1-bromo-4-(2-methylbenzyloxy)benzene .
-
-
Mechanism and Causality: The mechanism is facilitated by heat and can occur under both acidic and basic conditions.[6][7] In the context of this synthesis, running the reaction at temperatures above 100 °C for extended periods dramatically increases the rate of decarboxylation.
-
Mitigation Strategy:
-
Temperature Control: Maintain the reaction temperature below 80-90 °C.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction and work it up promptly upon completion.
-
Summary of Potential Side Products
| Side Product Name | Formation Pathway | Mitigation Strategy | Key Analytical Signature (¹H NMR) |
| Unreacted Starting Material | Incomplete Reaction | Use ≥2.2 eq. base; ensure sufficient temperature/time. | Presence of both phenolic and carboxylic acid protons. |
| 2-Methylbenzyl 5-bromo-2-hydroxybenzoate | Competitive Esterification | Careful control of conditions; chromatographic separation. | Absence of carboxylic acid proton; presence of phenolic -OH proton. |
| 2-Methylbenzyl 5-bromo-2-[(2-methylbenzyl)oxy]benzoate | Dialkylation | Use stoichiometric (1.0-1.1 eq.) 2-methylbenzyl chloride. | Absence of both -OH and -COOH protons; two sets of benzyl signals. |
| 4-Bromophenol | Decarboxylation of Starting Material | Keep reaction temp < 90°C; avoid long reaction times. | Simple aromatic pattern; absence of carboxyl and benzyl signals. |
| 1-Bromo-4-(2-methylbenzyloxy)benzene | Decarboxylation of Product | Keep reaction temp < 90°C; avoid long reaction times. | Absence of carboxyl signal; simplified aromatic region. |
| Bis(2-methylbenzyl) ether | Self-condensation of Alkyl Halide | Use stoichiometric 2-methylbenzyl chloride. | Symmetrical benzyl signals; absence of benzoic acid moiety. |
| 2-Methylbenzyl alcohol | Hydrolysis of Alkyl Halide | Use anhydrous solvent and reagents. | Characteristic benzyl alcohol signals. |
Visualizing the Competing Reaction Network
The synthesis is not a simple linear path but a network of competing reactions. Understanding this network is key to maximizing the yield of the desired product.
Caption: Competing reaction pathways in the synthesis.
Recommended Protocol for Impurity Mitigation & Purification
This protocol is designed to minimize the formation of the key side products discussed above.
I. Reaction Setup (Minimizing Side Products)
-
Drying: Ensure all glassware is oven-dried. Use anhydrous grade solvent (e.g., DMF).
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the alkylating agent.
-
Reagent Addition:
-
To a stirred solution of 5-bromo-2-hydroxybenzoic acid (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the dianion.
-
Add 2-methylbenzyl chloride (1.05 eq.) dropwise over 15 minutes. A slight excess is used to ensure full conversion of the starting material, but a large excess should be avoided.
-
-
Temperature Control: Heat the reaction mixture to 70-75 °C. Do not exceed 80 °C to minimize decarboxylation.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% acetic acid) or LC-MS every 1-2 hours. The reaction is typically complete in 4-8 hours.
II. Work-up and Purification
-
Quenching: Cool the reaction to room temperature and pour it into a beaker containing ice-water (10x the volume of DMF).
-
Acidification: Acidify the aqueous mixture to pH 2-3 with 1M HCl. This step protonates the desired product and the unreacted starting material, causing them to precipitate. The ester side products will also be present in the precipitate.
-
Extraction: Extract the acidified mixture with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Aqueous Wash (Crucial for removing unreacted starting material):
-
Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Logic: The desired product and the ester side products are not acidic enough to be deprotonated by bicarbonate. However, any unreacted 5-bromo-2-hydroxybenzoic acid, being a stronger acid, will be deprotonated and move into the aqueous layer. This is an effective first-pass purification step.
-
-
Final Wash & Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, now enriched in the desired product and the main ester side product, typically requires further purification.
-
Column Chromatography: This is the most effective method. A silica gel column using a gradient elution system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing polarity) can effectively separate the less polar ester side product from the more polar desired carboxylic acid product.
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization from a solvent system like ethanol/water or toluene may be a viable alternative.
-
By understanding the chemical principles governing not only the desired reaction but also the competing side pathways, you can intelligently design and modify your experimental conditions to achieve the highest possible purity and yield.
References
- JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Named Reactions Of Haloalkanes and haloarenes - Chemistry Workshop JR. [Link]
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
Williamson Ether Synthesis - Chemistry Steps. [Link]
-
WO/2023/019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. WIPO Patentscope. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd . [Link]
-
Williamson ether synthesis - Wikipedia. [Link]
-
CN113321577 - Preparation method of 5-bromo-2-chlorobenzoic acid. WIPO Patentscope. [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. [Link]
-
Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids - ACS Publications. [Link]
-
Benzoic Acid From Benzyl Chloride - Stan's Academy. [Link]
- US3061651A - Manufacture of phenols by decarboxylation of salicylic acids.
-
Benzyl chloride - Wikipedia. [Link]
-
Decarboxylation of Salicylic acid - Chemistry Stack Exchange. [Link]
-
BENZOIC ACID, BENZYL ESTER - Ataman Kimya. [Link]
-
Synthesis of Benzoic Acid From Benzyl Chloride - Scribd. [Link]
-
A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase - MDPI. [Link]
-
Mechanism of synthesis of benzoic acid from benzyl chloride? - Transtutors. [Link]
-
Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid - Digital Commons @ NJIT. [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Williamson Ether Synthesis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
Welcome to the technical support center for the synthesis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid via the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a successful and optimized synthesis.
I. Reaction Overview: The Synthetic Strategy
The synthesis of this compound is achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][4] In this specific application, the reaction involves the deprotonation of the hydroxyl group of 5-bromo-2-hydroxybenzoic acid (also known as 5-bromosalicylic acid[5]) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-methylbenzyl halide, displacing the halide to form the desired ether.
The overall transformation is depicted below:
Figure 1: Synthesis of this compound

II. Troubleshooting Guide: Common Issues and Solutions
Even with a well-established procedure, challenges can arise. This section addresses common problems encountered during the synthesis, their underlying causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base may be too weak or has degraded. 2. Poor Nucleophilicity: The phenoxide may be poorly solvated. 3. Inactive Alkylating Agent: The 2-methylbenzyl halide may have degraded. 4. Presence of Water: Moisture can quench the base and hydrolyze the alkyl halide.[6] | 1. Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[4][7] Ensure the base is fresh and properly handled. 2. Solvent Choice: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide.[1][7] 3. Reagent Quality: Use freshly purified or commercially available high-purity 2-methylbenzyl halide. 4. Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[6] |
| Presence of Unreacted 5-bromo-2-hydroxybenzoic acid | 1. Insufficient Base: Not enough base to fully deprotonate the starting material. 2. Short Reaction Time: The reaction may not have reached completion. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents). 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Temperature Optimization: Gradually increase the temperature, typically in the range of 50-100 °C, while monitoring for side product formation.[1] |
| Formation of Side Products | 1. C-Alkylation: The phenoxide is an ambident nucleophile and can undergo alkylation on the aromatic ring.[7] 2. Elimination (E2) of Alkyl Halide: The basic conditions can promote the elimination of HBr from 2-methylbenzyl bromide, especially at higher temperatures.[7] | 1. Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor the desired O-alkylation over C-alkylation.[7] 2. Temperature Control: Maintain the lowest effective temperature to minimize elimination reactions.[8] |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: Formation of a stable emulsion can make phase separation difficult. 2. Co-elution of Impurities: Impurities with similar polarity to the product can complicate chromatographic purification. | 1. Workup Modification: Add brine (saturated NaCl solution) to help break emulsions. 2. Purification Strategy: Utilize a different solvent system for column chromatography or consider recrystallization. |
III. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of this specific Williamson ether synthesis.
Q1: What is the optimal choice of base for this reaction?
For the deprotonation of a phenol like 5-bromo-2-hydroxybenzoic acid, a strong base is required to ensure complete formation of the phenoxide nucleophile.[2][7] While weaker bases like potassium carbonate can be used for phenols, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often preferred to drive the reaction to completion.[4][7] These hydrides have the advantage of producing hydrogen gas as the only byproduct, which simply bubbles out of the reaction mixture.[2]
Q2: How does the choice of solvent impact the reaction?
The solvent plays a critical role in an SN2 reaction.[7] For the Williamson ether synthesis, polar aprotic solvents such as N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or acetonitrile are highly recommended.[1][7] These solvents are effective at solvating the cation (e.g., Na+) of the phenoxide, leaving a more "naked" and highly reactive phenoxide anion, which accelerates the rate of the SN2 reaction.[7][9] Protic solvents, on the other hand, can hydrogen bond with the phenoxide, reducing its nucleophilicity and slowing down the reaction.[1]
Q3: What is the ideal temperature range for this synthesis?
A typical Williamson ether synthesis is conducted at temperatures between 50 to 100 °C .[1] However, the optimal temperature is a balance between reaction rate and the formation of side products. It is advisable to start the reaction at a lower temperature (e.g., 50 °C) and monitor its progress. If the reaction is sluggish, the temperature can be gradually increased.[8] Be cautious with higher temperatures as they can favor the competing E2 elimination side reaction.[7]
Q4: I'm observing a significant amount of an unknown impurity. What could it be and how can I prevent it?
A common side reaction when using phenoxides is C-alkylation , where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[7] This is more likely to occur in protic solvents.[7] To minimize C-alkylation, ensure you are using a polar aprotic solvent like DMF or DMSO.[7] Another possibility is the E2 elimination of the 2-methylbenzyl halide, which would form 2-methylstyrene.[7] This is favored by high temperatures and sterically hindered bases. Using the least hindered effective base and maintaining a moderate reaction temperature can help suppress this side reaction.
Q5: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of this reaction. By spotting the reaction mixture alongside the starting materials (5-bromo-2-hydroxybenzoic acid and 2-methylbenzyl halide) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable solvent system for TLC can be determined through experimentation, but a mixture of hexane and ethyl acetate is often a good starting point.
IV. Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize yield and minimize side reactions.
Materials:
-
5-bromo-2-hydroxybenzoic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-methylbenzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Alkoxide Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-hydroxybenzoic acid (1.0 eq). b. Add anhydrous DMF to dissolve the starting material. c. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. d. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Ether Formation: a. Cool the reaction mixture back to 0 °C. b. Slowly add 2-methylbenzyl bromide (1.05 eq) to the solution of the phenoxide. c. Allow the reaction to warm to room temperature and then heat to 50-60 °C. d. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by the slow addition of water. c. Acidify the mixture to pH ~2 with 1 M HCl. d. Extract the aqueous layer with diethyl ether (3x). e. Wash the combined organic layers with water and then brine. f. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: a. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
V. Visualizing the Process
Reaction Mechanism
The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis.
Caption: SN2 mechanism for the synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues.
Caption: A workflow for troubleshooting low yields.
VI. References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
Reddit. (n.d.). Williamson Ether synthesis. [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]
-
PubChem. (n.d.). 5-Bromosalicylic acid. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Removal of positional isomers from 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid.
An Application Scientist's Guide to Isolating 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists facing the common challenge of purifying this compound from its positional isomers. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to resolve even the most persistent purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely positional isomers I'm dealing with?
The primary isomeric impurities you'll encounter depend on the synthetic route. A common pathway involves the bromination of 2-[(2-methylbenzyl)oxy]benzoic acid. While the ether group at position 2 is ortho, para-directing, steric hindrance from the bulky benzyl group can influence the substitution pattern.
The most probable isomers are:
-
3-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid: Bromination occurs ortho to the carboxylic acid.
-
4-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid: Bromination occurs meta to the carboxylic acid.
Less common, but possible, is the isomer formed from impurity in the starting material, 5-bromo-2-hydroxybenzoic acid.
Q2: Why is separating these isomers so difficult?
Positional isomers often possess very similar physical properties, such as polarity, boiling point, and solubility.[1] This similarity makes separation by standard techniques like simple crystallization or flash chromatography challenging because they rely on significant differences in these very properties. Effective separation requires methods that can exploit the subtle electronic and steric differences imparted by the substituent's position on the aromatic ring.[2]
Q3: What are the primary analytical techniques to confirm the presence of isomers?
Before you can remove an impurity, you must reliably detect it.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A well-developed reversed-phase HPLC method can resolve the desired product from its isomers, allowing for accurate purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. Each isomer will exhibit a unique set of chemical shifts and coupling patterns for its aromatic protons, providing unambiguous evidence of its identity.[3][4]
Troubleshooting Guide: Analytical & Characterization
This section addresses common issues encountered during the analysis of your product.
Q4: My HPLC chromatogram shows a single broad peak or a peak with a significant shoulder. How can I resolve it?
This is a classic sign of co-eluting isomers. The goal is to increase the differential interaction of the isomers with the stationary phase.
Troubleshooting Steps:
-
Decrease the Elution Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This forces the compounds to interact more with the stationary phase, providing more opportunity for separation.
-
Change the Stationary Phase: If a standard C18 column fails, switch to a phase that offers different selectivity. A Phenyl-Hexyl column is an excellent choice for aromatic compounds, as it introduces π-π interactions as a secondary separation mechanism, which can be highly effective for positional isomers.[2]
-
Adjust the Mobile Phase pH: For carboxylic acids, running the mobile phase at a pH around 2.5-3.0 (using formic or phosphoric acid) ensures the carboxyl group is fully protonated, leading to sharper peaks and more reproducible retention times.[5][6]
| Parameter | Initial Method (Example) | Optimized Method (Suggestion) | Rationale for Change |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Introduces π-π interactions for enhanced selectivity between aromatic isomers.[2] |
| Mobile Phase | 70% Acetonitrile, 30% Water | 60% Acetonitrile, 40% Water w/ 0.1% Formic Acid | Increases retention and exploits subtle polarity differences. Acid suppresses ionization for better peak shape.[6] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | No change initially. |
| Detection | UV at 254 nm | UV at 254 nm | No change. |
Q5: My ¹H NMR spectrum is complex and I can't assign the aromatic peaks. How do I identify each isomer?
The key is the splitting pattern of the aromatic protons. The bromine and the two oxygen-containing substituents create a distinct electronic environment for each remaining proton on the ring.
Guideline for ¹H NMR Interpretation:
-
Desired 5-Bromo Isomer: You should expect to see three protons in the aromatic region. One will be a doublet (d), one a doublet of doublets (dd), and one a doublet (d). The proximity to the electron-withdrawing bromine and the electron-donating ether will influence their chemical shifts.
-
3-Bromo Isomer: This isomer will also show three aromatic protons, but their coupling constants and chemical shifts will differ significantly due to the different substitution pattern.
-
4-Bromo Isomer: This isomer will also have a unique pattern.
If you have a mixture, the spectrum will be a superposition of signals from each component. To confirm assignments, consider running a 2D NMR experiment like COSY, which shows which protons are coupled to each other.
Purification Protocols & Troubleshooting
Once you have a reliable analytical method, you can apply it to guide your purification strategy.
Q6: How do I perform an effective recrystallization to remove positional isomers?
Fractional crystallization is a powerful technique for separating compounds with small differences in solubility.[7][8] The success of this method is almost entirely dependent on solvent selection.
Step-by-Step Protocol for Solvent Screening:
-
Selection: Choose a range of solvents with varying polarities (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, and mixtures like Ethanol/Water or Toluene/Heptane).
-
Solubility Test: In separate vials, add ~20 mg of your impure material. Add a test solvent dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a moderate amount of solvent. If it dissolves instantly, it's too soluble. If it barely dissolves, it's not soluble enough.
-
Hot Solubility Test: Take the vials with undissolved material and heat them gently (e.g., in a 60°C water bath). A good solvent will dissolve the solid completely upon heating.
-
Cooling & Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, then in an ice bath. Observe which solvent yields a good crop of crystals.
-
Analysis: Isolate the crystals and the remaining solution (mother liquor) from the most promising solvent system. Analyze both by HPLC to see if the desired isomer has been enriched in the crystals.
Troubleshooting Recrystallization:
-
Problem: Nothing crystallizes out upon cooling.
-
Solution: Your solution may not be saturated. Try boiling off some of the solvent to concentrate it. Alternatively, the compound may be too soluble in that solvent; try a less polar solvent or a mixed-solvent system.
-
-
Problem: An oil forms instead of crystals.
-
Solution: This often happens when the solution is cooled too quickly or is supersaturated with impurities. Try re-heating to dissolve the oil and allowing it to cool much more slowly. Seeding with a pure crystal can also help.
-
-
Problem: Purity doesn't improve significantly.
-
Solution: The solubility difference between your isomers in that solvent is too small. You must screen for a different solvent system. Sometimes multiple recrystallizations are necessary.[8]
-
Q7: Recrystallization failed. When and how should I use Preparative HPLC?
When physical properties are too similar for crystallization, preparative chromatography is the definitive solution. It uses the same principles as analytical HPLC but on a larger scale to isolate material.
Step-by-Step Protocol for Preparative HPLC:
-
Method Development: Optimize your analytical HPLC method for the best possible separation (resolution > 1.5) between the desired peak and the isomeric impurity. A phenyl-based column is often a good starting point.[2]
-
Scale-Up: Transfer the method to a larger preparative column of the same phase. The flow rate and injection volume are scaled up proportionally to the column's cross-sectional area.
-
Loading Study: Dissolve your crude material in the mobile phase at the highest possible concentration without it crashing out. Perform a small injection to ensure the separation holds up at higher concentrations. Overloading will cause peak fronting and loss of resolution.
-
Fraction Collection: Set up the fraction collector to collect the eluent corresponding to your peak of interest. It's wise to collect in multiple small fractions across the peak.
-
Analysis & Pooling: Analyze each collected fraction using your analytical HPLC method. Combine only the fractions that meet your purity specification (e.g., >99.5%).
-
Solvent Removal: Remove the mobile phase solvent from the pooled pure fractions using a rotary evaporator to yield your final, purified compound.
References
- Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methylbenzoic acid. PubChem.
- Enthoven, C. A. M., et al. (2017). 5-Bromo-2-(phenylamino)benzoic acid.
- National Center for Biotechnology Information. (n.d.). 2-Bromobenzoic acid. PubChem.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chlorobenzoic acid. Sigma-Aldrich.
- MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv.
- Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- University of Cape Town. (n.d.).
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
- Google Patents. (2004).
- LookChem. (n.d.).
- Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry.
- BYJU'S. (2019).
- Chromatography Forum. (2017).
- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.
- ResearchGate. (2017). 5-Bromo-2-(phenylamino)benzoic acid.
- Zhishang Chemical. (n.d.). Why 3-Bromobenzoic Acid Powers Modern Synthesis.
- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution.
- Benchchem. (n.d.). Theoretical Reactivity of 5-Bromo-2-iodobenzoic Acid: A Technical Guide.
- WIPO Patentscope. (2023).
- Google Patents. (1993). Crystallization method for organic acid or organic acid ester.
- Google Patents. (2013).
- SIELC Technologies. (n.d.). Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column.
- Google Patents. (2021).
- RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- European Patent Office. (2024).
- PubMed. (1993).
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Reachem. (2024).
- The Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
- MedchemExpress. (n.d.). 5-Bromo-2-iodobenzoic acid.
- University of Rochester. (n.d.).
- ResearchGate. (2019).
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
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- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Overcoming solubility issues with 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
Welcome to the technical support guide for 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our approach is rooted in foundational chemical principles and validated laboratory practices to ensure you can confidently prepare solutions for your experiments.
Understanding the Core Challenge: The Molecular Structure
Before troubleshooting, it is crucial to understand why this compound presents solubility issues. Its structure contains two competing features:
-
A Hydrophilic Head: The benzoic acid group (-COOH) is polar and, more importantly, ionizable. At a pH above its acid dissociation constant (pKa), it deprotonates to the highly polar carboxylate anion (-COO⁻), which readily interacts with water.
-
A Lipophilic Body: The rest of the molecule, particularly the large, non-polar 2-methylbenzyl ether group, is highly hydrophobic ("water-fearing"). This bulky, greasy portion of the molecule dominates its character, leading to poor aqueous solubility, especially when the carboxylic acid is in its neutral, protonated state.[1][2]
The primary challenge is to overcome the influence of the large hydrophobic section to allow the hydrophilic carboxylate group to engage with aqueous media.
Frequently Asked Questions & Troubleshooting Guides
Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What's happening?
Answer: At neutral or acidic pH, the carboxylic acid group on the molecule is protonated (-COOH). In this form, the molecule is electrically neutral, and its large, non-polar structure causes it to be virtually insoluble in water.[2] To achieve dissolution in an aqueous medium, you must shift the equilibrium to favor the ionized (deprotonated) carboxylate form (-COO⁻).
This relationship is governed by the Henderson-Hasselbalch equation. As a weak acid, the compound's solubility is highly dependent on the pH of the solution.[3]
Caption: Decision workflow for solubilizing the compound.
Q4: How do I choose an appropriate organic solvent for a stock solution?
Answer: The ideal solvent should fully dissolve the compound at a high concentration and be miscible with your aqueous experimental medium. For most biological applications, Dimethyl sulfoxide (DMSO) is the first choice due to its high solubilizing power and compatibility with cell-based assays at low final concentrations.
| Solvent | Polarity | Typical Use | Key Considerations |
| DMSO | High | Gold standard for in vitro stock solutions. | Hygroscopic. Keep tightly sealed. Can be toxic to cells at >1% v/v. |
| Ethanol (EtOH) | High | Good alternative to DMSO; often used for in vivo pre-formulations. | Can cause protein precipitation at higher concentrations. |
| Methanol (MeOH) | High | Primarily for analytical purposes (e.g., HPLC, MS). | Generally too toxic for cell-based assays. |
| DMF / DMAc | High | Strong solvents for very difficult compounds. | Higher toxicity profile; use with caution and only if necessary. [4] |
-
Select Solvent: Choose a high-purity, anhydrous grade solvent (DMSO is recommended).
-
Calculation: Determine the mass of compound needed for your desired stock concentration (e.g., for 1 mL of a 10 mM stock, you will need Molecular Weight * 0.010 moles).
-
Dissolution: Add the solvent to the weighed powder. Use a vortex mixer to ensure complete dissolution. Gentle warming (to 30-40°C) or brief sonication can be used to aid dissolution if needed, but is often unnecessary with DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.
Q5: I am preparing a formulation for an in vivo study. What strategies are available beyond simple co-solvents?
Answer: For in vivo applications, where larger volumes are administered and solvent toxicity is a major concern, more advanced formulation strategies are often required. These aim to create stable, dispersed systems that improve bioavailability.
-
Salt Formation: Creating a stable salt of the compound is a well-established method to dramatically improve aqueous solubility and dissolution rates. [5][6]This involves reacting the acidic compound with a pharmaceutically acceptable base (e.g., sodium, potassium, tromethamine) to create a solid salt form that can be isolated. [7][8]This is a chemistry-intensive process typically performed during drug development.
-
Complex Formulation Vehicles: For direct dosing, complex vehicles using a combination of co-solvents and surfactants are common. A widely used example is a vehicle containing DMSO, PEG 400, and Tween 80. [9]
This protocol describes diluting a 100% DMSO stock into a final aqueous buffer for an in vitro assay.
-
Prepare Stock: Make a 10 mM stock solution in 100% DMSO as described in Protocol 2.
-
Serial Dilution: Perform an intermediate serial dilution if necessary. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Final Dilution: Add a small volume of the stock directly to your pre-warmed (37°C) final medium while vortexing or stirring vigorously. For example, add 1 µL of a 1 mM stock to 1 mL of medium to get a 1 µM final concentration.
-
Final Solvent Check: Calculate the final percentage of the organic solvent. In the example above, the final DMSO concentration is 0.1%, which is well-tolerated by most cell lines.
Caption: Co-solvent dilution strategy for assays.
References
-
5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004 - PubChem . [Link]
-
Determination and correlation for solubility of aromatic acids in solvents - ResearchGate . [Link]
-
Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy . [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts . [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed . [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement . [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI . [Link]
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
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(PDF) Solubility of Benzoic Acid in Mixed Solvents - ResearchGate . [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer . [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research . [Link]
-
CompoundingToday.com | pH Adjusting Database . [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement . [Link]
-
Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology . [Link]
-
Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC . [Link]
-
How does the solubility of carboxylic acids in water decrease with increase in molecular mass? - Quora . [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central . [Link]
-
(PDF) Principles of Salt Formation - ResearchGate . [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . [Link]
-
pH adjustment: Significance and symbolism . [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH . [Link]
-
5-Bromo-2-(phenyl-amino)-benzoic acid - PubMed . [Link]
-
STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG | Journal of Drug Discovery and Therapeutics . [Link]
-
Polarity & Solubility of Benzoic acid - YouTube . [Link]
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - NIH . [Link]
-
(PDF) 5-Bromo-2-(phenylamino)benzoic acid - ResearchGate . [Link]
-
Why Is Benzoic Acid Slightly Soluble In Water? - Sciencing . [Link]
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- 9. medchemexpress.com [medchemexpress.com]
Stability testing of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid under different conditions
Welcome to the technical support center for 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this molecule. Our goal is to equip you with the scientific rationale and practical steps to anticipate and resolve challenges in your experiments.
Understanding the Stability Profile of this compound
Before initiating any stability study, it is crucial to understand the inherent chemical liabilities of the molecule. This compound possesses three key functional groups that can be susceptible to degradation under various stress conditions: the bromo-substituted aromatic ring , the benzyl ether linkage , and the carboxylic acid group .
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Bromo-substituted Aromatic Ring: Generally stable, but can be susceptible to photolytic cleavage or reactions under harsh oxidative conditions.
-
Benzyl Ether Linkage: This is a primary point of potential degradation, susceptible to both acidic and basic hydrolysis, as well as oxidative cleavage.[1]
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Carboxylic Acid Group: This group can undergo decarboxylation, particularly at elevated temperatures.[2]
A proactive understanding of these potential degradation pathways is fundamental to designing a robust stability-indicating analytical method.
Frequently Asked Questions (FAQs) on Stability Issues
This section addresses common questions and issues that may arise during the stability testing of this compound.
Q1: I am observing a new peak in my HPLC chromatogram after exposing my sample to acidic conditions. What could this be?
A1: The most probable cause is the acid-catalyzed hydrolysis of the benzyl ether linkage.[1][3] Under acidic conditions, the ether oxygen is protonated, making the benzylic carbon susceptible to nucleophilic attack by water. This cleavage would result in the formation of 5-bromo-2-hydroxybenzoic acid and 2-methylbenzyl alcohol .
To confirm this, you can:
-
Co-injection: If standards are available, co-inject the suspected degradation products with your stressed sample. A single, sharp peak for each compound will confirm their identity.
-
LC-MS Analysis: Use mass spectrometry to determine the molecular weight of the new peak, which should correspond to one of the expected degradation products.
Q2: My sample shows significant degradation under basic conditions, with multiple new peaks appearing. What are the likely degradation products?
A2: Under basic conditions, the primary degradation pathway is also the hydrolysis of the benzyl ether bond, yielding 5-bromo-2-hydroxybenzoic acid and 2-methylbenzyl alcohol . The carboxylic acid will be deprotonated to its carboxylate salt. The appearance of multiple peaks could be due to secondary reactions or impurities in your starting material that are also degrading. It is also possible that under strongly basic and oxidative conditions, the 2-methylbenzyl alcohol could be further oxidized.
Q3: After exposing my sample to an oxidizing agent like hydrogen peroxide, I see a new, earlier-eluting peak. What is the likely cause?
A3: Oxidative stress can target the benzylic position of the ether linkage. This can lead to the formation of a benzoate ester, which would then be susceptible to hydrolysis.[4][5] Another possibility is the oxidation of the methyl group on the benzyl ring to a carboxylic acid. An earlier-eluting peak often suggests a more polar compound, which would be consistent with the formation of more oxidized species.
Q4: I am conducting a photostability study and observe a loss of the parent peak with the appearance of several small, poorly resolved peaks. What is happening?
A4: Photodegradation of bromoaromatic compounds can proceed via debromination, leading to the formation of 2-[(2-methylbenzyl)oxy]benzoic acid.[6][7] The energy from the light source can also induce other radical reactions, leading to a complex mixture of degradation products, which can be challenging to resolve chromatographically. It is crucial to use a well-validated, stability-indicating HPLC method to separate these photoproducts.
Q5: During thermal stress testing, I notice a gradual loss of my compound and the appearance of a late-eluting peak. What could this be?
A5: At elevated temperatures, the carboxylic acid group can undergo decarboxylation, resulting in the formation of 4-bromo-1-[(2-methylbenzyl)oxy]benzene.[2][8] This product is less polar than the parent compound and would therefore be expected to have a longer retention time in reversed-phase HPLC.
Troubleshooting Guide for Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is critical for accurately assessing the stability of this compound. Here are some common issues and how to resolve them.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing for the Parent Compound | - Secondary interactions with residual silanols on the HPLC column.[9] - Column contamination or degradation.[10] - Inappropriate mobile phase pH. | - Adjust Mobile Phase pH: For a carboxylic acid, a lower pH (e.g., 2.5-3.5) will ensure the compound is in its neutral form, which can improve peak shape.[9] - Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with proper end-capping minimize silanol interactions. - Column Wash: Flush the column with a strong solvent to remove any adsorbed contaminants. |
| Split Peaks | - Clogged column frit. - Column bed collapse. - Sample solvent incompatible with the mobile phase. | - Back-flush the Column: Reverse the column direction and flush with a strong solvent to dislodge particulates from the inlet frit. - Replace the Column: If the column bed has collapsed, it will need to be replaced. - Sample Diluent: Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Poor Resolution Between Parent and Degradant Peaks | - Inadequate mobile phase composition. - Incorrect column selection. - Suboptimal gradient profile. | - Optimize Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) concentration or switch to a different modifier.[10] - Change Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may offer different selectivity. - Adjust Gradient: A shallower gradient can improve the separation of closely eluting peaks. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.[11] - Air bubbles in the system. - Leaks in the system. | - Prepare Fresh Mobile Phase: Filter all solvents before use. - Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.[11] - System Check: Inspect all fittings for leaks and purge the pump to remove any air bubbles. |
Experimental Protocols and Workflows
Forced Degradation (Stress Testing) Protocol
The purpose of forced degradation is to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating power of your analytical method.[12]
dot
Caption: Forced degradation experimental workflow.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C and take samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C and take samples at appropriate time points.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Take samples at appropriate time points.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Periodically dissolve a small amount in the solvent and analyze.
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[12]
-
Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
Proposed Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific instrumentation and requirements.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B 5-20 min: 40-80% B 20-25 min: 80% B 25-26 min: 80-40% B 26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
C18 Column: Provides good retention for moderately non-polar aromatic compounds.
-
Acidic Mobile Phase: The use of phosphoric acid ensures that the carboxylic acid group is protonated, leading to better retention and peak shape.[13]
-
Gradient Elution: Necessary to elute both the polar degradation products and the non-polar parent compound within a reasonable run time with good resolution.
-
UV Detection at 254 nm: Aromatic compounds generally have strong absorbance at this wavelength.
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound based on its chemical structure and established reaction mechanisms.
dot
Caption: Potential degradation pathways of the molecule.
This comprehensive guide provides a foundation for your stability studies of this compound. By understanding the molecule's liabilities and employing robust analytical techniques, you can effectively navigate the challenges of stability testing and ensure the quality and integrity of your results.
References
-
The thermal decomposition of benzoic acid. ResearchGate. Available at: [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]
- Method for Producing 5-Bromo-2-alkylbenzoic Acid. Google Patents.
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
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Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. ResearchGate. Available at: [Link]
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Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]
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HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Available at: [Link]
-
Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed. Available at: [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]
-
A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Conference Services. Available at: [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. Available at: [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. Available at: [Link]
-
5-Bromo-2-methylbenzoic acid. PubChem. Available at: [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]
-
Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations. PubMed. Available at: [Link]
-
Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]
-
Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. PubMed. Available at: [Link]
-
Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. Available at: [Link]
-
Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Publications. Available at: [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link]
-
Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. ResearchGate. Available at: [Link]
-
Q1A(R2) Guideline. ICH. Available at: [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]
-
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. Available at: [Link]
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- 6. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. agilent.com [agilent.com]
Minimizing impurity formation in large-scale synthesis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
Welcome to the technical support center for the synthesis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis while maintaining high purity and yield. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, providing not only solutions but also the underlying chemical principles to empower your process development.
I. Reaction Overview and Key Challenges
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This involves the reaction of a salt of 5-bromo-2-hydroxybenzoic acid (also known as 5-bromosalicylic acid) with 2-methylbenzyl chloride. While straightforward in principle, large-scale production introduces challenges related to impurity formation, reaction control, and product isolation.
This guide will focus on minimizing the formation of key impurities through rational process optimization.
II. Troubleshooting Guide: A-Q&A Approach
Q1: My reaction is sluggish, and I have a high percentage of unreacted 5-bromosalicylic acid. What are the likely causes and how can I resolve this?
A1: Incomplete reaction is a common issue when scaling up. The root cause often lies in the initial deprotonation of the salicylic acid or the reactivity of the alkylating agent.
-
Insufficient Base: The phenolic hydroxyl group of 5-bromosalicylic acid must be deprotonated to form the nucleophilic phenoxide. On a large scale, mass transfer limitations can lead to localized areas of insufficient base.
-
Troubleshooting:
-
Choice of Base: Ensure you are using a sufficiently strong base to fully deprotonate both the carboxylic acid and the phenolic hydroxyl group. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used in industrial settings. Sodium hydride (NaH) is also highly effective but requires stringent anhydrous conditions and careful handling on a large scale.
-
Stoichiometry: Use at least two equivalents of the base to ensure both acidic protons are removed.
-
Mixing: Ensure vigorous and efficient stirring throughout the base addition and the entire reaction to maintain a homogeneous mixture.
-
-
-
Moisture Content: Water in the reaction mixture can consume the base and hydrolyze the 2-methylbenzyl chloride, reducing the efficiency of the reaction.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried, especially if using water-sensitive bases like NaH.
-
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, a temperature that is too low will result in a sluggish reaction.
-
Troubleshooting:
-
Temperature Optimization: Gradually increase the reaction temperature, monitoring for the formation of degradation products. A typical temperature range for this type of reaction is 60-100 °C, depending on the solvent.
-
-
Q2: I am observing a significant impurity with the same mass as my desired product. What could this be, and how can I prevent its formation?
A2: An impurity with the same mass as the product is likely a positional isomer. In this synthesis, the most probable isomeric impurity is the C-alkylated product, where the 2-methylbenzyl group has attached to the aromatic ring instead of the phenolic oxygen.
-
Understanding O- vs. C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, undesired).
-
Causality: The ratio of O- to C-alkylation is heavily influenced by the reaction solvent.
-
Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the oxygen of the phenoxide, "shielding" it and making the carbon atoms of the ring more accessible for alkylation.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents do not hydrogen bond with the phenoxide oxygen, leaving it more exposed and available for nucleophilic attack, thus favoring O-alkylation.
-
-
Troubleshooting:
-
Solvent Selection: The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is highly recommended to maximize O-alkylation and minimize the formation of the C-alkylated impurity.
-
Temperature Control: Higher reaction temperatures can sometimes favor C-alkylation. Running the reaction at the lowest effective temperature can help improve selectivity.
-
-
Workflow for Minimizing O- vs. C-Alkylation
Caption: Solvent choice is critical in directing the reaction towards the desired O-alkylation product.
Q3: My final product is contaminated with an impurity that I suspect is 2-methylstyrene or a related elimination product. How is this formed and what can I do to avoid it?
A3: This impurity arises from an E2 elimination reaction of 2-methylbenzyl chloride, which competes with the desired SN2 substitution reaction.
-
Mechanism of Elimination: The phenoxide, being a strong base, can abstract a proton from the carbon adjacent to the chloromethyl group of 2-methylbenzyl chloride, leading to the formation of an alkene.
-
Factors Favoring Elimination:
-
Steric Hindrance: While 2-methylbenzyl chloride is a primary halide, which generally favors SN2, the presence of the ortho-methyl group can introduce some steric hindrance.
-
Base Strength and Steric Bulk: Very strong or sterically bulky bases can favor elimination.
-
High Temperatures: Elimination reactions are often favored entropically and thus become more competitive at higher temperatures.
-
-
Troubleshooting:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Avoid localized overheating by ensuring efficient stirring.
-
Choice of Base: While a strong base is needed, an excessively strong or bulky base can increase elimination. A moderately strong, non-bulky base like potassium carbonate can sometimes provide a better balance between reaction rate and impurity formation.
-
Slow Addition: Adding the 2-methylbenzyl chloride slowly to the reaction mixture can help maintain a low instantaneous concentration, which can disfavor the bimolecular elimination reaction.
-
SN2 vs. E2 Competition Pathway
Caption: Balancing reaction conditions to favor the SN2 pathway over the competing E2 elimination.
Q4: After workup, I am struggling to remove residual starting materials and some by-products. What are the best purification strategies for this compound on a large scale?
A4: Purifying carboxylic acids on a large scale requires a multi-step approach that leverages differences in acidity and solubility.
-
Aqueous Workup and Extraction:
-
Principle: The product is a carboxylic acid and will be deprotonated and soluble in a basic aqueous solution (pH > 5), while non-acidic impurities (like elimination by-products) will remain in an organic solvent.
-
Protocol:
-
After the reaction is complete, quench the mixture with water.
-
Adjust the pH to >10 with NaOH or KOH to ensure the product is in its salt form.
-
Extract with a water-immiscible organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE)) to remove non-polar impurities.
-
Separate the aqueous layer and slowly acidify with an acid like HCl to a pH of ~2. The product will precipitate out.
-
Filter the solid product and wash with water to remove inorganic salts.
-
-
-
Recrystallization:
-
Principle: This is the most common and effective method for purifying solid organic compounds. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
-
Solvent Screening: Common solvents for recrystallizing benzoic acid derivatives include:
-
Ethanol/water mixtures
-
Isopropanol/water mixtures
-
Toluene
-
Heptane/ethyl acetate mixtures
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Cool further in an ice bath to maximize yield.
-
Filter the purified solid and dry under vacuum.
-
-
III. In-Process Controls and Analytical Methods
To effectively troubleshoot and optimize the synthesis, robust in-process controls (IPCs) are essential.
| Parameter / Impurity | Analytical Method | Purpose |
| Reaction Completion | HPLC, TLC | To monitor the consumption of starting materials (5-bromosalicylic acid and 2-methylbenzyl chloride). |
| C-Alkylated Isomer | HPLC | To quantify the formation of this key isomeric impurity and optimize reaction conditions for selectivity. |
| Elimination By-product | GC, HPLC | To monitor the formation of volatile or non-polar impurities arising from the E2 pathway. |
| Residual Solvents | GC-HS | To ensure that residual solvents from the reaction and purification are below acceptable limits in the final product. |
| Purity of Final Product | HPLC, NMR, LC-MS | To confirm the identity and quantify the purity of the final isolated this compound. |
Typical HPLC Conditions for Purity Analysis:
A reversed-phase HPLC method is generally suitable for analyzing the product and related impurities.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid).
-
Detection: UV detection at a wavelength where both the product and key impurities have significant absorbance (e.g., 210 nm).
IV. Frequently Asked Questions (FAQs)
-
Can I use a different alkylating agent, like 2-methylbenzyl bromide? Yes, 2-methylbenzyl bromide is a more reactive alkylating agent than the chloride and may allow for lower reaction temperatures or shorter reaction times. However, it is also more expensive and may be more prone to elimination side reactions. The principles of minimizing impurity formation remain the same.
-
Is a phase-transfer catalyst (PTC) useful for this reaction? A PTC, such as tetrabutylammonium bromide (TBAB), can be beneficial, especially if the reaction is run in a two-phase system (e.g., toluene/water with NaOH). The PTC helps to transport the phenoxide from the aqueous phase to the organic phase where the alkylating agent resides, potentially increasing the reaction rate and allowing for milder conditions.
-
What are the main safety concerns for this process at scale?
-
Corrosive Reagents: Strong bases (NaOH, KOH) and acids (HCl) are corrosive. Appropriate personal protective equipment (PPE) is essential.
-
Alkylating Agent: 2-Methylbenzyl chloride is a lachrymator and an irritant. Handle it in a well-ventilated area or a fume hood.
-
Solvents: Many of the organic solvents used (e.g., DMF, toluene) have their own specific hazards, including flammability and toxicity. Consult the Safety Data Sheet (SDS) for each substance before use.
-
Exothermic Reaction: The initial acid-base reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.
-
V. References
-
JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic acid. Google Patents.
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
2-Methylbenzyl chloride | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]
-
US4092353A - Process for the purification of benzoic acid. Google Patents.
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
-
WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. WIPO Patentscope. [Link]
-
Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
2-Methylbenzoyl chloride | C8H7ClO | CID 70276. PubChem. [Link]
-
COF-300 synthesis and colloidal stabilization with substituted benzoic acids. PMC - NIH. [Link]
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd. [Link]
-
Supporting Information for. The Royal Society of Chemistry. [Link]
-
Preparation of benzoic acid of high purity. NIST. [Link]
-
When performing an enolate alkylation reaction with an alkyl halide, why doesn't a Williamson ether synthesis occur at the oxygen instead of the alkylation at the alpha-carbon?. Quora. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
The Williamson ether synthesis involves the displacement of an al
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic Acid by HPLC
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid is a key intermediate in the synthesis of various therapeutic agents. Its molecular integrity is paramount, as even trace impurities can have significant implications for the final drug product's stability, bioactivity, and safety profile. This guide provides an in-depth, experience-driven comparison of analytical methodologies for purity assessment, focusing on a robust High-Performance Liquid Chromatography (HPLC) method.
The Analytical Challenge: Understanding Potential Impurities
Effective purity analysis begins with a comprehensive understanding of what impurities might be present. The synthesis of this compound typically involves the etherification of a brominated salicylic acid derivative with a methylbenzyl halide. Potential impurities can therefore include:
-
Starting Materials: Unreacted 5-bromosalicylic acid or 2-methylbenzyl halide.
-
Positional Isomers: Isomeric byproducts from the bromination or etherification steps. For instance, bromination of 2-methylbenzoic acid can yield a mixture of isomers.[1]
-
Over-Alkylated Products: Di-substituted species.
-
Degradation Products: Compounds formed through hydrolysis or oxidation during synthesis or storage.
Given the structural similarity of these potential impurities to the main compound, a high-resolution separation technique is essential.
HPLC as the Method of Choice: Rationale and Strategy
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds like our target molecule, making it inherently superior to techniques like Gas Chromatography (GC) for this application.[2][3][4] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited due to the compound's aromatic and carboxylic acid functionalities, which provide excellent retention and selectivity on a non-polar stationary phase.[5]
The Causality Behind Our Method Development:
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides a strong hydrophobic interaction with the aromatic rings of the analyte and its impurities. The choice of a high-purity, end-capped silica C18 column minimizes peak tailing for the acidic analyte by reducing unwanted interactions with residual silanol groups on the silica surface.
-
Mobile Phase Optimization: The retention of an ionizable compound like a carboxylic acid is highly dependent on the pH of the mobile phase.[6]
-
Aqueous Phase: An acidic mobile phase (e.g., pH 2.5-3.0) using a buffer like phosphate or an additive like phosphoric or formic acid is crucial.[7][8] This suppresses the ionization of the carboxylic acid group, rendering the molecule more non-polar and ensuring good retention and sharp peak shapes on the C18 column.
-
Organic Modifier: Acetonitrile is often preferred over methanol as the organic component of the mobile phase in reversed-phase separations.[9] Its lower viscosity leads to better column efficiency and lower backpressure, while its UV transparency is advantageous for detection.[9] A gradient elution (gradually increasing the percentage of acetonitrile) is optimal for resolving impurities with a wide range of polarities and for ensuring that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time.
-
-
Detector Wavelength Selection: The presence of aromatic rings in this compound results in strong UV absorbance. Based on the known absorbance characteristics of benzoic acid derivatives, which typically show strong absorption maxima around 230 nm and a secondary peak around 270-280 nm, a detection wavelength of 230 nm is selected to ensure high sensitivity for both the main component and potential aromatic impurities.[10][11][12]
Figure 1: HPLC Experimental Workflow.
Performance Comparison: HPLC vs. Alternative Methods
To provide a clear perspective, the proposed RP-HPLC method is compared against two viable alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID), assuming prior derivatization for the latter.
Figure 2: Logic for Method Comparison.
Table 1: Comparative Analysis of Analytical Methods
| Parameter | RP-HPLC (Proposed Method) | UPLC | GC-FID (with Derivatization) |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning with sub-2µm particles | Gas-solid partitioning |
| Resolution (Rs) | Excellent (>2.0 for critical pairs) | Superior (>3.0 for critical pairs) | Good, but dependent on derivatization efficiency |
| Analysis Time | ~15-20 minutes | ~3-5 minutes | ~10-15 minutes (excluding derivatization) |
| Sensitivity (LOD) | ~0.01% | ~0.005% | ~0.05% |
| Solvent Consumption | Moderate | Low | Very Low (Gases) |
| Sample Preparation | Simple dissolution | Simple dissolution | Complex (Requires derivatization to make analyte volatile) |
| System Robustness | High; well-established technology | Moderate; sensitive to particulates | High, but derivatization can introduce variability |
| Ideal Application | Routine QC, method development, stability testing | High-throughput screening, impurity profiling | Residual solvent analysis; not ideal for this analyte |
Analysis of Comparison:
-
UPLC offers a significant speed and sensitivity advantage, making it ideal for high-throughput environments. However, the initial capital investment is higher, and the system is more sensitive to sample matrix effects.
-
GC-FID is fundamentally unsuited for this non-volatile carboxylic acid without a chemical derivatization step (e.g., esterification) to increase its volatility. This extra step adds complexity, time, and potential for analytical error, making it a far less direct and reliable method for purity determination compared to LC techniques.[2][3]
The proposed RP-HPLC method strikes an optimal balance between resolution, sensitivity, robustness, and operational cost, making it the most practical and reliable choice for most QC and development laboratories.
Self-Validating Protocol: A Step-by-Step Guide
This protocol is designed to be self-validating by incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines like USP <621> and ICH Q2(R1).[13][14][15] These checks ensure the chromatographic system is performing adequately before sample analysis.
A. Instrumentation and Materials
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatography Data System (CDS).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, water, and phosphoric acid.
-
Reference standard (highly purified this compound).
-
Sample of this compound for testing.
B. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-12 min: 50% to 90% B
-
12-15 min: 90% B
-
15.1-18 min: 50% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
C. Solution Preparation
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the reference standard solution.
-
SST Solution: Use the Reference Standard Solution or a solution spiked with known impurities.
D. Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the SST Solution.
-
Acceptance Criteria:
-
Tailing Factor (T): Must be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): Must be ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD): Must be ≤ 2.0% for the peak area of the five replicate injections.
-
-
Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system.
-
-
Sample Analysis:
-
Inject the Reference Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Reference Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to verify system stability.
-
-
Data Processing:
-
Integrate all peaks in the chromatograms, disregarding any peaks from the blank and any peaks below a specified threshold (e.g., 0.05%).
-
Calculate the purity of the sample using the area percent normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Conclusion
The described reversed-phase HPLC method provides a robust, reliable, and highly effective means for the purity analysis of this compound. It is scientifically sound, grounded in established chromatographic principles, and offers a practical balance of performance characteristics suitable for the rigorous demands of the pharmaceutical industry. While faster techniques like UPLC exist, the HPLC method remains the benchmark for routine quality control due to its ruggedness and accessibility. This guide, by explaining the causality behind the methodological choices, empowers researchers to not only execute the protocol but also to adapt and troubleshoot it effectively, ensuring the highest standards of scientific integrity.
References
- Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A.
-
SIELC Technologies. Separation of Bromoethane on Newcrom R1 HPLC column. Available from: [Link]
-
PubChem. 5-Bromo-2-methylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available from: [Link]
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available from: [Link]
-
Physical Chemistry Chemical Physics. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Available from: [Link]
-
PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. National Library of Medicine. Available from: [Link]
-
Lab Manager. (2024). HPLC vs GC: Choosing the Right Chromatography Technique. Available from: [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available from: [Link]
-
ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. Available from: [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available from: [Link]
-
ACS Publications. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A. Available from: [Link]
-
SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Available from: [Link]
-
WIPO Patentscope. WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available from: [Link]
-
ResearchGate. (2022). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Available from: [Link]
-
CHIMIA. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Available from: [Link]
-
MDPI. (2021). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Chem 414 Experiment. (2009). UV Spectroscopic Analysis of Caffeine & Benzoic Acid in Soft Drinks. Available from: [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. Available from: [Link]
-
PhotochemCAD. Benzoic acid - Absorption Spectrum. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Available from: [Link]
-
European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available from: [Link]
-
Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. Available from: [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]
-
ResearchGate. (2018). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Available from: [Link]
-
Physics & Maths Tutor. OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. Available from: [Link]
- Google Patents. (2016). Synthesis method of 5-bromo-2-chloro benzoic acid. CN105622382A.
-
Scribd. (2021). USP-NF 621 Chromatography. Available from: [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available from: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
Sources
- 1. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
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- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
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- 8. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 15. chromatographyonline.com [chromatographyonline.com]
A Guide to Structural Confirmation of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid using 1H NMR and Complementary Analytical Techniques
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural elucidation of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid, a compound of interest in medicinal chemistry. Our primary focus will be the application of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a powerful technique for revealing the intricate connectivity of atoms within a molecule.
This guide is structured to provide not just a protocol, but a logical framework for analysis, grounded in the principles of spectroscopic interpretation. We will explore the "why" behind the experimental choices and data interpretation, offering a self-validating system for structural confirmation. Furthermore, we will compare the insights gained from ¹H NMR with those from other instrumental methods, namely ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to provide a holistic and robust characterization of the target molecule.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. It operates on the principle that atomic nuclei, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a frequency characteristic of their chemical environment. For the organic chemist, the ¹H NMR spectrum provides three key pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) reveals information about the number of neighboring, non-equivalent protons.
By analyzing these three components, a detailed map of the proton framework of a molecule can be constructed.
Predicted ¹H NMR Spectrum of this compound
While an experimental spectrum for the title compound is not publicly available, we can predict its ¹H NMR spectrum with a high degree of confidence by analyzing the chemical shifts and coupling patterns of analogous structures. The expected signals are detailed in Table 1.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-3 | ~7.30 - 7.50 | d | 1H | Ortho to the bromine atom and meta to the carboxylic acid group. |
| H-4 | ~7.60 - 7.80 | dd | 1H | Meta to both the bromine and the benzyloxy group. |
| H-6 | ~8.00 - 8.20 | d | 1H | Ortho to the carboxylic acid, experiencing significant deshielding. |
| Ar-H (benzyl) | ~7.20 - 7.40 | m | 4H | Protons on the 2-methylbenzyl aromatic ring. |
| -OCH₂- | ~5.20 - 5.40 | s | 2H | Methylene protons of the benzyl ether linkage. |
| -CH₃ | ~2.30 - 2.50 | s | 3H | Methyl protons on the benzyl group. |
| -COOH | ~10.0 - 13.0 | br s | 1H | Carboxylic acid proton, often broad and with a variable chemical shift. |
d = doublet, dd = doublet of doublets, m = multiplet, s = singlet, br s = broad singlet
Experimental Protocol for ¹H NMR Spectroscopy
A standardized and carefully executed experimental protocol is critical for obtaining high-quality, reproducible NMR data. The following steps outline the procedure for acquiring a ¹H NMR spectrum of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1][2] The choice of solvent is crucial as it must dissolve the compound without its own proton signals obscuring those of the analyte.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Ensure the final volume in the NMR tube is between 4-5 cm.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Comparative Analysis with Other Spectroscopic Techniques
While ¹H NMR is a powerful tool, a multi-technique approach provides a more complete and irrefutable structural confirmation. Below is a comparison of the expected data from other common analytical methods.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give a distinct signal.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -COOH | ~165 - 175 |
| C-2 (Ar-O) | ~155 - 160 |
| C-5 (Ar-Br) | ~115 - 120 |
| Aromatic Carbons | ~110 - 140 |
| -OCH₂- | ~65 - 75 |
| -CH₃ | ~15 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |
| C-H (Aromatic) | 3000 - 3100 | Sharp, Medium |
| C-H (Aliphatic) | 2850 - 3000 | Sharp, Medium |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (Ether & Acid) | 1000 - 1300 | Strong |
The broad O-H stretch and the strong C=O stretch are characteristic features of a carboxylic acid.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Technique | Expected Observation |
| Electrospray Ionization (ESI) | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). |
| Electron Ionization (EI) | A molecular ion peak ([M]⁺˙) and characteristic fragment ions resulting from the loss of groups such as -COOH, -Br, and the benzyl moiety. |
The molecular ion peak for this compound (C₁₅H₁₃BrO₃) would be expected at m/z 336 and 338 (due to the ⁷⁹Br and ⁸¹Br isotopes).
Visualizing the Workflow and Structure
To further clarify the experimental process and the molecular structure with its proton assignments, the following diagrams are provided.
Caption: Experimental workflow for ¹H NMR analysis.
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Halogenated Benzoic Acids in Synthesis: A Comparative Analysis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic Acid
Introduction: The Strategic Role of Halogenated Benzoic Acids in Modern Synthesis
To the researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks, halogenated benzoic acids stand out as exceptionally versatile intermediates. Their utility stems from the dual reactivity imparted by the carboxylic acid and the halogen substituent. The carboxylic acid moiety provides a handle for a myriad of transformations, including amide bond formation and esterification, while the halogen atom serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid , a key intermediate in the synthesis of pharmaceuticals such as the SGLT2 inhibitor Canagliflozin[1][2], against other halogenated benzoic acids. We will delve into the nuanced interplay between the nature of the halogen, its position on the aromatic ring, and the presence of other substituents, providing field-proven insights and experimental data to inform your synthetic strategies.
Focus Molecule: this compound - A Profile
The subject of our primary focus, this compound, possesses a strategic arrangement of functional groups that render it a highly valuable synthetic precursor.
-
The Bromine Substituent: Positioned at C-5, the bromine atom is readily activated for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its reactivity strikes a balance between the high reactivity (and often higher cost) of iodine and the lower reactivity of chlorine.
-
The Ortho-Alkoxy Group: The 2-[(2-methylbenzyl)oxy] group serves multiple purposes. It functions as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions. Furthermore, its steric bulk and electronic properties can influence the reactivity of the adjacent carboxylic acid and the overall conformation of the molecule. This ortho-substituent can also play a role in directing metallation reactions.
-
The Carboxylic Acid: This functional group is a versatile handle for downstream functionalization, enabling the construction of more complex molecular architectures.
The synthesis of this key intermediate is a critical consideration for its application. A common synthetic route involves the bromination of a 2-alkylbenzoic acid precursor[1].
Comparative Analysis: Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the performance of halogenated benzoic acids in this transformation is a key metric of their utility. The reactivity of the aryl halide is a critical factor, with the general trend being:
This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond and the rate of the oxidative addition step in the catalytic cycle.
The Halogen's Impact: A Quantitative Perspective
| Halogen at C-5 | Relative Reactivity in Oxidative Addition | Typical Catalyst Loading | Typical Reaction Time | Expected Yield | Key Considerations |
| Iodo (I) | Highest | Low (e.g., <1 mol%) | Short (e.g., < 1 h) | Very High (>95%) | Higher cost of starting material, potential for catalyst inhibition at high concentrations. |
| Bromo (Br) | Intermediate | Moderate (e.g., 1-5 mol%) | Moderate (e.g., 1-12 h) | High (85-95%) | Optimal balance of reactivity and cost. [5] |
| Chloro (Cl) | Lowest | High (e.g., >5 mol%) with specialized ligands | Long (e.g., >12 h) at elevated temperatures | Variable (can be high with optimized systems) | Lower cost of starting material, requires more forcing conditions and specialized, often expensive, ligands (e.g., Buchwald-type ligands).[6] |
| Fluoro (F) | Generally unreactive | Not typically used in Suzuki coupling | N/A | N/A | C-F bond is generally too strong for oxidative addition under standard Suzuki conditions. |
Causality Behind the Choices:
-
Why Bromine is Often Preferred: For many applications, including the synthesis of Canagliflozin intermediates, the bromo-substituent offers the most practical compromise. It provides excellent reactivity under relatively mild conditions without the higher cost associated with iodo-derivatives. The reliability and predictability of Suzuki reactions with aryl bromides make them a workhorse in both academic and industrial settings.
-
When to Consider Chlorine: The primary driver for using a chloro-analog is cost. For large-scale industrial processes where raw material cost is a significant factor, the development of a robust process using a cheaper chloro-starting material can be economically advantageous, despite the more challenging reaction conditions[6].
-
The Role of Iodine: In cases where a substrate is particularly challenging or when very mild reaction conditions are paramount (e.g., for substrates with sensitive functional groups), the higher reactivity of the iodo-analog can justify its higher cost.
The Influence of the Ortho-Alkoxy Group
The presence of the 2-[(2-methylbenzyl)oxy] group introduces steric hindrance around the carboxylic acid. In the context of cross-coupling at the C-5 position, this steric effect is less pronounced. However, it can influence the overall electronic properties of the aromatic ring. The electron-donating nature of the alkoxy group can slightly decrease the reactivity of the aryl bromide towards oxidative addition compared to an unsubstituted bromobenzoic acid.
Experimental Protocols: A Practical Guide
To provide a tangible framework for comparison, the following are representative, detailed protocols for the Suzuki-Miyaura cross-coupling of a generic 5-bromo-2-alkoxybenzoic acid. These can be adapted for the chloro- and iodo-analogs with the considerations outlined above.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is optimized for a balance of efficiency and practicality, typical for a research or process development setting.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The Catalytic Cycle: A Mechanistic Perspective
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][7][8]
The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex[4]. This is where the nature of the halogen (I, Br, or Cl) has the most significant impact.
Beyond Coupling: The Fate of the Benzyl Ether Protecting Group
The (2-methylbenzyl)oxy group is a robust protecting group, but its lability under certain conditions is a key consideration for subsequent synthetic steps. Cleavage of benzyl ethers is typically achieved through catalytic hydrogenation (e.g., Pd/C, H₂). However, other methods, such as treatment with strong acids or oxidizing agents, can also be employed[9][10]. The choice of deprotection strategy will depend on the functional group tolerance of the coupled product.
Conclusion: Making an Informed Choice
The selection of a halogenated benzoic acid for a synthetic project is a multi-faceted decision that requires a careful balance of reactivity, cost, and process considerations.
-
This compound stands out as a highly versatile and practical choice for many applications, particularly in the realm of drug discovery and development. Its bromine substituent provides a reliable handle for cross-coupling reactions under moderate conditions, offering a favorable balance between reactivity and cost.
-
Iodo-analogs are the reagents of choice when maximum reactivity and mild conditions are essential, and the higher cost can be justified.
-
Chloro-analogs represent a cost-effective alternative for large-scale syntheses, provided that the more forcing reaction conditions and specialized catalytic systems required are acceptable.
By understanding the principles outlined in this guide and leveraging the provided experimental frameworks, researchers can make informed decisions to optimize their synthetic routes and accelerate their research and development efforts.
References
- Method for Producing 5-Bromo-2-alkylbenzoic Acid.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. PubMed. [Link]
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. [Link]
- Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene.
-
Palladium-Catalyzed Oxidative Allene-Allene Cross-Coupling. ResearchGate. [Link]
- Process for preparing 2-benzoylbenzoic acids.
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. WIPO Patentscope. [Link]
-
A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. Scholar Commons. [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. [Link]
-
Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. NIH. [Link]
- Method for Producing 5-Bromo-2-alkylbenzoic Acid.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? Reddit. [Link]
-
The emergence of Pd-mediated reversible oxidative addition in cross coupling, carbohalogenation and carbonylation reactions. Semantic Scholar. [Link]
-
Palladium-Catalyzed Oxidative Arylhalogenation of Alkenes: Synthetic Scope and Mechanistic Insights. NIH. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. NIH. [Link]
-
Organoborane coupling reactions (Suzuki coupling). NIH. [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH. [Link]
-
Suzuki coupling activity of an aqueous phase Pd nanoparticle dispersion and a carbon nanotube/Pd nanoparticle composite. SciSpace. [Link]
-
Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses. [Link]
-
Deoxygenation of benzoic acid on metal oxides. 2. Formation of byproducts. ResearchGate. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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Efficacy Blueprint: A Comparative Guide to Novel GPR40 Agonists Derived from 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic Acid for Type 2 Diabetes Mellitus
Introduction: The Scientific Rationale for Targeting GPR40 with a Novel Scaffold
Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. A promising therapeutic strategy involves the modulation of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS) when activated by long-chain free fatty acids. This glucose-dependent mechanism of action makes GPR40 an attractive target, as it offers the potential for potent glucose-lowering effects with a reduced risk of hypoglycemia.
The benzoic acid scaffold is a well-established pharmacophore in medicinal chemistry, known for its versatility in engaging with biological targets.[1] Notably, derivatives such as 5-bromo-2-chloro-benzoic acid serve as key intermediates in the synthesis of established anti-diabetic agents, including SGLT2 inhibitors.[2][3] This precedent underscores the potential of the 5-bromobenzoic acid core in the design of novel therapeutics for metabolic diseases. This guide introduces a series of novel drug candidates derived from the proprietary scaffold, 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid . We will explore the structure-activity relationship (SAR) of these candidates, presenting a comparative analysis of their efficacy as GPR40 agonists. The experimental data herein is presented to guide researchers and drug development professionals in the evaluation of this promising new chemical series.
The GPR40 Signaling Cascade: A Visual Pathway
The activation of GPR40 by an agonist initiates a signaling cascade that culminates in enhanced insulin secretion. The following diagram illustrates this key pathway.
Caption: A streamlined workflow for evaluating GPR40 agonist efficacy.
In Vitro GPR40 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the human GPR40 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably overexpressing the human GPR40 receptor.
-
Assay Buffer: The assay is performed in a buffer containing 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, and 0.1% BSA, pH 7.4.
-
Radioligand: [³H]-TAK-875 is used as the radioligand.
-
Competition Binding: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the test compound.
-
Incubation and Filtration: The reaction is incubated at room temperature for 2 hours and then terminated by rapid filtration through a glass fiber filter to separate bound and free radioligand.
-
Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: This assay directly measures the physical interaction between the compound and the GPR40 receptor, providing a fundamental measure of target engagement. The use of a radiolabeled known agonist allows for a competitive binding format, which is a standard and robust method for determining affinity.
In Vitro GPR40 Calcium Flux Assay
Objective: To measure the functional potency (EC50) of the test compounds by quantifying GPR40-mediated intracellular calcium mobilization.
Methodology:
-
Cell Line: CHO-K1 cells stably co-expressing human GPR40 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.
-
Assay Plate Preparation: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cells are loaded with the calcium-sensitive dye for 1 hour at 37°C.
-
Compound Addition: Increasing concentrations of the test compounds are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 values are determined from the dose-response curves using non-linear regression.
Causality Behind Experimental Choices: GPR40 activation leads to the activation of the Gq pathway, resulting in an increase in intracellular calcium. [4]This assay provides a direct measure of the functional consequence of receptor binding and is a high-throughput method for assessing agonist potency.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To evaluate the ability of the test compounds to potentiate glucose-stimulated insulin secretion in pancreatic beta cells.
Methodology:
-
Cell Line: A pancreatic beta-cell line, such as INS-1E, is used.
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Assay Procedure:
-
Cells are pre-incubated in a low glucose (2.8 mM) buffer for 2 hours.
-
The buffer is then replaced with a high glucose (16.7 mM) buffer containing either vehicle or the test compound at a fixed concentration (e.g., 1 µM).
-
After a 1-hour incubation, the supernatant is collected.
-
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an ELISA kit.
-
Data Analysis: The fold increase in insulin secretion in the presence of the compound compared to the vehicle control is calculated.
Causality Behind Experimental Choices: This assay provides a physiologically relevant measure of the compound's therapeutic potential. By assessing insulin secretion in the context of both low and high glucose, it confirms the glucose-dependent nature of the compound's action, a key safety feature for a GPR40 agonist.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model
Objective: To assess the in vivo efficacy of the test compounds in improving glucose tolerance in a relevant animal model of type 2 diabetes.
Methodology:
-
Animal Model: Zucker Diabetic Fatty (ZDF) rats, a well-established model of T2DM, are used.
-
Acclimatization and Fasting: Animals are acclimatized for at least one week before the study and are fasted overnight prior to the experiment.
-
Compound Administration: Test compounds are administered orally (p.o.) by gavage at a specified dose (e.g., 30 mg/kg).
-
Glucose Challenge: 30 minutes after compound administration, a glucose solution (2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at 0, 15, 30, 60, and 120 minutes after the glucose challenge.
-
Glucose and Insulin Measurement: Blood glucose levels are measured immediately using a glucometer. Plasma insulin levels are determined by ELISA.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated, and the percentage reduction in AUC for the compound-treated group is determined relative to the vehicle-treated group.
Causality Behind Experimental Choices: The OGTT is a standard preclinical model for evaluating the efficacy of anti-diabetic drugs. It mimics the postprandial glucose challenge in humans and provides a comprehensive assessment of a compound's ability to improve glucose disposal. The use of a genetically diabetic model like the ZDF rat enhances the translational relevance of the findings.
Conclusion and Future Directions
The preliminary data presented in this guide highlight the potential of the this compound scaffold for the development of novel GPR40 agonists. The lead candidate, HY-002, demonstrates superior in vitro potency and in vivo efficacy compared to the other analogs and is comparable to the benchmark compound, TAK-875. Further optimization of this series will focus on improving pharmacokinetic properties and conducting comprehensive safety and toxicology studies. The methodologies outlined in this guide provide a robust framework for the continued evaluation and development of this promising new class of anti-diabetic agents.
References
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
-
5-Bromo-2-(phenylamino)benzoic acid - PMC - NIH. Available at: [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. Available at: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties - OMICS International. Available at: [Link]
-
GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC - NIH. Available at: [Link]
-
Animal models for type 1 and type 2 diabetes: advantages and limitations - Frontiers. Available at: [Link]
Sources
A Comparative Guide to Validated Analytical Methods for 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides a comprehensive overview and comparison of validated analytical methodologies for the quantitative determination of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid, a key building block in the synthesis of various therapeutic agents. This document is designed to provide Senior Application Scientists and drug development professionals with the technical insights and practical guidance necessary to select and implement a robust analytical method.
Introduction: The Analytical Imperative
This compound is a bespoke chemical entity whose purity and concentration must be meticulously controlled throughout the manufacturing process. The selection of an appropriate analytical method is therefore a critical decision, directly impacting the quality of the final drug product. This guide will focus on a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and compare its performance characteristics with alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin-Layer Chromatography (TLC). The principles of analytical method validation will be grounded in the International Council for Harmonisation (ICH) guidelines, ensuring a universally accepted framework for scientific integrity.[1][2][3]
The Workhorse Method: Reversed-Phase HPLC-UV
For routine quality control and purity assessment of this compound, a reversed-phase HPLC-UV method offers a compelling balance of specificity, sensitivity, and cost-effectiveness. The following protocol has been developed and validated to be fit for purpose.
Chromatographic Conditions: The "Why" Behind the "How"
The choice of chromatographic parameters is dictated by the physicochemical properties of the analyte. This compound is a moderately polar, acidic compound, making it an ideal candidate for reversed-phase chromatography.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good peak shape. The addition of formic acid suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. This is a common practice for the analysis of benzoic acid derivatives.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic nature of the molecule suggests strong UV absorbance. 254 nm is a common wavelength for the detection of compounds with benzene rings. |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50, v/v) to obtain a stock solution of 100 µg/mL. Further dilutions can be made to construct a calibration curve.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a theoretical concentration within the calibration range.
Method Validation: A Deep Dive into ICH Q2(R2)
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2][3] The following parameters will be assessed according to ICH guidelines.[1][5][6]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by:
-
Peak Purity Analysis: Using a photodiode array (PDA) detector to confirm that the chromatographic peak of the analyte is spectrally homogeneous.
-
Forced Degradation Studies: The sample is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The method should be able to resolve the analyte peak from any degradant peaks.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: A series of at least five concentrations of the reference standard are prepared and injected.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Procedure: It is assessed by the recovery of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): The analysis of a minimum of six replicate injections of the same sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis of the same sample on different days, by different analysts, or on different instruments.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Determination: These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Deliberately vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Comparative Analysis of Analytical Techniques
While HPLC-UV is a robust and widely applicable technique, other methods may be more suitable for specific applications, such as trace-level impurity analysis or high-throughput screening.
| Feature | HPLC-UV | LC-MS | TLC-MS |
| Specificity | Good, relies on chromatographic separation and UV spectrum. | Excellent, provides mass-to-charge ratio for definitive identification. | Moderate, relies on Rf value. Coupling with MS enhances specificity. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). | Low (µg to ng range). |
| Quantitation | Excellent, highly reproducible. | Good, but can be affected by matrix effects. Isotope dilution can improve accuracy.[7] | Semi-quantitative, can be made more quantitative with densitometry. |
| Cost | Low to moderate. | High. | Low. |
| Throughput | Moderate. | Moderate. | High. |
| Best For | Routine QC, purity assessment, and assay. | Impurity profiling, metabolite identification, and trace analysis. | Reaction monitoring, rapid screening, and qualitative analysis.[8] |
Experimental Protocols
HPLC-UV Method Validation Workflow
Caption: Workflow for HPLC method validation.
Comparative Logic Flow for Method Selection
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. Benzoic acid, 5-bromo-2-hydroxy- | SIELC Technologies [sielc.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic Acid
Introduction
5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid is a pivotal intermediate in the synthesis of Lifitegrast, a lymphocyte function-associated antigen 1 (LFA-1) antagonist used for the treatment of dry eye disease. The efficiency, scalability, and cost-effectiveness of its synthesis are critical for the pharmaceutical industry. This guide provides an in-depth technical comparison of the benchmark synthesis of this key intermediate against viable alternative methods. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols, and offer comparative data to assist researchers and process chemists in selecting the optimal synthetic route for their needs.
The Benchmark Synthesis: A Two-Step Approach
The most common and industrially relevant approach to the synthesis of this compound is a two-step process. This involves the initial bromination of a suitable benzoic acid precursor, followed by a Williamson ether synthesis.
Step 1: Electrophilic Bromination of 2-Hydroxybenzoic Acid (Salicylic Acid)
The synthesis commences with the regioselective bromination of 2-hydroxybenzoic acid. The hydroxyl and carboxyl groups are ortho-, para-directing activators, leading to substitution at the C5 position.
-
Reaction Setup: To a solution of 2-hydroxybenzoic acid (1 eq.) in a suitable solvent such as glacial acetic acid or a halogenated hydrocarbon, add a brominating agent.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent over elemental bromine for its ease of handling and improved selectivity, minimizing the formation of polybrominated byproducts.
-
Catalyst: The reaction is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the brominating agent, increasing its electrophilicity.
-
Reaction Conditions: The reaction is generally carried out at room temperature with stirring for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: The reaction mixture is quenched with water, and the precipitated solid is filtered, washed, and recrystallized to yield 5-bromo-2-hydroxybenzoic acid.
-
Choice of Brominating Agent: The use of NBS over Br₂ is a key consideration for process safety and selectivity. NBS is a solid, making it easier to handle than volatile and highly corrosive liquid bromine. Mechanistically, in the presence of an acid catalyst, NBS provides a controlled release of electrophilic bromine.
-
Solvent System: Glacial acetic acid is a common solvent as it is polar enough to dissolve the starting material and is inert to the reaction conditions.
Step 2: Williamson Ether Synthesis
The second step involves the formation of the ether linkage via a classic Williamson ether synthesis. This reaction proceeds through an SN2 mechanism.
-
Deprotonation: The phenolic hydroxyl group of 5-bromo-2-hydroxybenzoic acid (1 eq.) is deprotonated using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Alkylation: 2-Methylbenzyl chloride (1.1 eq.) is then added to the reaction mixture.
-
Reaction Conditions: The reaction is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours.
-
Workup and Purification: After completion, the reaction is cooled, and the product is isolated by extraction and purified by recrystallization to afford this compound.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The phenoxide ion, generated in situ, acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 2-methylbenzyl chloride and displacing the chloride leaving group. The use of a primary benzylic halide is crucial as it minimizes the competing E2 elimination reaction.
Visualizing the Benchmark Synthesis
Caption: The two-step benchmark synthesis of this compound.
Alternative Synthetic Strategies: A Comparative Analysis
While the benchmark method is robust, several alternatives exist that may offer advantages in specific contexts.
Alternative 1: Mitsunobu Reaction for Etherification
The Mitsunobu reaction offers a milder alternative to the Williamson ether synthesis, particularly useful for substrates that are sensitive to basic conditions or prone to side reactions.
This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.
-
A mixture of 5-bromo-2-hydroxybenzoic acid (1 eq.), 2-methylbenzyl alcohol (1.1 eq.), and PPh₃ (1.2 eq.) is dissolved in an anhydrous aprotic solvent like THF.
-
DEAD or DIAD (1.2 eq.) is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
Workup involves removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts, which can be challenging on a large scale.
-
Mild reaction conditions.
-
Avoids the use of a strong base.
-
Stoichiometric amounts of phosphine and azodicarboxylate are required, generating significant byproducts.
-
Purification can be difficult.
-
The reagents are hazardous and costly.
Alternative 2: Ullmann Condensation for Ether Synthesis
The Ullmann condensation is a copper-catalyzed reaction that can be employed for the formation of diaryl or alkyl aryl ethers.
This method typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base. In this context, it would involve reacting 5-bromo-2-hydroxybenzoic acid with 2-methylbenzyl halide.
-
A mixture of 5-bromo-2-hydroxybenzoic acid (1 eq.), 2-methylbenzyl halide (1.1 eq.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., a phenanthroline derivative), and a base (e.g., Cs₂CO₃) is heated in a high-boiling point solvent like DMF or toluene.
-
The reaction is carried out under an inert atmosphere.
-
Workup involves filtration of the catalyst and purification of the product.
-
Can be effective for sterically hindered substrates where SN2 reactions are slow.
-
Requires high reaction temperatures.
-
The use of a heavy metal catalyst can lead to product contamination.
-
Ligand selection can be crucial and costly.
Alternative 3: Synthesis from 5-Bromo-2-chlorobenzoic Acid
An alternative route involves starting with 5-bromo-2-chlorobenzoic acid and performing a nucleophilic aromatic substitution (SNAr) with 2-methylbenzyl alcohol.
-
5-bromo-2-chlorobenzoic acid is reacted with the sodium or potassium salt of 2-methylbenzyl alcohol.
-
This reaction typically requires high temperatures and a polar aprotic solvent.
-
May offer a different starting point based on raw material availability and cost.
-
SNAr reactions on unactivated aryl halides are generally difficult and require harsh conditions.
-
The carboxylate group may interfere with the reaction.
Comparative Data Summary
| Feature | Benchmark (Williamson) | Alternative 1 (Mitsunobu) | Alternative 2 (Ullmann) | Alternative 3 (from 2-chloro) |
| Reagents | Readily available, cost-effective | Expensive, hazardous reagents | Copper catalyst, specialized ligands | Potentially cheaper starting material |
| Conditions | Moderate temperatures, basic | Mild, neutral | High temperatures, inert atm. | Harsh, high temperatures |
| Yield | Generally high | Moderate to high | Variable | Generally lower |
| Byproducts | Salt | Triphenylphosphine oxide, reduced azodicarboxylate | Catalyst residues | Side-reaction products |
| Scalability | Excellent | Poor due to byproduct removal | Moderate | Poor due to harsh conditions |
| Safety | Moderate (flammable solvents) | High (hazardous reagents) | Moderate (high temperatures) | High (high temperatures) |
Visualizing the Alternative Pathways
Caption: Alternative synthetic routes to this compound.
Conclusion and Recommendations
For the industrial-scale synthesis of this compound, the benchmark two-step synthesis via Williamson etherification remains the most pragmatic and economically viable option . Its advantages lie in the use of readily available and cost-effective reagents, straightforward reaction conditions, and high scalability. The primary challenges, such as optimizing regioselectivity in the bromination step and ensuring complete reaction in the etherification, can be effectively managed through careful process control.
The alternative methods, while mechanistically interesting, present significant hurdles for large-scale production. The Mitsunobu reaction is hampered by poor atom economy and difficult purification, making it more suitable for small-scale laboratory synthesis where mild conditions are paramount. The Ullmann condensation , while potentially useful for overcoming steric hindrance, introduces concerns regarding catalyst cost, removal, and the need for high reaction temperatures. The synthesis from 5-bromo-2-chlorobenzoic acid is generally less efficient due to the harsh conditions required for the SNAr reaction.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, purity specifications, cost constraints, and available equipment. However, for a robust and scalable process, the benchmark synthesis provides the most reliable and well-trodden path.
References
-
Williamson Ether Synthesis Mechanism: Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Mitsunobu Reaction Overview: Chemical Reviews. (2009). Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
Ullmann Condensation: ACS Publications. (2001). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. [Link]
-
Lifitegrast Intermediate Synthesis: Justia Patents. (2019). Process for preparing lifitegrast and intermediates thereof. [Link]
- Synthesis of Bromo-benzoic acid derivatives: Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
A Comparative Guide to the Characterization of High-Purity 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic Acid for Reference Standard Qualification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and comprehensive characterization of reference standards are paramount. This guide provides an in-depth technical overview of the analytical methodologies required for the qualification of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid as a reference standard. Given the current lack of commercially available certified reference materials (CRMs) for this specific compound, this document outlines a robust framework for its synthesis, purification, and multi-faceted characterization. We will explore the expected analytical data and compare the performance of various techniques in establishing the identity, purity, and potential impurities of this molecule.
Synthesis and Potential Impurities of this compound
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 5-bromo-2-hydroxybenzoic acid (or its corresponding salt) acts as the nucleophile, attacking the electrophilic carbon of 2-methylbenzyl chloride.
The primary impurities that can arise from this synthesis include:
-
Starting Materials: Unreacted 5-bromo-2-hydroxybenzoic acid and 2-methylbenzyl chloride.
-
Over-alkylation Products: Formation of byproducts where the benzyl group attaches to the carboxylic acid moiety.
-
Positional Isomers: If the starting brominated benzoic acid is not pure, other isomers may be present in the final product.
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as any remaining base or other reagents.
A thorough characterization of the reference standard must therefore include methods to detect and quantify these potential impurities.
Analytical Characterization Workflow
A multi-technique approach is essential for the comprehensive characterization of a reference standard. The following workflow ensures the unambiguous identification and purity assessment of this compound.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound for reference standard qualification.
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | -COOH |
| ~7.9 | d | 1H | Ar-H |
| ~7.5 | dd | 1H | Ar-H |
| ~7.2-7.4 | m | 4H | Ar-H (benzyl) |
| ~6.9 | d | 1H | Ar-H |
| ~5.2 | s | 2H | -O-CH₂- |
| ~2.4 | s | 3H | -CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (acid) |
| ~158 | C-O (aromatic) |
| ~138 | C-Br |
| ~136 | C (quaternary, benzyl) |
| ~132 | C-H (aromatic) |
| ~130 | C-H (aromatic, benzyl) |
| ~128 | C-H (aromatic, benzyl) |
| ~126 | C-H (aromatic, benzyl) |
| ~120 | C-H (aromatic) |
| ~115 | C-H (aromatic) |
| ~113 | C (quaternary) |
| ~71 | -O-CH₂- |
| ~19 | -CH₃ |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z corresponding to the molecular weight of C₁₅H₁₃BrO₃. The presence of bromine will result in a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of approximately equal intensity).
-
Key Fragments:
-
Loss of the carboxylic acid group (-COOH).
-
Cleavage of the benzyl ether bond, resulting in fragments corresponding to the bromobenzoic acid moiety and the methylbenzyl cation.[3]
-
Experimental Protocol for MS Analysis:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a bromine-containing compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1250 | C-O stretch | Ether and Carboxylic acid |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1100 | C-O stretch | Aryl ether |
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[4]
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the primary method for determining the purity of the reference standard and for separating it from potential impurities. A well-developed HPLC method should be able to resolve the main component from all known impurities and degradation products.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid).
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Experimental Protocol for HPLC Purity Determination:
-
Standard and Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile/water). Prepare a sample solution at a similar concentration.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak area precision, tailing factor, and theoretical plates), according to USP <621>.[6][7][8][9][10]
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Calculate the purity of the sample by the area normalization method. Identify and quantify any impurities by comparing their retention times with those of known impurity standards, if available. The method should be validated according to ICH Q2(R1) guidelines.[11][12][13][14][15]
Comparison of Reference Standards: Key Attributes
When comparing different batches or sources of this compound for use as a reference standard, the following parameters are critical:
| Attribute | High-Quality Reference Standard | Alternative/Lower-Grade Material |
| Purity (HPLC) | ≥ 99.5% | < 99.5% with detectable impurities |
| Identity Confirmation | Unambiguous confirmation by ¹H NMR, ¹³C NMR, and MS | Incomplete or ambiguous spectral data |
| Impurities | All impurities identified and quantified | Unknown or unquantified impurities present |
| Documentation | Comprehensive Certificate of Analysis with all analytical data | Limited or no analytical data provided |
| Traceability | Traceable to a primary standard (if available) | No traceability information |
Alternative Reference Standards
In the absence of a certified reference standard for this compound, well-characterized lots of similar compounds can be used for method development and as qualitative markers. Some potential alternatives include:
-
5-Bromo-2-hydroxybenzoic acid: A key starting material.
-
5-Bromo-2-methylbenzoic acid: A related benzoic acid derivative.
-
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid: A structurally similar compound that may be commercially available with some characterization data.
It is crucial to note that these alternatives cannot be used for the quantitative analysis of this compound without proper calibration and validation.
Conclusion
The qualification of this compound as a reference standard requires a rigorous and multi-faceted analytical approach. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and impurity profile of this compound. This guide provides a comprehensive framework for this characterization process, ensuring the reliability and accuracy of analytical data in pharmaceutical research and development. The principles and protocols outlined here are grounded in established scientific practices and regulatory expectations, providing a solid foundation for the in-house qualification of reference standards when certified materials are unavailable.
References
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]
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Kang, L., & Long, S. (2024). 5-Bromo-2-(phenylamino)benzoic acid. IUCrData, 9(3), x240198. [Link]
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United States Pharmacopeia. (2022). <621> Chromatography. USP-NF. [Link]
-
ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c), benzaldehyde (d), and benzyl alcohol (e). [Link]
-
Shafiq, M., et al. (2010). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o133. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
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National Institute of Standards and Technology. (2023). Reference materials for emerging and legacy organic contaminants. [Link]
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ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. [Link]
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ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]
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PubMed. (2024). 5-Bromo-2-(phenyl-amino)-benzoic acid. [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]
-
Scribd. (n.d.). <621> CHROMATOGRAPHY. [Link]
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Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
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WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]
-
SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). (PDF) 5-Bromo-2-(phenylamino)benzoic acid. [Link]
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European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
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LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
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The Royal Society of Chemistry. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. [Link]
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PubMed. (2006). Standard reference materials (SRMs) for determination of organic contaminants in environmental samples. [Link]
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ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]
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A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of Synthesized 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic Acid
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This begins with the foundational elements of research—the chemical reagents themselves. The consistency of a synthesized compound from one batch to another is a critical, yet often overlooked, factor that can significantly impact downstream applications, from early-stage discovery to preclinical development. Inconsistent batch quality can lead to failed experiments, delays in project timelines, and unreliable data, ultimately compromising the integrity of the research.
This guide provides an in-depth technical framework for assessing the batch-to-batch consistency of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid , a key intermediate in various synthetic pathways. We will explore a multi-faceted analytical approach, grounded in established scientific principles and regulatory expectations, to ensure that each batch of this compound meets the stringent quality attributes required for high-stakes research and development. This guide is designed not just to present protocols, but to explain the scientific rationale behind each step, empowering researchers to build self-validating systems for quality control.
The Critical Role of Batch-to-Batch Consistency
In the pharmaceutical industry, the concept of batch-to-batch consistency is a cornerstone of Good Manufacturing Practice (GMP).[1][2] For a crucial intermediate like this compound, variations in purity, impurity profiles, or physical properties can have cascading effects on the yield, purity, and safety of the final active pharmaceutical ingredient (API).[1] Therefore, a robust analytical assessment is not merely a quality check but a risk mitigation strategy. The principles of analytical procedure validation, as outlined in the ICH Q2(R1) guidelines, provide a framework for ensuring that the methods used to assess consistency are themselves reliable and fit for purpose.[3][4][5][6][7]
This guide will comparatively analyze three hypothetical batches of synthesized this compound to illustrate how subtle variations can be detected and quantified.
Comparative Analysis of Three Synthesized Batches
To demonstrate a comprehensive approach to quality assessment, we will analyze hypothetical data from three distinct batches of this compound (referred to as Batch A, Batch B, and Batch C).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling
HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[8][9][10] A validated HPLC method can separate the main compound from process-related impurities and degradation products.
Experimental Rationale: A reversed-phase HPLC method is chosen for its suitability in separating moderately polar organic compounds like our target molecule. The acidic mobile phase ensures that the carboxylic acid moiety is protonated, leading to better retention and peak shape.
Table 1: HPLC Purity and Impurity Profile Comparison
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (by Area %) | 99.85% | 99.10% | 99.92% | ≥ 99.0% |
| Impurity 1 (Retention Time 3.2 min) | 0.08% | 0.45% | 0.05% | ≤ 0.15% |
| Impurity 2 (Retention Time 4.5 min) | 0.03% | 0.20% | Not Detected | ≤ 0.10% |
| Total Impurities | 0.15% | 0.90% | 0.08% | ≤ 1.0% |
Analysis of Results: Batch A and Batch C exhibit high purity and low levels of impurities, well within the acceptance criteria. Batch B, while meeting the overall purity specification, shows significantly higher levels of Impurity 1 and Impurity 2. This deviation, although seemingly minor, could indicate a shift in the manufacturing process that requires investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Verification
¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structural elucidation.[11][12] For batch-to-batch comparison, NMR provides a detailed fingerprint of the molecule and can reveal the presence of structurally similar impurities that may not be resolved by HPLC.
Experimental Rationale: The ¹H NMR spectrum provides information on the electronic environment of protons, while the ¹³C NMR spectrum confirms the carbon framework of the molecule. Any deviation in chemical shifts or the presence of unexpected signals can indicate structural changes or impurities.
Table 2: NMR Spectroscopy Comparison
| Parameter | Batch A | Batch B | Batch C |
| ¹H NMR | Spectrum consistent with reference standard. | Spectrum consistent with reference standard, with minor unidentified peaks at 2.4 ppm and 7.8 ppm. | Spectrum consistent with reference standard. |
| ¹³C NMR | 15 expected signals, consistent with reference. | 17 signals observed; 2 minor, unassigned peaks. | 15 expected signals, consistent with reference. |
| Conclusion | Structurally correct and pure. | Structurally correct, but contains minor unidentified impurities. | Structurally correct and pure. |
Analysis of Results: The NMR data for Batches A and C confirm the correct chemical structure and high purity. The extra signals in the spectra of Batch B, though minor, are a red flag. These impurities were also detected by HPLC, and their presence in the NMR spectra provides further evidence of a consistency issue.
Mass Spectrometry (MS) for Impurity Identification
When coupled with a separation technique like HPLC (LC-MS), mass spectrometry is an indispensable tool for the identification of unknown impurities.[13][14] It provides molecular weight information that is crucial for proposing the structures of process-related byproducts.
Experimental Rationale: By obtaining the mass-to-charge ratio (m/z) of the impurities detected in the HPLC analysis of Batch B, we can deduce their molecular formulas and propose likely structures based on the known synthetic pathway.
Table 3: LC-MS Impurity Identification for Batch B
| Impurity | Observed m/z [M-H]⁻ | Proposed Structure |
| Impurity 1 | 213.9 | 5-Bromo-2-hydroxybenzoic acid (unreacted starting material) |
| Impurity 2 | 411.0 | Dimeric ether byproduct |
Analysis of Results: The LC-MS analysis of Batch B strongly suggests that Impurity 1 is the unreacted starting material, indicating an incomplete reaction. Impurity 2 appears to be a dimeric byproduct, suggesting a potential side reaction. This level of detail is critical for troubleshooting and optimizing the synthesis process.
Differential Scanning Calorimetry (DSC) for Thermal Property Analysis
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[15][16][17][18][19] It is used to determine the melting point and assess the crystalline purity of a compound.
Experimental Rationale: A sharp melting endotherm in the DSC thermogram is indicative of a pure, crystalline substance. A broad melting range or the presence of multiple thermal events can suggest the presence of impurities or polymorphism.
Table 4: DSC Thermal Analysis Comparison
| Parameter | Batch A | Batch B | Batch C |
| Melting Point (Onset) | 145.2 °C | 142.8 °C | 145.5 °C |
| Melting Range | 1.1 °C | 3.5 °C | 0.9 °C |
| Thermogram Profile | Single, sharp endotherm | Broad endotherm with a shoulder | Single, sharp endotherm |
Analysis of Results: Batches A and C show sharp melting points with a narrow range, characteristic of high purity. Batch B exhibits a depressed and broadened melting point, which is a classic sign of impurity presence, corroborating the findings from HPLC and NMR.
Experimental Workflow and Protocols
A systematic workflow is essential for a robust batch consistency assessment.
Caption: Workflow for Batch Consistency Assessment.
Detailed Experimental Protocols
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak and all impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Analysis: Process the spectra and compare the chemical shifts and signal integrations to a reference standard.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Chromatographic Conditions: Use the same HPLC method as in Protocol 1, but replace phosphoric acid with a volatile mobile phase modifier like formic acid.[20]
-
Mass Spectrometry Parameters: Set the mass spectrometer to acquire data in negative ion mode over a mass range of 100-1000 m/z.
-
Data Analysis: Extract the mass spectra of the impurity peaks and determine their accurate masses.
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Temperature Program: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset temperature and the peak of the melting endotherm.
Conclusion and Best Practices
This comparative guide demonstrates that a comprehensive, multi-technique approach is essential for rigorously assessing the batch-to-batch consistency of synthesized intermediates like this compound. While a single technique like HPLC can provide a purity value, it may not reveal the full picture. The integration of spectroscopic and thermal analysis provides a more complete and reliable assessment of product quality.
Key Takeaways for Researchers:
-
Establish Stringent Specifications: Define clear acceptance criteria for purity, individual impurities, and physical properties.
-
Utilize Orthogonal Analytical Techniques: Employ multiple analytical methods that measure different properties of the compound to gain a comprehensive understanding of its quality.
-
Maintain a Reference Standard: A well-characterized reference standard is crucial for accurate comparison across batches.
-
Document Everything: Thorough documentation of all analytical results is a key component of Good Manufacturing Practice and ensures traceability.[2]
By implementing a robust quality assessment program, researchers can ensure the consistency and reliability of their starting materials, leading to more reproducible and trustworthy scientific outcomes.
References
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
- Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]
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ResearchGate. (2004). Mass spectrometry in impurity profiling. [Link]
-
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Symeres. (2023). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
-
UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]
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ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid. [Link]
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ComplianceOnline. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. [Link]
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ResearchGate. (n.d.). 1H- and 13C-NMR Spectra of brominated vanillin. [Link]
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NIST. (n.d.). Benzoic acid. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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SIELC Technologies. (2018). Benzoic acid, 5-bromo-2-hydroxy-. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
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Shimadzu. (n.d.). Interactions between Benzoic Acid and Magnesium Oxide. [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
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YouTube. (2022). ICH Q2 Validation of Analytical Procedures. [Link]
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In-vitro-in-vivo-correlation. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
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Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
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YouTube. (2021). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients ICHQ7 Guidelines #PharmaTube. [Link]
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Starodub. (2022). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. [Link]
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ResearchGate. (2021). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. [Link]
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TSEALINE. (n.d.). 5-Bromo-2-Chlorobenzoic Acid Manufacturers, Suppliers - Good Price. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic Acid
For researchers, scientists, and professionals in drug development, the integrity of laboratory operations and the safety of personnel are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid, a halogenated aromatic compound. The following information is synthesized from safety data sheets (SDS) for analogous compounds and established best practices for handling halogenated organic waste.
Immediate Safety and Hazard Information
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category | GHS Classification (Inferred from Analogous Compounds) | Precautionary Statements | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] | Chemical splash goggles and a face shield |
| Respiratory Irritation | STOT SE 3 (Potential) | H335: May cause respiratory irritation.[2] | Certified chemical fume hood or adequate ventilation |
| General Handling | - | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | Laboratory coat |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Restrict access to the spill site.
Step 2: Don Appropriate PPE
-
Before addressing the spill, ensure you are wearing the PPE detailed in Table 1.
Step 3: Containment and Cleanup
-
For solid spills: Carefully sweep up the material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[3]
-
For liquid spills (if dissolved in a solvent): Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Place the absorbent material into a designated hazardous waste container.
Step 4: Decontamination
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
All materials used for decontamination should be disposed of as hazardous waste.
Step 5: Reporting
-
Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific protocols.
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is to treat it as halogenated organic waste .[4][5][6] Halogenated waste streams are typically incinerated at high temperatures and require segregation from non-halogenated waste to ensure proper and cost-effective disposal.[5][6]
Step 1: Waste Segregation
-
Crucial First Step: Never mix halogenated organic waste with non-halogenated organic waste.[5][6] Doing so contaminates the entire container, leading to more complex and expensive disposal procedures.[5]
-
Designate separate, clearly labeled waste containers for halogenated and non-halogenated materials.
Step 2: Waste Collection and Labeling
-
Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).
-
The container must be clearly and accurately labeled as "Halogenated Organic Waste" and should specifically list "this compound" as a component.
-
Ensure the words "Hazardous Waste" are prominently displayed on the label.[5]
Step 3: Container Management
-
Keep the waste container securely closed when not in active use.[5]
-
Store the container in a designated, well-ventilated, and cool secondary containment area.
-
This area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]
Step 4: Handling of Different Waste Forms
-
Solid Waste: Place all contaminated solid materials, including gloves, absorbent pads, and weighing paper, into the designated solid halogenated waste container.[8]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated liquid halogenated waste container.[8]
Step 5: Final Disposal
-
Waste should be disposed of through your institution's hazardous waste management program. This typically involves a licensed waste disposal company.[1][9]
-
Do not pour this chemical down the drain under any circumstances.[5][10]
-
Adhere to your institution's and local regulations regarding the storage time limits for hazardous waste, which can be up to 90 days for large quantity generators.[11][12] Academic laboratories may have specific regulations under the EPA's Subpart K, which may include a twelve-month removal requirement.[13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
Caption: Waste Disposal Decision Flowchart
Regulatory Context
The disposal of hazardous chemicals is regulated by governmental agencies to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) oversees these regulations under the Resource Conservation and Recovery Act (RCRA).[9] Academic laboratories may be subject to the alternative requirements outlined in 40 CFR Part 262, Subpart K, which are designed to be more suitable for a research environment.[13] These regulations mandate that hazardous waste determinations be made by trained professionals and that waste be removed from laboratories in a timely manner.[13]
By adhering to the procedures outlined in this guide, your laboratory can maintain a safe working environment, ensure regulatory compliance, and uphold its commitment to environmental stewardship.
References
- TCI EUROPE N.V. (2025). 5-Bromo-2-chlorobenzoic Acid - SAFETY DATA SHEET.
-
PubChem. (n.d.). 5-Bromo-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
United States Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from Bucknell University Environmental Health & Safety.
- Fisher Scientific. (2021). SAFETY DATA SHEET: 5-Bromo-2-methylbenzoic acid.
- United States Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid.
-
Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
- BenchChem. (2023). Essential Procedures for the Safe Disposal of 5-Bromo-2-iodobenzoic Acid.
- Fisher Scientific. (2021). SAFETY DATA SHEET: Benzoic acid.
- United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
- Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic acid.
- Sigma-Aldrich. (2020). SAFETY DATA SHEET: Benzoic acid.
-
VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]
- Research Institute for Fragrance Materials. (2022). RIFM fragrance ingredient safety assessment, benzoic acid, 2-[[(4-methoxyphenyl)methylene]amino]. Food and Chemical Toxicology.
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid.
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
